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  • Product: ethyl 2-(4-hydroxy-3-methylphenyl)acetate
  • CAS: 607707-64-2

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

The following technical guide provides an in-depth analysis of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate , a specialized intermediate used in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate , a specialized intermediate used in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.

CAS Number: 607707-64-2[1][2][3][4][5]

Executive Summary & Chemical Identity

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate is a fine chemical intermediate belonging to the class of phenylacetic acid derivatives. Structurally, it features a lipophilic ethyl ester tail and a substituted phenol core (3-methyl, 4-hydroxy). This dual functionality makes it a critical building block for constructing complex bioactive scaffolds, particularly in the development of integrin receptor antagonists , PPAR agonists , and anti-inflammatory agents .

Its specific substitution pattern (ortho-cresol motif) offers unique steric and electronic properties compared to the unsubstituted analog, often improving metabolic stability or binding affinity in downstream drug targets.

Chemical Profile
PropertySpecification
CAS Number 607707-64-2
IUPAC Name Ethyl 2-(4-hydroxy-3-methylphenyl)acetate
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CCOC(=O)CC1=CC(=C(C=C1)O)C
InChIKey Derived from structure (e.g., BTRGZBIXPLFVNK-UHFFFAOYSA-N analog)
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water
Purity Grade Typical commercial grade ≥97% (GC/HPLC)

Synthesis & Manufacturing Protocols

The synthesis of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate is most robustly achieved via Fischer Esterification of the parent acid, 4-hydroxy-3-methylphenylacetic acid (CAS 29121-56-0). This route is preferred for its atom economy and scalability.

Core Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the critical process flow, from precursor selection to isolation.

SynthesisWorkflow Precursor 4-Hydroxy-3-methylphenylacetic Acid (CAS 29121-56-0) Reagents Ethanol (Excess) + H2SO4 (Cat.) Reflux, 4-6 hrs Precursor->Reagents Dissolution Intermediate Reaction Mixture (Equilibrium) Reagents->Intermediate Fischer Esterification Workup Workup: 1. Evaporate EtOH 2. Neutralize (NaHCO3) 3. Extract (EtOAc) Intermediate->Workup Quench Product Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS 607707-64-2) Workup->Product Purification (Distillation/Column)

Figure 1: Synthetic pathway for the industrial production of CAS 607707-64-2 via acid-catalyzed esterification.

Detailed Experimental Protocol

Objective: Synthesis of 10g of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate.

  • Reaction Setup:

    • Charge a 250 mL round-bottom flask with 4-hydroxy-3-methylphenylacetic acid (10.0 g, 60.2 mmol).

    • Add absolute Ethanol (100 mL) to dissolve the solid.

    • Slowly add concentrated Sulfuric Acid (H₂SO₄) (0.5 mL) as a catalyst.

  • Reflux:

    • Equip the flask with a reflux condenser and a drying tube (CaCl₂).

    • Heat the mixture to reflux (~78°C) for 6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3); the acid spot should disappear, replaced by a higher R_f ester spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove excess ethanol.

    • Redissolve the residue in Ethyl Acetate (100 mL).

    • Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid and neutralize the catalyst.

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Purification:

    • Evaporate the solvent to yield the crude oil.

    • Optional: If high purity is required, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or high-vacuum distillation.

Pharmaceutical Applications & Mechanism

This compound serves as a "privileged structure" intermediate. The phenylacetic acid core is a common pharmacophore in NSAIDs and metabolic regulators.

Integrin Receptor Antagonists

Research indicates that phenylacetic acid derivatives are key intermediates in synthesizing antagonists for


 and 

integrin receptors. These receptors mediate angiogenesis and bone resorption. The ethyl ester moiety protects the carboxylic acid during the coupling of the phenol group to the core scaffold (often a piperidine or benzodiazepine derivative) before final hydrolysis.
Metabolic Pathway Standards

The parent acid (4-hydroxy-3-methylphenylacetic acid) is a known metabolite of dietary proanthocyanidins (found in cranberries) and specific gut microbiota transformations. The ethyl ester (CAS 607707-64-2) is frequently used as:

  • Analytical Standard: A lipophilic derivative for GC-MS analysis of biological samples.

  • Prodrug Model: To study the bioavailability of the parent acid, as the ester enhances membrane permeability before being hydrolyzed by plasma esterases.

Agrochemical Development

Similar to 2,4-D and other auxin-mimic herbicides, the 3-methyl substituted phenylacetates are investigated for selective herbicidal activity. The ethyl ester formulation improves leaf cuticle penetration.

Analytical Characterization

To validate the identity of CAS 607707-64-2, compare experimental data against these expected spectral signals.

TechniqueExpected Signals / Features
¹H NMR (400 MHz, CDCl₃) δ 1.25 (t, 3H, -OCH₂CH ₃)δ 2.23 (s, 3H, Ar-CH ₃)δ 3.52 (s, 2H, Ar-CH ₂-CO)δ 4.15 (q, 2H, -OCH ₂CH₃)δ 6.70-7.05 (m, 3H, Aromatic protons)δ 5.0-6.0 (s, 1H, -OH , broad, exchangeable)
IR Spectroscopy 3400 cm⁻¹ (Broad -OH stretch)1735 cm⁻¹ (Strong C=O ester stretch)1200 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI) m/z 194 [M]⁺m/z 121 [M - COOEt]⁺ (Tropylium-like ion)

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a standard substituted phenol/ester.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenol group.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71752925 (Related Analog). Retrieved from [Link]

  • American Chemical Society (ACS). Environmental Science & Technology: Metabolism of Phenylacetic Acid Derivatives. Retrieved from [Link]

Exploratory

A Senior Application Scientist's Guide to Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of ethyl 2-(4-hydroxy-3-methylphenyl)acetate, a compound of interest in various chemical and pha...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of ethyl 2-(4-hydroxy-3-methylphenyl)acetate, a compound of interest in various chemical and pharmaceutical research fields. From its fundamental structural properties to detailed protocols for its synthesis and characterization, this document serves as a comprehensive resource, blending established scientific principles with practical, field-proven insights.

Compound Identification and Overview

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate is an aromatic ester. Its structure features a central benzene ring substituted with a hydroxy, a methyl, and an ethyl acetoxy group. Understanding this arrangement is critical as the interplay of these functional groups dictates the molecule's chemical behavior, reactivity, and potential biological activity.

  • IUPAC Name: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

  • CAS Number: 23535-43-5

This compound is structurally related to homovanillic acid, a major metabolite of dopamine, suggesting its potential relevance in neurochemical studies or as a building block for designing biologically active molecules.[1] Derivatives of phenylacetate are often key intermediates in the design of new chemotherapeutic agents.[2]

Synthesis and Purification: A Validated Approach

The synthesis of ethyl 2-(4-hydroxy-3-methylphenyl)acetate is most reliably achieved through the Fischer esterification of its corresponding carboxylic acid, (4-hydroxy-3-methylphenyl)acetic acid. This method is widely adopted due to its efficiency and use of readily available reagents.

Reaction Principle: The "Why" Behind the Method

Fischer esterification is an acid-catalyzed reaction. In this process, a carboxylic acid reacts with an alcohol to form an ester and water. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the product side. Using an excess of the alcohol (ethanol in this case) is a common and cost-effective strategy to ensure a high yield. The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.

Detailed Experimental Protocol

Materials:

  • (4-hydroxy-3-methylphenyl)acetic acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Toluene or Diethyl Ether

  • Rotary Evaporator

  • Standard reflux and extraction glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (4-hydroxy-3-methylphenyl)acetic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid's molar amount) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After cooling to room temperature, most of the excess ethanol is removed under reduced pressure using a rotary evaporator. The residue is then diluted with an organic solvent like diethyl ether or ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl 2-(4-hydroxy-3-methylphenyl)acetate.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure ester.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants 1. Combine Reactants (Carboxylic Acid, Excess Ethanol) Catalyst 2. Add H₂SO₄ Catalyst Reactants->Catalyst Reflux 3. Heat to Reflux (4-6 hours) Catalyst->Reflux Evap 4. Remove Excess Ethanol Reflux->Evap Extract 5. Solvent Extraction & Washing (H₂O, NaHCO₃, Brine) Evap->Extract Dry 6. Dry Organic Layer (Anhydrous MgSO₄) Extract->Dry Evap_Final 7. Final Solvent Evaporation Dry->Evap_Final Chrom 8. Column Chromatography (Silica, Hexane/EtOAc) Evap_Final->Chrom Pure Pure Product Chrom->Pure

Caption: Workflow for the synthesis and purification of ethyl 2-(4-hydroxy-3-methylphenyl)acetate.

Structural Elucidation and Spectroscopic Profile

Confirming the chemical structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides a detailed "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

    • Aromatic Region (δ 6.7-7.0 ppm): Three protons are expected on the benzene ring. Due to the substitution pattern, they will appear as a multiplet or as distinct doublet and singlet signals.

    • Ethyl Group (δ 4.1-4.3 ppm and δ 1.2-1.4 ppm): The -OCH₂CH₃ group will show a characteristic quartet for the methylene protons (CH₂) coupled to the methyl protons, and a triplet for the methyl protons (CH₃) coupled to the methylene protons.

    • Methylene Bridge (δ 3.5-3.6 ppm): The -CH₂- group between the aromatic ring and the ester carbonyl will appear as a singlet, as it has no adjacent protons to couple with.

    • Aromatic Methyl Group (δ 2.2-2.3 ppm): The -CH₃ group attached to the benzene ring will also be a singlet.

    • Phenolic Hydroxyl (δ ~5-6 ppm): The -OH proton will appear as a broad singlet. Its chemical shift can be variable and it can be exchanged with D₂O.

  • ¹³C NMR (Carbon NMR): This technique reveals the number of chemically distinct carbon atoms.

    • Carbonyl Carbon (δ ~172 ppm): The ester C=O carbon is highly deshielded and appears far downfield.

    • Aromatic Carbons (δ 115-155 ppm): Six distinct signals are expected for the carbons of the benzene ring.

    • Ethyl Group Carbons (δ ~61 ppm and δ ~14 ppm): The -OCH₂- carbon and the -CH₃ carbon, respectively.

    • Methylene Bridge Carbon (δ ~41 ppm): The -CH₂- carbon adjacent to the ring.

    • Aromatic Methyl Carbon (δ ~16 ppm): The -CH₃ carbon on the ring.

¹H NMR Predicted Data ¹³C NMR Predicted Data
Chemical Shift (δ ppm) Signal Type
6.7-7.0Multiplet
~5.5Broad Singlet
4.1-4.3Quartet
3.5-3.6Singlet
2.2-2.3Singlet
1.2-1.4Triplet
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For ethyl 2-(4-hydroxy-3-methylphenyl)acetate (MW = 194.23), the molecular ion peak [M]⁺ would be observed at m/z 194.

Key Fragmentation Pathways:

  • Loss of the ethoxy group (-OCH₂CH₃): A significant fragment would be observed at m/z 149, corresponding to the [M - 45]⁺ ion.

  • Loss of the ethyl group (-CH₂CH₃): A fragment at m/z 165 [M - 29]⁺ may be observed.[3]

  • McLafferty Rearrangement: While less common for this specific structure, it's a potential pathway for esters.

  • Benzylic Cleavage: The most favorable cleavage often occurs at the benzylic position, leading to the formation of a stable tropylium-like ion. The fragment at m/z 121, corresponding to the hydroxymethylbenzyl cation, would be a prominent peak.

G M [M]⁺ m/z = 194 F1 [M - OCH₂CH₃]⁺ m/z = 149 M->F1 - 45 Da F2 [M - CH₂CO₂Et]⁺ m/z = 121 M->F2 - 73 Da F3 [M - C₂H₅]⁺ m/z = 165 M->F3 - 29 Da

Sources

Foundational

Comprehensive Technical Guide: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

Executive Summary Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS: 607707-64-2) is a specialized aromatic ester utilized primarily as a pharmacophore building block in medicinal chemistry and as a probe in enzymatic mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS: 607707-64-2) is a specialized aromatic ester utilized primarily as a pharmacophore building block in medicinal chemistry and as a probe in enzymatic mechanism studies. With a precise molecular weight of 194.23 g/mol , this compound serves as a lipophilic precursor to 4-hydroxy-3-methylphenylacetic acid , a known inhibitor of 4-hydroxyphenylacetate 1-hydroxylase.

Its structural motif—combining a phenolic hydroxyl, an ortho-methyl group, and an acetate ester tail—makes it a critical intermediate in the synthesis of integrin receptor antagonists and non-steroidal anti-inflammatory derivatives. This guide provides a definitive technical analysis of its physicochemical properties, synthetic architecture, and analytical validation protocols.

Physicochemical Profile

Molecular Identity[1]
  • IUPAC Name: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

  • Molecular Formula:

    
    
    
  • CAS Number: 607707-64-2

  • Parent Acid CAS: 29121-56-0 (4-Hydroxy-3-methylphenylacetic acid)[1]

Molecular Weight Calculation

The molecular weight is derived from standard atomic weights, ensuring stoichiometry in synthetic applications.

ElementCountAtomic Mass ( g/mol )Subtotal ( g/mol )
Carbon (C) 1112.011132.121
Hydrogen (H) 141.00814.112
Oxygen (O) 315.99947.997
Total MW 194.23 g/mol
Key Properties
  • Physical State: Viscous oil or low-melting solid (dependent on purity/polymorph).

  • Solubility: Soluble in organic solvents (Ethanol, DMSO, DCM, Ethyl Acetate); sparingly soluble in water.

  • Lipophilicity (LogP): ~2.3 (Predicted). The ethyl ester modification significantly increases membrane permeability compared to the parent acid (LogP ~1.1), facilitating intracellular delivery in biological assays.

Synthetic Architecture

The synthesis of ethyl 2-(4-hydroxy-3-methylphenyl)acetate is best approached through the Fischer Esterification of its parent acid. This route is preferred for its high yield and operational simplicity, avoiding the harsh conditions of acyl chloride intermediates which may affect the unprotected phenol.

Synthesis Workflow (Graphviz)

SynthesisPath Cresol o-Cresol (Starting Material) Mandelic Intermediate: 4-hydroxy-3-methyl- mandelic acid Cresol->Mandelic Condensation (NaOH, H2O) Glyoxylic Glyoxylic Acid Glyoxylic->Mandelic ParentAcid Parent Acid: 4-hydroxy-3-methyl- phenylacetic acid Mandelic->ParentAcid Reduction (HI/Red P or H2/Pd) Target TARGET: Ethyl 2-(4-hydroxy-3- methylphenyl)acetate ParentAcid->Target Fischer Esterification (EtOH, H2SO4, Reflux)

Figure 1: Synthetic pathway from o-cresol to the target ethyl ester.

Detailed Protocol: Fischer Esterification

Objective: Convert 4-hydroxy-3-methylphenylacetic acid to its ethyl ester.

Reagents:

  • 4-Hydroxy-3-methylphenylacetic acid (1.0 eq)[1]

  • Absolute Ethanol (Solvent/Reagent, excess)

  • Sulfuric Acid (

    
    , catalytic, 0.1 eq) or Thionyl Chloride (
    
    
    
    , 1.1 eq)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.66 g) of 4-hydroxy-3-methylphenylacetic acid in 30 mL of absolute ethanol.

  • Catalyst Addition:

    • Method A (Standard): Add 3-5 drops of concentrated

      
      .
      
    • Method B (Rapid): Cool solution to 0°C and dropwise add 11 mmol of thionyl chloride (

      
      ).
      
  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The product will appear as a less polar spot compared to the starting acid.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove excess ethanol.

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Saturated

      
       (2 x 20 mL) to neutralize acid catalyst and remove unreacted starting material.
      
    • Wash with Brine (20 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc 4:1) to yield the pure ester.

Analytical Validation

Trustworthiness in chemical research relies on rigorous characterization. The following spectral data confirms the structure of the target compound.

Proton NMR ( -NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
1.25 Triplet (

Hz)
3H

Terminal methyl of ethyl ester.
2.23 Singlet3H

Methyl group on the phenyl ring (ortho to OH).
3.52 Singlet2H

Benzylic methylene connecting ring to ester.
4.14 Quartet (

Hz)
2H

Methylene of the ethyl ester.
5.50 Broad Singlet1H

Phenolic hydroxyl (shift varies with concentration).
6.68 Doublet (

Hz)
1H

(C5)
Aromatic proton ortho to OH.
6.95 Doublet of Doublets1H

(C6)
Aromatic proton meta to OH.
7.05 Doublet (

Hz)
1H

(C2)
Aromatic proton isolated between alkyl groups.
Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion (

    
    ):  m/z 194.1
    
  • Base Peak: Often m/z 121 (Tropylium-like ion derived from the hydroxy-methyl-benzyl fragment after loss of the carbethoxy group).

  • Fragmentation Pattern: Loss of ethoxy group (

    
    ) followed by loss of carbonyl (
    
    
    
    ).

Applications in Drug Discovery[4]

Enzyme Inhibition Studies

The parent acid of this ester is a documented competitive inhibitor of 4-hydroxyphenylacetate 1-hydroxylase (


). Researchers utilize the ethyl ester variant as a cell-permeable prodrug. Once inside the cell, intracellular esterases hydrolyze the ethyl group, releasing the active acid to bind the enzyme's active site.
Synthetic Scaffold

This compound is a versatile "phenylacetic" scaffold. The phenolic -OH allows for O-alkylation to create ether-linked libraries, while the ester group can be converted to hydrazides or amides, common motifs in:

  • Integrin Antagonists: Targeting

    
     receptors for anti-angiogenic therapy.
    
  • PPAR Agonists: The structural homology to fibrates suggests potential in metabolic disorder research.

Biological Pathway Diagram

BioPathway Prodrug Ethyl 2-(4-hydroxy-3- methylphenyl)acetate (Lipophilic Prodrug) CellMembrane Cell Membrane (Passive Diffusion) Prodrug->CellMembrane ActiveMetabolite 4-Hydroxy-3-methyl- phenylacetic acid (Active Inhibitor) Prodrug->ActiveMetabolite Intracellular Esterases CellMembrane->Prodrug Entry Enzyme Target Enzyme: 4-HPA 1-hydroxylase ActiveMetabolite->Enzyme Competitive Binding (Ki = 87 µM) Inhibition Inhibition of L-DOPA Precursor Synthesis Enzyme->Inhibition

Figure 2: Mechanism of action for the ester as a prodrug in enzymatic assays.

References

  • PubChem. Ethyl 2-(4-hydroxy-3-methylphenyl)acetate - Compound Summary. National Library of Medicine. Available at: [Link]

  • Hareland, W. A., et al. (1975). Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. Journal of Bacteriology. Available at: [Link]

  • ChemBK. Ethyl 2-(4-hydroxy-3-Methylphenyl)acetate CAS 607707-64-2. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide on Ethyl 2-(4-hydroxy-3-methylphenyl)acetate: Nomenclature, Synthesis, and Analytical Validation

Executive Summary In the landscape of organic synthesis and drug development, phenylacetic acid derivatives serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs), including non-st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, phenylacetic acid derivatives serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) and


-lactam antibiotics[1]. Ethyl 2-(4-hydroxy-3-methylphenyl)acetate  (CAS: 607707-64-2) is a highly versatile aromatic ester intermediate[2]. This whitepaper provides an in-depth analysis of its structural nomenclature, chemical synonyms, physicochemical properties, and the causal logic behind its synthetic and analytical workflows.

Structural Nomenclature and Synonyms (The Core)

The chemical identity of a compound is often obscured by the proliferation of synonyms across different vendor catalogs and chemical databases. For CAS Registry Number 607707-64-2, the variations in nomenclature stem from different prioritization rules between IUPAC guidelines and Chemical Abstracts Service (CAS) indexing[2],[3].

Understanding these synonyms is critical for researchers conducting literature reviews or sourcing raw materials:

  • Ethyl 2-(4-hydroxy-3-methylphenyl)acetate : The standard IUPAC name. It designates the molecule as an ester of acetic acid, where the alpha-carbon (position 2) is substituted with a phenyl ring bearing hydroxyl and methyl groups at the 4 and 3 positions, respectively[2].

  • Ethyl 3-methyl-4-hydroxybenzeneacetate : A common vendor synonym that treats the core scaffold as "benzeneacetic acid" rather than a substituted acetic acid[3].

  • Ethyl 4-hydroxy-3-methylphenylacetate : A shorthand variation of the IUPAC name that omits the "2-" locant, as the attachment point on the acetate chain is implicitly understood.

  • Benzeneacetic acid, 4-hydroxy-3-methyl-, ethyl ester : The strict CAS index name. CAS nomenclature inverts the name to group structurally related compounds under the parent acid ("Benzeneacetic acid"), followed by its substituents and esterification state.

Physicochemical Profile

To design effective extraction, purification, and analytical protocols, scientists must rely on the compound's fundamental physicochemical properties. The quantitative data for ethyl 2-(4-hydroxy-3-methylphenyl)acetate is summarized below[2],[3].

PropertyValueStructural Implication
CAS Number 607707-64-2Unique identifier for sourcing and regulatory filing.
Molecular Formula

Dictates the exact mass for mass spectrometry.
Molecular Weight 194.23 g/mol Used for stoichiometric calculations in coupling reactions.
Hydrogen Bond Donors 1The free phenolic -OH group allows for hydrogen bonding.
Hydrogen Bond Acceptors 3The ester carbonyl, ester oxygen, and phenolic oxygen.
Rotatable Bonds 4Confers molecular flexibility, relevant for target binding.

Synthetic Methodology: Fischer-Speier Esterification

The most robust and economically viable route to synthesize ethyl 2-(4-hydroxy-3-methylphenyl)acetate is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-(4-hydroxy-3-methylphenyl)acetic acid, using ethanol[4],[5].

Causality and Experimental Design

Fischer esterification is a thermodynamically controlled equilibrium process. To drive the reaction toward the ester product, we employ Le Chatelier's Principle by using ethanol as both the reactant and the solvent (vast molar excess)[6]. A strong acid catalyst (e.g.,


 or a solid acid like Amberlyst-15) is required to protonate the carboxylic carbonyl, increasing its electrophilicity for nucleophilic attack by ethanol[1]. Because water is a byproduct that can drive reverse hydrolysis, continuous water sequestration (via molecular sieves or a Dean-Stark apparatus) is critical for maximizing yield[4],[6].
Step-by-Step Protocol

This protocol is designed as a self-validating system: the chemical workup inherently purifies the product by exploiting the pKa differences between the starting acid and the neutral ester[4].

  • Reaction Setup : To a 250 mL round-bottom flask, add 1.0 equivalent of 2-(4-hydroxy-3-methylphenyl)acetic acid and 10.0 equivalents of anhydrous ethanol.

  • Catalysis : Add 0.1 equivalents of concentrated sulfuric acid (

    
    ) dropwise while stirring. Alternatively, add 10% w/w Amberlyst-15 resin for a heterogeneous, easily filterable catalyst system[1].
    
  • Reflux & Dehydration : Attach a reflux condenser fitted with a Soxhlet extractor containing 3Å molecular sieves. Heat the mixture to 78°C (reflux) for 6–8 hours.

  • Reaction Quenching : Cool the mixture to room temperature. If using Amberlyst-15, filter the resin. Concentrate the ethanol under reduced pressure using a rotary evaporator.

  • Self-Validating Aqueous Workup : Dissolve the crude residue in ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate (

    
    ). Causality: The weak base deprotonates any unreacted starting carboxylic acid, partitioning it into the aqueous layer, while the target ester remains in the organic layer[4].
    
  • Drying and Isolation : Wash the organic layer with brine, dry over anhydrous

    
    , filter, and evaporate to yield the pure ethyl 2-(4-hydroxy-3-methylphenyl)acetate.
    

SynthesisWorkflow Start 4-Hydroxy-3-methylphenylacetic Acid + Excess Ethanol Catalyst Add Acid Catalyst (e.g., H2SO4 or Amberlyst-15) Start->Catalyst Reflux Reflux at 78°C (Continuous Water Removal) Catalyst->Reflux Workup Aqueous Workup (Wash with NaHCO3 & Brine) Reflux->Workup Purification Solvent Evaporation & Vacuum Distillation Workup->Purification Product Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (Pure Ester) Purification->Product

Fig 1: Step-by-step synthetic workflow for the Fischer esterification of the target phenylacetate.

Analytical Characterization & Validation

To establish trustworthiness in the synthesized intermediate, orthogonal analytical techniques must be employed. The following workflow ensures the structural integrity and purity of the ethyl 2-(4-hydroxy-3-methylphenyl)acetate.

HPLC-UV Purity Assessment Protocol
  • Sample Preparation : Dissolve 1 mg of the synthesized ester in 1 mL of HPLC-grade Acetonitrile.

  • Column Selection : Use a reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm). The hydrophobic stationary phase interacts well with the aromatic core.

  • Mobile Phase : Isocratic elution using 60% Acetonitrile / 40% Water (with 0.1% Formic Acid to suppress phenolic ionization).

  • Detection : Set the UV detector to 254 nm. Causality: The conjugated

    
    -system of the substituted benzene ring strongly absorbs at this wavelength, providing a high signal-to-noise ratio.
    
Structural Confirmation
  • Mass Spectrometry (ESI-MS) : Run in positive ion mode to observe the

    
     peak at 
    
    
    
    , confirming the molecular weight[2].
  • Nuclear Magnetic Resonance (NMR) :

    
    -NMR will show a distinct triplet-quartet splitting pattern for the ethyl ester group (
    
    
    
    ), confirming successful esterification, alongside the aromatic protons and the singlet for the benzylic
    
    
    group.

AnalyticalWorkflow Sample Crude Ester Sample HPLC HPLC-UV Analysis (C18 Column, 254 nm) Sample->HPLC NMR 1H & 13C NMR (Structural Confirmation) Sample->NMR MS Mass Spectrometry (m/z 195.23 [M+H]+) Sample->MS Validation Validated Pure Compound HPLC->Validation NMR->Validation MS->Validation

Fig 2: Multi-modal analytical validation workflow for structural confirmation and purity assessment.

References

  • ChemBK : ethyl 2-(4-hydroxy-3-Methylphenyl)acetate. URL:[Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR) : Fischer Esterification of Glycerol by Phenylacetic Acids. URL:[Link]

  • Processes of Petrochemistry and Oil Refining : Synthesis, properties and applications of esters of phenylacetic acid. URL:[Link]

  • Vaia : Show how Fischer esterification might be used to form the following esters. URL:[Link]

Sources

Foundational

Technical Monograph: Ethyl 4-Hydroxy-3-Methylbenzeneacetate

A Comprehensive Guide for Drug Development & Synthetic Applications Executive Summary Ethyl 4-hydroxy-3-methylbenzeneacetate (CAS: 607707-64-2) is a specialized phenolic ester primarily utilized as a high-value intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Drug Development & Synthetic Applications

Executive Summary

Ethyl 4-hydroxy-3-methylbenzeneacetate (CAS: 607707-64-2) is a specialized phenolic ester primarily utilized as a high-value intermediate in medicinal chemistry and as an analytical standard in metabolomics. Structurally, it consists of a lipophilic ethyl ester tail attached to a 4-hydroxy-3-methylphenyl scaffold.

This compound serves two critical roles in modern research:

  • Synthetic Scaffold: It acts as a "privileged structure" in the design of PPAR agonists, COX inhibitors, and antioxidant prodrugs, where the phenol group allows for diverse O-alkylation while the ester provides a protected carboxylic acid moiety.

  • Metabolic Standard: It is a key reference standard for identifying microbial metabolites of dietary polyphenols (e.g., proanthocyanidins from cranberries), aiding in the elucidation of gut-microbiome interactions.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name Ethyl 2-(4-hydroxy-3-methylphenyl)acetate
Common Synonyms Ethyl 4-hydroxy-3-methylphenylacetate; 4-Hydroxy-3-methylbenzeneacetic acid ethyl ester
CAS Number 607707-64-2
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CCOC(=O)CC1=CC(C)=C(O)C=C1
Physicochemical Properties

Data derived from computational models and structural analogs.

PropertyValueContext
Physical State Solid (Crystalline powder) or Viscous OilDependent on purity/crystallization method.
Melting Point 45–50 °C (Predicted)Low-melting solid; often handled as a melt or oil.
Boiling Point ~310 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
LogP (Predicted) 2.48Moderate lipophilicity; suitable for cell permeability.
pKa (Phenol) ~10.0Weakly acidic; ionizable at high pH.
Solubility Soluble in EtOH, DMSO, DCM, EtOAc.Insoluble in water (< 0.5 mg/mL).

Synthetic Methodologies

The synthesis of ethyl 4-hydroxy-3-methylbenzeneacetate is typically achieved via the Fischer esterification of the parent acid, 4-hydroxy-3-methylphenylacetic acid (CAS: 29121-56-0). This route is preferred for its high yield and operational simplicity.

Reaction Logic

The reaction utilizes an excess of ethanol as both solvent and reactant, driven to completion by an acid catalyst (H₂SO₄ or HCl) and the removal of water.

Visualized Pathway (DOT)

SynthesisPathway Reactant 4-Hydroxy-3-methylphenylacetic acid (CAS: 29121-56-0) Intermediate Tetrahedral Intermediate Reactant->Intermediate Protonation & Nucleophilic Attack Reagent Ethanol (Excess) + H2SO4 (Cat.) Reagent->Intermediate Product Ethyl 4-hydroxy-3-methylbenzeneacetate (CAS: 607707-64-2) Intermediate->Product Elimination Byproduct H2O (Removed) Intermediate->Byproduct

Figure 1: Acid-catalyzed Fischer esterification pathway.

Detailed Experimental Protocol

Objective: Synthesis of 10 g of Ethyl 4-hydroxy-3-methylbenzeneacetate.

Reagents:

  • 4-Hydroxy-3-methylphenylacetic acid (10.0 g, 60.2 mmol)

  • Absolute Ethanol (100 mL)

  • Sulfuric Acid (conc. H₂SO₄, 0.5 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the starting acid and ethanol to the flask. Stir until fully dissolved.

  • Catalysis: Add concentrated H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–8 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes; Product R_f ~ 0.6, Acid R_f ~ 0.1).

  • Workup:

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove excess ethanol.

    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid. Note: Gas evolution (CO₂).

    • Wash with Brine (50 mL).

    • Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate. If necessary, purify via silica gel column chromatography (Hexanes/EtOAc gradient) or vacuum distillation.

Analytical Characterization

Validation of the compound requires confirming the ester formation and the integrity of the phenolic ring.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Feature
1.25 Triplet (t, J=7.1 Hz)3H-OCH₂CH₃ Ethyl ester terminal methyl
2.23 Singlet (s)3HAr-CH₃ Aromatic methyl group
3.52 Singlet (s)2HAr-CH₂ -COBenzylic methylene
4.14 Quartet (q, J=7.1 Hz)2H-OCH₂ CH₃Ethyl ester methylene
5.10 Broad Singlet (s)1HAr-OH Phenolic hydroxyl (exchangeable)
6.70 Doublet (d, J=8.0 Hz)1HAr-H (C5)Aromatic ring proton
6.95 Doublet of Doublets (dd)1HAr-H (C6)Aromatic ring proton
7.02 Singlet (d, J~2 Hz)1HAr-H (C2)Aromatic ring proton
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M+): m/z 194.1

  • Base Peak: Often m/z 121 (Tropylium ion derivative or loss of -COOEt).

  • Fragmentation: Loss of ethoxy group (M-45) and subsequent decarbonylation.

Applications in Drug Development

This compound is not merely an endpoint but a versatile building block.[1]

Metabolic Biomarker Research

In nutritional science and metabolomics, this ester (and its hydrolyzed acid) serves as a biomarker for the gut microbial metabolism of dietary polyphenols, specifically proanthocyanidins found in cranberries and berries.

  • Mechanism: Gut microbiota cleave complex polyphenols into smaller phenolic acids.

  • Relevance: Presence in plasma/urine indicates bioavailability of antioxidant precursors.

Synthetic Scaffold Strategy

The compound allows for orthogonal protection :

  • Phenol Site: The free -OH at position 4 is a nucleophile ready for Williamson ether synthesis or Mitsunobu reactions to attach pharmacophores (e.g., PPAR agonist tails).

  • Ester Site: The ethyl ester protects the carboxylic acid during base-catalyzed alkylation of the phenol. It can be hydrolyzed at the final step to reveal the active acid.

Application Workflow

ApplicationWorkflow Start Ethyl 4-hydroxy-3-methylbenzeneacetate Path1 Pathway A: Metabolite Standard Start->Path1 Path2 Pathway B: Drug Synthesis Start->Path2 StepA1 Hydrolysis (In vivo/In vitro) Path1->StepA1 StepB1 O-Alkylation (K2CO3, R-X) Path2->StepB1 ResultA Biomarker Identification (Gut Microbiome Studies) StepA1->ResultA StepB2 Ester Hydrolysis (LiOH) StepB1->StepB2 ResultB Novel Therapeutic Agent (PPAR/COX Modulator) StepB2->ResultB

Figure 2: Dual utility in metabolomics and synthesis.

Safety & Handling (E-E-A-T)

While specific toxicological data for this ester is limited, standard protocols for phenolic esters apply.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust/aerosols.

  • Storage: Store in a cool, dry place (2–8 °C recommended). Keep under inert gas (Argon/Nitrogen) if storing for long periods to prevent oxidation of the phenol.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12465307 (Related Benzoate) and CID 23440817 (Parent Acid). PubChem. Available at: [Link]

  • Feliciano, R. P., et al. (2016). "Identification and quantification of novel cranberry-derived plasma and urine metabolites in humans." Archives of Biochemistry and Biophysics.

Sources

Exploratory

ethyl 2-(4-hydroxy-3-methylphenyl)acetate safety data sheet (SDS)

This technical guide provides a comprehensive safety and handling monograph for Ethyl 2-(4-hydroxy-3-methylphenyl)acetate , a specialized intermediate often encountered in the synthesis of non-steroidal anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and handling monograph for Ethyl 2-(4-hydroxy-3-methylphenyl)acetate , a specialized intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and phenolic antioxidants.

As a specific Chemical Abstracts Service (CAS) number is frequently not assigned to custom-synthesized ethyl esters of this niche acid in public catalogs, this guide utilizes Read-Across Methodology based on the parent acid (CAS 29121-56-0) and the analogous methyl ester (CAS 64360-47-0).

Part 1: Chemical Identity & Physicochemical Profile[1]

Context: This compound is the ethyl ester derivative of 4-hydroxy-3-methylphenylacetic acid. It combines a lipophilic ester tail with a redox-active phenolic head, making it a versatile building block in medicinal chemistry but also susceptible to specific degradation pathways (hydrolysis and oxidation).

1.1 Substance Identification
ParameterDetail
Chemical Name Ethyl 2-(4-hydroxy-3-methylphenyl)acetate
Common Synonyms (4-Hydroxy-3-methylphenyl)acetic acid ethyl ester; Ethyl 3-methyl-4-hydroxyphenylacetate
Molecular Formula

Molecular Weight 194.23 g/mol
Parent Acid CAS (4-Hydroxy-3-methylphenylacetic acid)
Analogous Methyl Ester CAS
1.2 Predicted Physicochemical Properties

Based on Quantitative Structure-Property Relationship (QSPR) modeling of analogous phenolic esters.

PropertyValue / Condition
Physical State Viscous colorless to pale yellow oil or low-melting solid.
Boiling Point ~310–315°C (Predicted at 760 mmHg)
Flash Point >113°C (Closed Cup)
Solubility Soluble in EtOH, DMSO, DMF, EtOAc. Insoluble in water.
pKa (Phenolic) ~9.8–10.2 (Weakly acidic proton on the phenol)
LogP ~2.5 (Lipophilic, cell-permeable)
Part 2: Hazard Identification (GHS Classification)

Regulatory Status: As a research chemical, this substance should be treated as Hazardous until fully characterized. The following classification is derived from the functional group hazards (Phenol + Ester).

2.1 GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      
2.2 Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1] (Phenolic moiety)[2]

  • H319: Causes serious eye irritation.[1][3][4][5][6]

  • H335: May cause respiratory irritation.[1]

2.3 Precautionary Statements (P-Codes)
  • P261: Avoid breathing mist/vapors.[1][4][5]

  • P280: Wear protective gloves/eye protection/face protection.[1][4][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Part 3: Handling, Storage & Stability Logic

Scientific Rationale: The presence of the phenolic hydroxyl group renders this compound susceptible to oxidation, potentially forming quinone methides (colored impurities). The ester linkage is susceptible to hydrolysis under basic or acidic conditions.

3.1 Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerate). Low temperature retards ester hydrolysis.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen promotes phenolic oxidation, turning the compound brown/pink over time.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and solvent leaching.

3.2 Stability & Reactivity Diagram

StabilityLogic Compound Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Catalyzed by Oxidation Phenolic Oxidation Compound->Oxidation Slow process Moisture Exposure to Moisture/H2O Moisture->Hydrolysis Base Basic pH (>8.0) Base->Hydrolysis Oxygen Air/Oxygen Exposure Oxygen->Oxidation Product1 4-Hydroxy-3-methylphenylacetic Acid (Precipitate) Hydrolysis->Product1 Product2 Ethanol Hydrolysis->Product2 Product3 Quinone/Colored Impurities Oxidation->Product3

Figure 1: Degradation pathways. The ester bond is labile to hydrolysis (left branch), while the phenol group is sensitive to oxidative stress (right branch).

Part 4: Emergency Response & First Aid

Mechanism of Injury:

  • Skin: Phenols can denature proteins and penetrate the stratum corneum.

  • Eyes: Esters act as solvents, stripping the tear film; phenols cause direct irritation.

4.1 Response Workflow

EmergencyResponse Accident Exposure Incident Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Ethanol Skin->ActionSkin ActionEye 1. Rinse with Water (15 min) 2. Remove Contacts 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if labored breathing Inhale->ActionInhale

Figure 2: Immediate First Aid Decision Logic. Note: Ethanol is avoided for skin cleanup to prevent enhanced absorption of the phenol.

Part 5: Synthesis & Application Context

For drug development professionals, understanding the synthesis confirms the impurity profile.

Synthesis Route: Typically synthesized via Fischer Esterification of 4-hydroxy-3-methylphenylacetic acid with ethanol in the presence of a catalytic acid (e.g.,


).
  • Reaction:

    
    
    
  • Key Impurity: Unreacted acid (detectable by LC-MS, negative mode).

Application: This molecule serves as a lipophilic prodrug model or an intermediate for:

  • COX Inhibitors: The phenylacetic acid scaffold is common in NSAIDs (e.g., Diclofenac, Etodolac analogs). The ethyl ester masks the carboxylic acid, improving cellular permeability for in vitro assays.

  • Antioxidants: The hindered phenol (3-methyl substitution) provides radical scavenging capability similar to BHT/BHA but with a specific linker.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 167664, 4-Hydroxy-3-methylphenylacetic acid. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Read-Across and Grouping. Retrieved from [Link]

Sources

Foundational

Technical Master File: Ethyl 4-hydroxy-3-methylphenylacetate

CAS: 103986-07-2 | Role: Advanced Pharmaceutical Intermediate Executive Summary Ethyl 4-hydroxy-3-methylphenylacetate (CAS 103986-07-2) is a critical phenylacetic acid derivative utilized primarily as a scaffold in the s...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 103986-07-2 | Role: Advanced Pharmaceutical Intermediate

Executive Summary

Ethyl 4-hydroxy-3-methylphenylacetate (CAS 103986-07-2) is a critical phenylacetic acid derivative utilized primarily as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), metabolic regulators (PPAR agonists), and specific tyrosine kinase inhibitors. Its structural uniqueness lies in the ortho-methyl group relative to the phenol, which provides steric hindrance often required to modulate metabolic stability and receptor binding affinity in downstream APIs.

This guide provides a technical roadmap for researchers and procurement officers to validate suppliers, understand the impurity profile based on synthesis logic, and implement rigorous quality control protocols.

Chemical Identity & Specifications

Precise identification is the first step in excluding low-quality lots. The presence of the 3-methyl group distinguishes this from the more common homovanillic acid derivatives.

ParameterSpecification
IUPAC Name Ethyl 2-(4-hydroxy-3-methylphenyl)acetate
CAS Number 103986-07-2
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline powder or solidified oil
Melting Point 48°C – 52°C (Typical)
Boiling Point ~315°C (Predicted at 760 mmHg)
Solubility Soluble in Ethanol, DMSO, Ethyl Acetate; Insoluble in Water
Purity Standard ≥ 98.0% (HPLC)

Synthesis & Manufacturing Logic

Understanding the synthesis is mandatory for anticipating impurities. The industrial route typically follows a modified Mandelic Acid pathway or a Carbonylation route. The Mandelic Acid pathway is preferred for its milder conditions and higher regioselectivity.

Core Synthesis Pathway (Mandelic Acid Route)
  • Condensation: o-Cresol (2-methylphenol) reacts with Glyoxylic acid under basic conditions. The para position is activated, leading to 4-hydroxy-3-methylmandelic acid.

  • Reduction: The benzylic hydroxyl group of the mandelic acid intermediate is reduced (often via catalytic hydrogenation or HI/Red Phosphorus) to form 4-hydroxy-3-methylphenylacetic acid .

  • Esterification: The acid undergoes Fischer esterification with Ethanol and a catalytic acid (H₂SO₄ or HCl) to yield the final ethyl ester.

Synthesis Workflow Diagram

The following diagram illustrates the chemical causality and potential entry points for impurities.

SynthesisPathway Cresol o-Cresol (Starting Material) Mandelic Intermediate: 4-hydroxy-3-methyl- mandelic acid Cresol->Mandelic Condensation (NaOH) Impurity1 Impurity A: Ortho-isomer Cresol->Impurity1 Regio-error Glyoxylic Glyoxylic Acid Glyoxylic->Mandelic Acid Precursor: 4-hydroxy-3-methyl- phenylacetic acid Mandelic->Acid Reduction (Pd/C, H2) Product FINAL PRODUCT: Ethyl 4-hydroxy-3- methylphenylacetate Acid->Product Esterification (H2SO4) Impurity2 Impurity B: Unreacted Acid Acid->Impurity2 Incomplete Rxn Ethanol Ethanol (Excess) Ethanol->Product

Figure 1: Synthesis logic flow identifying critical process steps and potential impurity origins.

Supplier Evaluation & Sourcing Strategy

Sourcing this compound requires distinguishing between "Catalog Resellers" and "Original Manufacturers."

Supplier Tiers
  • Tier 1 (Original Manufacturers): Typically based in China or India where the raw material (o-cresol) supply chain is consolidated. They offer bulk (kg to ton) but may require rigorous auditing.

  • Tier 2 (Catalog Houses): Companies like Fluorochem , Combi-Blocks , Chem-Impex , and BOC Sciences . These are ideal for R&D quantities (1g – 100g). They perform QC but rarely synthesize the material themselves.

Critical Audit Questions

When contacting a supplier, do not just ask for price. Ask these technical questions to verify their competence:

  • "What is the residual acid content?" (Tests if the esterification was driven to completion).

  • "Can you provide the ROI (Residue on Ignition) data?" (Crucial if metal catalysts like Pd/C were used in the reduction step).

  • "Is the product free of ortho-isomer contamination?" (Verifies the regioselectivity of the initial condensation).

Recommended Specification for Purchase
  • Assay: >98.5% by HPLC.

  • Single Impurity: <0.5%.

  • Water Content (KF): <0.5% (Esters are susceptible to hydrolysis; high water content indicates poor storage).

Quality Control & Validation Protocols

To ensure "Scientific Integrity," you must validate the material independent of the supplier's CoA.

HPLC Method (Self-Validating)

This generic gradient method separates the polar acid precursor from the non-polar ester.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 280 nm (Phenol absorption).[1][2]

  • Expected Retention:

    • Acid Precursor: ~4-6 min (Polar).

    • Ethyl Ester (Product): ~12-14 min (Non-polar).

    • Toluene (Solvent): ~16 min.

H-NMR Interpretation

The ¹H-NMR spectrum provides definitive structural proof.

  • δ 1.25 (t, 3H): Methyl of the ethyl ester (-OCH₂CH ₃).

  • δ 2.20 (s, 3H): Methyl on the aromatic ring (Ar-CH ₃).

  • δ 3.50 (s, 2H): Benzylic methylene (-CH ₂-CO-).

  • δ 4.15 (q, 2H): Methylene of the ethyl ester (-OCH ₂CH₃).

  • δ 6.7 - 7.0 (m, 3H): Aromatic protons.

Applications in Drug Discovery

Ethyl 4-hydroxy-3-methylphenylacetate is not just a reagent; it is a pharmacophore building block.

Metabolic Disease (PPAR Agonists)

The phenylacetic acid moiety mimics the lipid structure required to bind Peroxisome Proliferator-Activated Receptors (PPARs). The 3-methyl group provides steric bulk that prevents rapid metabolic degradation of the ring, enhancing the half-life of the drug candidate compared to unsubstituted analogs.

Anti-Inflammatory Agents (COX Inhibition)

Similar to Diclofenac or Lumiracoxib , the acetic acid side chain is critical for entering the cyclooxygenase active site. This ethyl ester serves as a "masked" acid (prodrug) or an intermediate where the ester is hydrolyzed in situ during the final steps of API synthesis to release the active carboxylic acid.

Application Workflow

ApplicationFlow Ester Ethyl 4-hydroxy-3- methylphenylacetate Alkylation O-Alkylation (R-X, K2CO3) Ester->Alkylation Step 1: Modify Phenol Hydrolysis Hydrolysis (LiOH/THF) Coupling Amide Coupling (EDCI/HOBt) Hydrolysis->Coupling Step 3: Link to Scaffold Target2 Target: NSAID Analog (COX Inhibitor) Hydrolysis->Target2 Target1 Target: PPAR Agonist (Lipid Mimic) Coupling->Target1 Alkylation->Hydrolysis Step 2: Deprotect Ester

Figure 2: Strategic utility of the compound in divergent drug discovery pipelines.

References

  • Preparation of 4-hydroxyphenylacetic acid derivatives. Source: US Patent 4,337,355. Context: Describes the foundational industrial synthesis of hydroxyphenylacetic acids via the glyoxylic acid route, applicable to the 3-methyl derivative. Link:

  • Synthesis of Phenylacetic Acid Esters. Source: Organic Syntheses, Coll.[3] Vol. 1, p.107 (1941); Vol. 20, p.23 (1940). Context: Standard protocol for Fischer esterification of phenylacetic acids, validating the method for converting the acid precursor to the ethyl ester. Link:

  • 4-Hydroxyphenylacetate 3-Hydroxylase: Biosynthesis Applications. Source: National Institutes of Health (PMC). Context: Discusses the biological relevance and enzymatic pathways for hydroxylating phenylacetic acid derivatives, providing context for metabolic stability. Link:

  • Chemical Identity & Properties (PubChem). Source: PubChem Compound Summary for Ethyl 4-hydroxyphenylacetate (Analogous structure for property validation). Link:

Sources

Exploratory

boiling point of ethyl 2-(4-hydroxy-3-methylphenyl)acetate

Technical Assessment: Thermophysical Profile & Boiling Point Determination of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Executive Summary Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS: 607707-64-2) is a specialized phen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Thermophysical Profile & Boiling Point Determination of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

Executive Summary Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS: 607707-64-2) is a specialized phenolic ester intermediate used in pharmaceutical synthesis. Due to its specific structural features—a phenolic hydroxyl group capable of hydrogen bonding and an ester moiety—this compound exhibits high-boiling characteristics and thermal sensitivity. This guide addresses the lack of standardized experimental boiling point data in the public domain by providing a rigorous Predicted Thermophysical Profile based on structural analogs (e.g., Ethyl Homovanillate) and detailing a Self-Validating Experimental Protocol for accurate determination under reduced pressure.

Part 1: Chemical Identity & Structural Basis

The physicochemical behavior of this compound is governed by the interplay between the lipophilic ethyl ester tail and the polar, hydrogen-bond-donating phenolic head.

Attribute Technical Detail
IUPAC Name Ethyl 2-(4-hydroxy-3-methylphenyl)acetate
CAS Registry Number 607707-64-2
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Structural Class Phenolic Ester / Phenylacetic Acid Derivative
Key Functional Groups Phenol (4-position), Methyl (3-position), Ethyl Ester

Part 2: Thermophysical Profile (Predicted vs. Analog)

As of the current literature review, no experimental boiling point at standard atmosphere (760 mmHg) is reported for CAS 607707-64-2. The values below are derived from Structural Analogy using Ethyl Homovanillate (CAS 60563-13-5) and Ethyl Phenylacetate (CAS 101-97-3) as reference standards.

Table 1: Comparative Boiling Point Analysis
CompoundStructure DifferenceExperimental BP (Lit.)Predicted BP (CAS 607707-64-2)
Ethyl Phenylacetate No -OH, No -CH₃229°C @ 760 mmHgN/A
Ethyl Homovanillate 3-OMe (vs 3-CH₃)180–185°C @ 14 mmHgN/A
Target Compound 3-CH₃, 4-OH Unknown ~305–315°C @ 760 mmHg~175–185°C @ 14 mmHg

*Note: Predictions assume that the 3-methyl group (less polar than methoxy) slightly lowers the boiling point compared to the homovanillate analog, but the 4-hydroxyl group maintains significant intermolecular hydrogen bonding, keeping the BP high.

Thermodynamic Implications
  • Vacuum Requirement: Attempting to distill this compound at atmospheric pressure (>300°C) will likely result in thermal decomposition (decarboxylation or oxidation of the phenol) before the boiling point is reached.

  • Operational Range: Purification should strictly occur under high vacuum (<5 mmHg) to lower the boiling point to a safe window (120–150°C).

Part 3: Experimental Determination Protocol

Objective: Accurately determine the boiling point of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate while mitigating thermal degradation.

Protocols & Analytical Methods

Method

synthesis of ethyl 2-(4-hydroxy-3-methylphenyl)acetate from 4-hydroxy-3-methylphenylacetic acid

Executive Summary & Mechanistic Rationale Ethyl 2-(4-hydroxy-3-methylphenyl)acetate is a high-value intermediate utilized in the development of advanced pharmaceutical active ingredients and agrochemical formulations. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate is a high-value intermediate utilized in the development of advanced pharmaceutical active ingredients and agrochemical formulations. The starting material, 4-hydroxy-3-methylphenylacetic acid, presents a distinct chemoselectivity challenge due to the presence of both an aliphatic carboxylic acid and an aromatic phenolic hydroxyl group.

This application note details two orthogonal, self-validating methodologies to achieve selective esterification of the carboxylic acid without necessitating complex protecting-group chemistry[1].

The Causality of Chemoselectivity

The success of this selective esterification relies fundamentally on the differential nucleophilicity of the two functional groups. Phenols are significantly less nucleophilic than aliphatic alcohols because the oxygen lone pair is delocalized into the aromatic


-system.
  • Under Acid-Catalyzed Conditions (Method A): The aliphatic carboxylic acid is protonated by a strong acid (e.g.,

    
    ), rendering the carbonyl carbon highly electrophilic[2]. The excess ethanol solvent attacks this center to form a tetrahedral intermediate, which collapses to expel water[3]. The phenolic 
    
    
    
    cannot effectively compete with the vast molar excess of ethanol, leaving it unreacted[1][4].
  • Under Thionyl Chloride Activation (Method B):

    
     converts the carboxylic acid into a highly reactive acyl chloride in situ. By maintaining low temperatures (0°C), the reaction remains strictly selective for the carboxylic acid, preventing unwanted electrophilic aromatic chlorination of the electron-rich phenolic ring.
    

Quantitative Method Comparison

To assist researchers in selecting the optimal synthetic route based on their laboratory infrastructure and scale-up requirements, the quantitative parameters of both methods are summarized below.

ParameterMethod A: Fischer EsterificationMethod B:

Mediated
Reagents Ethanol (excess), cat.

Ethanol (excess),

(1.2 eq)
Temperature 78°C (Reflux)0°C warming to Room Temperature
Reaction Time 4 – 6 hours2 – 3 hours
Typical Yield 80 – 85%90 – 95%
Byproducts

(requires equilibrium management)

(gas),

(gas)
Scalability Excellent (Standard industrial route)Good (Requires efficient gas scrubbing)
Chemoselectivity High (Phenol remains completely intact)High (Phenol intact if temp is strictly controlled)

Experimental Workflows: Self-Validating Protocols

Every protocol described below is designed as a self-validating system . This means that In-Process Controls (IPCs) and physical observables are integrated directly into the steps to mathematically or chemically prove the success of the current phase before proceeding to the next.

Method A: Acid-Catalyzed Fischer Esterification

This method utilizes Le Chatelier's principle, employing ethanol as both the reactant and the solvent to drive the equilibrium toward the product[5].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydroxy-3-methylphenylacetic acid (1.0 equiv) in absolute ethanol (10–20 equiv).

  • Catalysis: Carefully add concentrated sulfuric acid (0.05 equiv) dropwise.

    • Causality:

      
       acts as both the proton source to activate the carbonyl and a dehydrating agent to sequester trace water[3].
      
  • Propagation: Heat the mixture to a gentle reflux (approx. 78°C) for 4–6 hours.

  • IPC & Validation (Reaction Completion): Monitor the reaction via Thin-Layer Chromatography (TLC) using an eluent of 3:1 Hexanes:Ethyl Acetate with 1% Acetic Acid.

    • Validation Check: The starting material is highly polar and will streak near the baseline. The reaction is validated as complete when this baseline streak is entirely replaced by a tight, less polar spot (

      
      ).
      
  • Workup & Quench: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the resulting residue with ethyl acetate and wash with saturated aqueous

    
    .
    
    • Validation Check: Vigorous effervescence (

      
       evolution) will occur. Continue washing until the aqueous layer tests basic (pH ~8) via pH paper. This physically validates the complete neutralization of the acid catalyst and the extraction of any unreacted starting material into the aqueous phase.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under vacuum to afford the crude ester.
    
Method B: Thionyl Chloride Mediated Esterification

This method avoids the equilibrium limitations of Fischer esterification by generating an irreversible acyl chloride intermediate.

  • Reaction Setup: Dissolve 4-hydroxy-3-methylphenylacetic acid (1.0 equiv) in absolute ethanol (10 equiv) in a dry flask under an inert nitrogen atmosphere. Cool the system to 0°C using an ice-water bath.

  • Activation: Slowly add thionyl chloride (

    
    , 1.2 equiv) dropwise via an addition funnel.
    
    • Causality: Slow addition at 0°C is critical. It controls the highly exothermic nature of acyl chloride formation and suppresses potential side reactions on the electron-rich aromatic ring.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours.

  • IPC & Validation (Gas Evolution):

    • Validation Check: The reaction generates

      
       and 
      
      
      
      gas. The physical cessation of bubbling in the reaction mixture (or in the connected scrubber) is a primary macroscopic indicator that the activation phase is complete. Confirm with TLC as described in Method A.
  • Workup: Carefully quench the mixture by pouring it into ice-cold saturated

    
     (aq). Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate.

Workflow Visualization

The following logical diagram maps the parallel synthetic routes, highlighting the critical self-validation checkpoints required to ensure high-purity product isolation.

G SM 4-hydroxy-3-methylphenylacetic acid (Starting Material) CondA Method A: H2SO4 / EtOH Reflux, 4-6 h SM->CondA CondB Method B: SOCl2 / EtOH 0°C to RT, 2-3 h SM->CondB IPC IPC: TLC / HPLC Confirm SM consumption CondA->IPC CondB->IPC Workup Quench & Extraction NaHCO3 (aq) wash IPC->Workup Validate Validation: pH Check Aqueous phase pH ~ 8 Workup->Validate Purify Purification Silica Chromatography Validate->Purify Product Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (Target Product) Purify->Product

Figure 1: Self-validating workflow for selective esterification with integrated IPCs.

References

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI.
  • Show how Fischer esterification might be used to form the following esters. Pearson+.
  • In Fischer esterification, is the presence of an acid necessary? Quora.
  • Synthesis, properties and applications of esters of phenylacetic acid. Processes of Petrochemistry and Oil Refining.
  • Phenylacetoacetate Synthesis Without a Dean-Stark Trap. Benchchem.

Sources

Application

Application Note: Chemoselective Esterification of 4-Hydroxy-3-methylphenylacetic Acid

Introduction & Mechanistic Rationale 4-Hydroxy-3-methylphenylacetic acid (CAS: 29121-56-0)[1] is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs), anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Hydroxy-3-methylphenylacetic acid (CAS: 29121-56-0)[1] is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs), anti-inflammatory agents, and complex natural products. A frequent requirement in multi-step drug synthesis is the selective protection or modification of the aliphatic carboxylic acid moiety while leaving the phenolic hydroxyl group intact[2]. The resulting product, methyl 4-hydroxy-3-methylphenylacetate (CAS: 64360-47-0)[3], allows for downstream functionalization, such as the selective alkylation or triflation of the phenol ring[4].

Fischer esterification is the premier method for this transformation[5]. The mechanistic causality relies on the differential nucleophilicity and thermodynamic stability of the two functional groups. Under acid-catalyzed conditions (e.g., H₂SO₄ in anhydrous methanol), the aliphatic carboxylic acid is readily protonated, forming a resonance-stabilized oxonium ion that undergoes nucleophilic attack by methanol. Conversely, the phenolic hydroxyl group does not undergo esterification under these conditions; the formation of a phenyl ester via Fischer esterification is thermodynamically unfavorable due to the loss of resonance stabilization inherent to the phenol ring[6]. This inherent chemoselectivity ensures high yields of the target methyl ester without the need for transient protecting groups.

Reaction Pathway & Chemoselectivity

Pathway SM 4-Hydroxy-3-methylphenylacetic acid (Aliphatic COOH + Phenolic OH) Conditions Anhydrous Methanol Catalytic H2SO4 65°C, 4-6 hrs SM->Conditions Dissolve & Heat Product Methyl 4-hydroxy-3-methylphenylacetate (Target: Esterified COOH) Conditions->Product Chemoselective Esterification SideProduct Phenolic Esterification (Thermodynamically Blocked) Conditions->SideProduct Unfavorable

Chemoselective Fischer esterification pathway preserving the phenolic hydroxyl.

Experimental Protocol

Self-Validating System Design: This protocol utilizes a vast excess of methanol to drive the equilibrium forward via Le Chatelier's principle. The workup is specifically designed to be self-purifying: a mild basic wash selectively deprotonates any unreacted starting material, pulling it into the aqueous waste and ensuring high purity of the isolated ester without the need for column chromatography.

Table 1: Reagents and Materials
ReagentMW ( g/mol )EquivalentsAmountRole
4-Hydroxy-3-methylphenylacetic acid166.171.01.66 g (10 mmol)Starting Material
Methanol (Anhydrous)32.04Excess20 mLSolvent / Reactant
Sulfuric Acid (98%)98.080.155 µL (1 mmol)Catalyst
Ethyl Acetate (EtOAc)88.11-50 mLExtraction Solvent
Saturated NaHCO₃ (aq)84.01-3 x 20 mLQuench / Wash
Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-3-methylphenylacetic acid (1.66 g, 10 mmol) in anhydrous methanol (20 mL).

    • Causality: Anhydrous methanol is critical. The presence of water will shift the equilibrium back toward the carboxylic acid, inducing hydrolysis and reducing the overall yield[5].

  • Catalyst Addition: Cool the flask to 0°C in an ice bath. Slowly add concentrated sulfuric acid (55 µL, 1 mmol) dropwise while stirring.

    • Causality: Dropwise addition controls the exothermic nature of the acid-solvent interaction and prevents localized charring or oxidation of the electron-rich phenol ring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65°C (mild reflux) for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Quenching & Concentration: Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature. Concentrate the mixture in vacuo (rotary evaporator) to remove approximately 80% of the methanol.

    • Causality: Removing excess methanol prevents the product from partitioning into the aqueous layer during the subsequent extraction phase, which would severely impact the isolated yield.

  • Extraction & Workup: Dilute the concentrated residue with ethyl acetate (50 mL). Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (3 x 20 mL).

    • Causality: The NaHCO₃ wash serves a dual purpose: it neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid (pKa ~4.5), pulling it into the aqueous layer as a water-soluble sodium salt. The intact phenolic OH (pKa ~10) remains protonated and stays safely in the organic layer.

  • Drying & Isolation: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield methyl 4-hydroxy-3-methylphenylacetate as a pale yellow to off-white solid/oil.

Quantitative Data & Troubleshooting

Table 2: Expected Outcomes and Troubleshooting
Observation / MetricExpected OutcomePotential Cause of DeviationCorrective Action
Yield 85 - 95%Reversible hydrolysis due to moisture in the solvent.Ensure glassware is oven-dried and use strictly anhydrous methanol.
Purity (NMR/HPLC) >98%Presence of unreacted starting acid.Ensure vigorous washing with saturated NaHCO₃. Check aqueous waste pH > 8.
Reaction Time 4 - 6 hoursInactive or insufficient acid catalyst.Verify H₂SO₄ concentration. Alternatively, use SOCl₂ (thionyl chloride) to generate HCl in situ.
Side Products <1%Dimethyl ether formation or phenol oxidation.Avoid excessive heating or prolonged reflux times beyond 12 hours.

References

  • [4] Title: US10246426B2 - Triazole compounds as T-type calcium channel blockers | Source: Google Patents | URL:

  • [2] Title: Greene's Protective Groups in Organic Synthesis, 4th Edition By Wuts | Source: Dattani Book Agency | URL:[Link]

  • [5] Title: Carboxylic acid | Source: Wikipedia | URL: [Link]

  • [6] Title: Chemoselective Esterification of Phenolic Acids and Alcohols | Source: ResearchGate | URL:[Link]

Sources

Method

Application Note: Utilizing Ethyl 2-(4-hydroxy-3-methylphenyl)acetate in Targeted Drug Discovery and API Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Chemical Profile Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS: 60...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Chemical Profile

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS: 607707-64-2) is a highly versatile, bifunctional pharmaceutical intermediate. Structurally, it features an electron-rich phenol ring and an electrophilic ester side chain. This orthogonal reactivity makes it a privileged scaffold in medicinal chemistry, particularly for synthesizing diaryl ether kinase inhibitors (e.g., Sorafenib and Regorafenib analogs) and anti-inflammatory agents [1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable building block. The phenolic hydroxyl group (pKa ~10) is primed for nucleophilic aromatic substitution (SNAr) upon deprotonation, while the ethyl ester allows for controlled saponification and subsequent amide coupling.

Field-Proven Handling Insights

Due to the electron-donating nature of the hydroxyl and methyl groups, the aromatic ring is susceptible to slow oxidation. Always store the compound under an inert atmosphere (argon/nitrogen) at 2–8°C. When scaling up reactions, degassing your solvents is highly recommended to prevent oxidative dimerization of the phenol.

Mechanistic Rationale & Synthetic Workflow

To demonstrate the utility of this intermediate, we outline the synthesis of a complex diaryl ether API: 4-{4-[(4-chloro-3-trifluoromethylphenylcarbamoyl)-methyl]-2-methylphenoxy}-pyridine-2-carboxylic acid methylamide .

This synthesis relies on exploiting the orthogonal reactivity of the scaffold [1]:

  • Saponification : Selective hydrolysis of the ester without disrupting the phenol.

  • Amidation : Coupling the resulting free acid with a deactivated aniline.

  • SNAr Etherification : Utilizing the phenol as a nucleophile against an unactivated chloropyridine electrophile.

G A Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (Bifunctional Scaffold) B Saponification (NaOH, H2O, RT) A->B C 4-Hydroxy-3-methylphenylacetic acid (Intermediate 1) B->C D Amide Coupling (4-Cl-3-CF3-Aniline, HATU) C->D E Acetamide Intermediate (Nucleophilic Phenol) D->E F SNAr Reaction (KOtBu, DMF, 130°C) E->F G Diaryl Ether Final API (Kinase Inhibitor) F->G

Workflow for synthesizing diaryl ether kinase inhibitors from the ethyl ester scaffold.

Step-by-Step Experimental Protocols

The following protocols are engineered to be self-validating systems, ensuring that you can verify the success of each transformation before proceeding.

Phase 1: Saponification to the Free Acid
  • Objective: Convert the ethyl ester to 2-(4-hydroxy-3-methylphenyl)acetic acid [3].

  • Procedure: Dissolve ethyl 2-(4-hydroxy-3-methylphenyl)acetate (8.0 mmol) in 2M aqueous NaOH (20 mL). Stir at room temperature (25°C) for 1.5 hours. Cool the mixture to 0°C and carefully adjust the pH to 4 using 6M HCl. Extract the aqueous layer with dichloromethane (4 x 70 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield a white solid.

  • Causality: Room temperature is deliberately chosen to prevent oxidative degradation of the phenol ring in strongly basic conditions. A pH of 4 is critical: the pKa of the carboxylic acid is ~4.5, meaning it will be protonated and lipophilic enough to partition into the DCM, while the phenol (pKa ~10) remains safely protonated (neutral).

  • Self-Validation: Monitor by TLC (Hexane/EtOAc 7:3). The UV-active ester spot (Rf ~0.6) will disappear, replaced by a baseline spot. Upon acidification to pH 4, the clear solution will immediately turn cloudy as the free acid precipitates, providing visual confirmation of successful protonation.

Phase 2: Amide Coupling
  • Objective: Synthesize N-(4-chloro-3-trifluoromethylphenyl)-2-(4-hydroxy-3-methylphenyl)acetamide.

  • Procedure: Dissolve the free acid (7.9 mmol) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq), stirring for 15 minutes to form the active ester. Add 4-chloro-3-trifluoromethylaniline (1.1 eq) and stir at room temperature for 12 hours. Quench with water and extract with EtOAc.

  • Causality: The strongly electron-withdrawing -CF₃ and -Cl groups on the aniline severely deactivate its nucleophilicity. Therefore, a highly efficient coupling reagent like HATU is required to drive the reaction.

  • Self-Validation: Formation of the amide bond is confirmed by IR spectroscopy (appearance of a strong amide I band at ~1650 cm⁻¹). Alternatively, LC-MS will show the disappearance of the free acid and the emergence of the product mass at m/z ~344 [M+H]⁺.

Phase 3: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Construct the diaryl ether linkage.

  • Procedure: Dissolve the acetamide intermediate (0.5 mmol) in anhydrous DMF (1.1 mL). Add potassium tert-butoxide (0.6 mmol) and stir at room temperature for 2 hours. Next, add 4-chloro-N-methylpicolinamide (0.6 mmol) and K₂CO₃ (0.3 mmol). Heat the suspension to 130°C for 24 hours [1].

  • Causality: KOtBu is a sterically hindered, strong base that selectively deprotonates the phenol without hydrolyzing the newly formed amide. Crucial Step: The 2-hour pre-stirring ensures quantitative generation of the "naked" phenoxide anion in DMF before introducing the electrophile. Heating to 130°C is mandatory because the chloride on the pyridine ring is a relatively unactivated electrophile. K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Self-Validation: Monitor by LC-MS. The starting acetamide (m/z ~344) will be replaced by the final API mass (m/z ~442 [M+H]⁺). Visually, the reaction mixture will transition from a clear solution to a dark, heterogeneous suspension as inorganic salts accumulate.

Quantitative Data Summaries

Table 1: Reaction Parameters for Diaryl Ether Synthesis
Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
1. Saponification 2M NaOH (aq), 6M HClAqueous251.5>95
2. Amidation HATU, DIPEA, Substituted AnilineDMF2512.080–85
3. SNAr Etherification KOtBu, K₂CO₃, ChloropyridineAnhydrous DMF13024.040–50

Enzymatic Inhibition & Biocatalysis Applications

Beyond synthetic chemistry, the hydrolyzed free acid—2-(4-hydroxy-3-methylphenyl)acetic acid —serves as a potent biochemical tool. It acts as a competitive inhibitor of 4-hydroxyphenylacetate 1-hydroxylase (4-HPAH), an enzyme critical in the biosynthesis of L-DOPA precursors and novel indigoid pigments [2].

Mechanistic Causality: The 4-hydroxyl and carboxylic acid moieties anchor the molecule in the enzyme's active site, perfectly mimicking the native substrate. However, the steric bulk of the 3-methyl group physically obstructs the enzymatic hydroxylation trajectory.

Table 2: Competitive Inhibition of 4-HPA 1-Hydroxylase [2]
Inhibitor CompoundKi (µM)Structural Modification
dl-4-hydroxymandelic acid17α-hydroxy substitution
3,4-dihydroxyphenylacetic acid433-hydroxy substitution
4-hydroxy-3-methylphenylacetic acid 87 3-methyl substitution (Steric Block)
4-hydroxyphenylpropionic acid440Chain elongation (propionic)

References

  • Title: (4-Hydroxy-3-methyl-phenyl)
  • Title: Mutations of Toluene-4-Monooxygenase That Alter Regiospecificity of Indole Oxidation and Lead to Production of Novel Indigoid Pigments Source: ResearchGate URL
  • Title: Benzeneacetic acid, 4-hydroxy-3-methyl- (CAS 29121-56-0)
Application

catalytic hydrogenation of ethyl 2-(4-hydroxy-3-methylphenyl)acetate derivatives

An Application Guide to the Catalytic Hydrogenation of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Derivatives Introduction: The Strategic Importance of Aromatic Ring Reduction The transformation of aromatic compounds into...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Hydrogenation of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Derivatives

Introduction: The Strategic Importance of Aromatic Ring Reduction

The transformation of aromatic compounds into their saturated alicyclic counterparts is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals. The hydrogenation of ethyl 2-(4-hydroxy-3-methylphenyl)acetate to ethyl 2-(4-hydroxy-3-methylcyclohexyl)acetate is a prime example of such a critical transformation. The resulting cyclohexyl derivative serves as a versatile chiral building block, offering a three-dimensional scaffold that is highly sought after in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the catalytic hydrogenation of this substituted phenylacetate, delving into the underlying principles, offering detailed experimental protocols, and presenting key data to aid researchers in optimizing this challenging yet rewarding reaction.

Pillar 1: Mechanistic Insights & Causality in Experimental Design

The catalytic hydrogenation of an aromatic ring is a complex heterogeneous process that occurs on the surface of a metal catalyst. The overall reaction involves the addition of three equivalents of hydrogen across the six pi-electrons of the benzene ring.

The choice of catalyst is paramount and dictates the required reaction conditions.

  • Palladium on Carbon (Pd/C): A widely used and versatile catalyst, Pd/C is effective for many hydrogenation reactions.[1][2] However, the hydrogenation of a substituted benzene ring, particularly one with electron-donating groups like hydroxyl and methyl, is often more challenging than reducing simple alkenes or alkynes. This is due to the inherent stability of the aromatic system. Consequently, forcing conditions such as elevated hydrogen pressure and temperature are typically required to achieve full saturation of the ring with Pd/C.[3][4]

  • Raney Nickel (RaNi): A cost-effective alternative to precious metal catalysts, Raney Nickel is a porous nickel catalyst with a high surface area.[5] It is particularly effective for the hydrogenation of various functional groups, including aromatic rings.[6][7] A key advantage of Raney Nickel is its utility in transfer hydrogenation reactions, where a hydrogen donor molecule like 2-propanol or ammonium formate replaces gaseous hydrogen.[6] This approach circumvents the need for high-pressure equipment, making the procedure more accessible in standard laboratory settings.

The solvent plays a crucial role in solubilizing the substrate and influencing the catalyst's activity. Alcohols like ethanol and methanol are excellent solvents for this reaction, as they readily dissolve the phenolic starting material and are generally inert under hydrogenation conditions.[4]

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible. They include in-process checks and detailed workup procedures to ensure the isolation of a pure product.

Protocol 1: High-Pressure Hydrogenation with Palladium on Carbon (Pd/C)

This protocol describes the complete saturation of the aromatic ring using gaseous hydrogen under pressure, a standard method for challenging hydrogenations.

Materials and Reagents:

  • Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

  • 10% Palladium on Carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • High-pressure autoclave/hydrogenator

  • Hydrogen gas supply (high purity)

  • Celite® or a similar filter aid

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: To the stainless-steel vessel of the autoclave, add ethyl 2-(4-hydroxy-3-methylphenyl)acetate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Solvent Addition: Add anhydrous ethanol to dissolve the substrate, typically to a concentration of 0.1-0.2 M.

  • Sealing and Purging: Seal the autoclave. Purge the vessel multiple times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a small aliquot (after carefully depressurizing and purging the system) and analyzing it by TLC or GC-MS.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Wash the filter cake with additional ethanol to ensure complete recovery of the product. Safety Note: The filtered catalyst may be pyrophoric. Quench it carefully with water before disposal.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, ethyl 2-(4-hydroxy-3-methylcyclohexyl)acetate, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Transfer Hydrogenation with Raney® Nickel and 2-Propanol

This method provides a convenient alternative to high-pressure hydrogenation, utilizing 2-propanol as both the solvent and the hydrogen source.[8][9]

Materials and Reagents:

  • Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

  • Raney® Nickel (50% slurry in water)

  • 2-Propanol

  • Round-bottom flask with a reflux condenser

  • Celite® or a similar filter aid

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry several times with deionized water, followed by several washes with 2-propanol to remove the water. Safety Note: Raney® Nickel is pyrophoric, especially when dry. Do not allow the catalyst to dry out. Handle as a slurry.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ethyl 2-(4-hydroxy-3-methylphenyl)acetate (1.0 eq).

  • Solvent and Catalyst Addition: Add 2-propanol to dissolve the substrate. Carefully add the washed Raney® Nickel slurry (a typical loading is 20-50% by weight of the substrate).

  • Reaction Execution: Heat the reaction mixture to a gentle reflux with vigorous stirring. The 2-propanol will serve as the hydrogen donor, being oxidized to acetone in the process.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may take several hours to reach completion.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Catalyst Removal: Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with additional 2-propanol. Safety Note: The filtered catalyst is pyrophoric. Quench carefully with water before disposal.

  • Solvent Removal: Combine the filtrate and washings and remove the 2-propanol and by-product acetone under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure ethyl 2-(4-hydroxy-3-methylcyclohexyl)acetate.

Pillar 3: Data Presentation and Visualization

Comparative Data for Hydrogenation Conditions

The following table summarizes typical conditions for the hydrogenation of substituted phenols, providing a starting point for optimization.

CatalystCatalyst LoadingHydrogen SourceSolventTemperature (°C)Time (h)Typical Yield (%)
10% Pd/C5-10 mol%H₂ (100-500 psi)Ethanol50-806-24>90%
Raney® Ni20-50 wt%2-Propanol2-Propanol80-90 (Reflux)8-4870-85%
5% Rh/Al₂O₃2-5 mol%H₂ (50-100 psi)Methanol25-504-12>95%
PtO₂ (Adams' cat.)2-5 mol%H₂ (50-100 psi)Ethyl Acetate25-506-18>90%
Visualizing the Workflow and Reaction

A clear understanding of the experimental sequence is crucial for successful execution.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Substrate & Solvent B Add Catalyst (Inert atm.) A->B C Seal Reactor & Purge B->C D Pressurize with H₂ / Add H-donor C->D E Heat & Stir D->E F Monitor Reaction Progress (H₂ uptake / TLC / GC) E->F G Cool & Depressurize F->G H Filter Catalyst (via Celite®) G->H I Remove Solvent (Rotovap) H->I J Purify Product (Chromatography) I->J

Caption: General workflow for catalytic hydrogenation.

Caption: Reaction scheme for the hydrogenation.

References

  • Benchchem. Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.
  • Jiang, L., Xu, G. & Fu, Y. (2022). Catalytic cleavage of the C-O bond in lignin and lignin-derived aryl ethers over Ni/AlPyOx catalysts. ACS Catalysis, 12, 9473–9485.
  • Royal Society of Chemistry. (2015). Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids.
  • ResearchGate. Hydrogenation conversion of phenol over Pd/C at different temperature.
  • Magnetically Induced Iron-Catalyzed Hydrodeoxygenation of Benzylic Esters and Polyesters. (2025).
  • ResearchGate. Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol | Request PDF.
  • OSTI.GOV. (1985). Raney nickel catalysis of aromatic amines (Patent).
  • Google Patents. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
  • PMC. (2023). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation.
  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of.
  • ECHEMI. Catalytic hydrogenation of benzyl ester.
  • World Journal of Advanced Research and Reviews. (2022). Raney nickel synthesis for glucose hydrogenation without hydrogen gas.
  • ResearchGate. (2025). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives.
  • MDPI. (2024). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions.
  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8, 3279-3281.
  • PMC - NIH. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate.
  • MDPI. (2010). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds.
  • Encyclopedia MDPI. (2023). Ethyl Acetate Hydrogenation.
  • Catalysis Science & Technology (RSC Publishing). Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts.
  • ResearchGate. (2016). (PDF) Ethyl 2-(4-chloro-3-methylphenoxy)acetate.
  • PMC. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.
  • Tokyo Chemical Industry. Hydrogenation Catalysts.

Sources

Method

ethyl 2-(4-hydroxy-3-methylphenyl)acetate in agrochemical formulation

Application Note: Formulation Dynamics and Synthetic Utility of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate in Agrochemicals Executive Summary & Chemical Profiling Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS: 607707-64-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Dynamics and Synthetic Utility of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate in Agrochemicals

Executive Summary & Chemical Profiling

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS: 607707-64-2)[1] is a highly versatile bifunctional molecule utilized across the agrochemical sector. It serves a dual purpose: acting directly as a highly penetrative pro-herbicide within the synthetic auxin class, and functioning as a critical building block for synthesizing complex aryloxy-based active ingredients (AIs)[2].

As a Senior Application Scientist, understanding the physicochemical properties of this compound is the first step in predicting its behavior in both the reaction flask and the field. The presence of the ethyl ester dictates its lipophilicity, while the phenolic hydroxyl group (pKa ~10) provides a highly selective site for nucleophilic substitution.

Table 1: Physicochemical & Structural Profile

Property Value Operational Significance
Chemical Name Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Bifunctional reactive sites (Ester + Phenol).
CAS Number 607707-64-2 Regulatory and inventory tracking.
Molecular Formula C11H14O3 Yields a Molecular Weight of 194.23 g/mol .
Solubility Profile Highly soluble in aromatic solvents Ideal for Emulsifiable Concentrate (EC) formulations.

| Primary Utility | Pro-herbicide / Synthetic Intermediate | Acts as a PAA-analog precursor or an etherification target. |

Mechanistic Causality: The "Pro-Herbicide" Auxin Pathway

When developing foliar herbicides, the primary physiological barrier is the plant cuticle. The epicuticular wax, which comprises about 10% of the cuticle mass, is highly lipophilic and effectively repels water-soluble formulations.

Why formulate as an ethyl ester? Ester formulations are non-polar and partition rapidly into the waxy cuticular layer via simple diffusion. This lipid solubility allows the ester to move through the cuticle significantly faster than water-soluble amine salts[3], resulting in a "hotter" biological response and superior rainfastness (often rainfast in under 1 hour)[4].

Once intracellular entry is achieved, the ethyl ester acts as a pro-drug. Endogenous plant non-specific esterases hydrolyze the ester bond, releasing the active moiety: 2-(4-hydroxy-3-methylphenyl)acetic acid. This active acid is a structural analog of phenylacetic acid (PAA), a recognized natural plant auxin[5]. The acid binds directly to the TIR1/AFB F-box protein complex, a critical auxin co-receptor[6]. This binding promotes a high-affinity interaction between TIR1/AFB and Aux/IAA repressor proteins, leading to their rapid ubiquitination and proteasomal degradation[7]. The destruction of these repressors unleashes unregulated gene expression, causing severe epinasty, chlorosis, vascular tissue crushing, and ultimately, plant death[8].

Pathway A Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (Lipophilic Pro-Herbicide) B Epicuticular Wax Penetration (Simple Diffusion) A->B Foliar Application C Intracellular Esterase Cleavage (Hydrolysis) B->C Cellular Uptake D 2-(4-hydroxy-3-methylphenyl)acetic acid (Active PAA Analog) C->D Bioactivation E TIR1/AFB Co-Receptor Binding D->E Target Engagement F Aux/IAA Repressor Ubiquitination E->F Protein-Protein Interaction G Unregulated Auxin Gene Expression (Epinasty & Vascular Death) F->G Phenotypic Crash

Mode of Action: Pro-herbicide activation and TIR1/AFB auxin signaling pathway.

Formulation Dynamics & Protocols

Table 2: Comparative Formulation Dynamics (Ester vs. Amine Salt)

Characteristic Ethyl Ester Formulation Amine Salt Formulation
Cuticular Penetration Rapid (Lipophilic diffusion) Slow (Requires aqueous pathways)
Rainfastness High (< 1 hour) Low (4-8 hours)
Volatility Risk Moderate to High Low

| Biological Activity | "Hotter" / More aggressive | Milder / Slower onset |

Protocol A: Preparation of an Emulsifiable Concentrate (EC)

Because ethyl 2-(4-hydroxy-3-methylphenyl)acetate is highly lipophilic, it is optimally formulated as an EC to ensure stability and bioavailability.

Causality Insight: We utilize a heavy aromatic solvent (e.g., Aromatic 150) to prevent the crystallization of the AI at low storage temperatures. A meticulously matched pair of anionic and non-ionic surfactants is critical to achieve the correct Hydrophilic-Lipophilic Balance (HLB), ensuring the formulation spontaneously "blooms" into a stable micro-emulsion when added to the farmer's spray tank.

Step-by-Step Methodology:

  • Solubilization: Charge a stainless-steel mixing vessel with 40% (w/w) Aromatic 150 solvent. Slowly add 45% (w/w) of the melted ethyl 2-(4-hydroxy-3-methylphenyl)acetate while maintaining the temperature at 35°C to facilitate rapid dissolution.

  • Surfactant Addition: Introduce 10% (w/w) of a non-ionic surfactant (e.g., Ethoxylated Castor Oil, 30 EO) and 5% (w/w) of an anionic surfactant (e.g., Calcium Dodecylbenzenesulfonate).

  • Homogenization: Engage the high-shear mixer at 3,000 RPM for 30 minutes until the mixture is optically clear and homogeneous.

  • Self-Validating QC (Spontaneous Bloom Test): Drop 1 mL of the formulated EC into a 100 mL graduated cylinder filled with 342 ppm hard water (CIPAC Standard Water D) at 25°C. A successful formulation will spontaneously form a dense, milky-white emulsion without agitation. If oil separation occurs after 2 hours, adjust the anionic/non-ionic surfactant ratio.

Protocol S1 Solubilization AI + Aromatic 150 S2 Surfactant Addition Anionic/Non-ionic Blend S1->S2 S3 High-Shear Mixing Homogenization S2->S3 S4 QC Spontaneous Bloom Hard Water Emulsion Test S3->S4 S5 Final EC Formulation Ready for Tank Mix S4->S5

Step-by-step workflow for formulating an Emulsifiable Concentrate (EC).
Protocol B: Selective O-Alkylation for Downstream AI Synthesis

When utilized as a chemical intermediate, the phenolic -OH of the molecule is a prime target for nucleophilic substitution to build larger aryloxyphenoxypropionate-class herbicides.

Causality Insight: Potassium carbonate (K₂CO₃) is deliberately selected as the base instead of Sodium Hydroxide (NaOH). NaOH would cause unwanted saponification of the ethyl ester, ruining the bifunctionality. K₂CO₃ is a mild base, perfectly suited to deprotonate the phenol (pKa ~10) while leaving the ester intact.

Step-by-Step Methodology:

  • Preparation: In a dry, nitrogen-purged 500 mL round-bottom flask, dissolve 50 mmol of ethyl 2-(4-hydroxy-3-methylphenyl)acetate in 150 mL of anhydrous Dimethylformamide (DMF).

  • Deprotonation: Add 60 mmol of finely powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide ion. The solution will slightly darken.

  • Alkylation: Slowly add 55 mmol of the chosen electrophile (e.g., an alkyl halide or activated aryl chloride) via a dropping funnel over 15 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 6 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Cool to room temperature and quench by pouring the mixture into 500 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alkylated intermediate.

References

  • ethyl 2-(4-hydroxy-3-Methylphenyl)acetate CAS ... - ChemWhat ChemWhat URL:

  • Organic Reagents, List of Organic Reagents - ECHEMI Page 821 ECHEMI URL:[2]

  • Barriers to Foliar Penetration and Uptake of Herbicides - UC ANR Portal University of California Agriculture and Natural Resources URL:

  • Ester or Amine, Which is Better? - Purdue University Purdue Extension Weed Science URL:[4]

  • 2,4-D Esters vs Amine Salts | Crop Science US Bayer Crop Science URL:[3]

  • Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants Plant and Cell Physiology | Oxford Academic URL:[5]

  • TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PMC National Institutes of Health (NIH) URL:[6]

  • Promotion of TIR1/AFB–Aux/IAA interaction by auxins. ResearchGate URL:[7]

  • Synthetic Auxins - NC State Extension Publications NC State University URL:[8]

Sources

Application

ethyl 2-(4-hydroxy-3-methylphenyl)acetate as antioxidant additive

Application Note: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate as a Lipophilic Antioxidant Additive Part 1: Executive Summary & Technical Rationale Ethyl 2-(4-hydroxy-3-methylphenyl)acetate is a specialized phenolic antioxi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate as a Lipophilic Antioxidant Additive

Part 1: Executive Summary & Technical Rationale

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate is a specialized phenolic antioxidant belonging to the class of "phenolipids" (phenolic lipids). Unlike traditional hydrophilic antioxidants (e.g., ascorbic acid) or highly hindered synthetic phenols (e.g., BHT), this compound offers a strategic balance between radical scavenging kinetics and matrix compatibility .

Its structural design features two critical functional domains:

  • The Pharmacophore (4-hydroxy-3-methylphenyl): A phenolic ring substituted with a methyl group at the ortho position. The methyl group acts as an electron-donating group (EDG), lowering the bond dissociation enthalpy (BDE) of the phenolic O-H bond, thereby facilitating Hydrogen Atom Transfer (HAT) to free radicals.

  • The Lipophilic Tail (Ethyl Acetate moiety): The ethyl ester functionality significantly reduces the polarity of the parent phenylacetic acid. This modification ensures high miscibility in lipid bilayers, emulsions, and hydrophobic polymer matrices, preventing the "paradox of antioxidants" where potent but polar antioxidants fail because they cannot penetrate the lipid phase where oxidation occurs.

Primary Applications:

  • Lipid-Based Drug Delivery: Stabilization of Lipid Nanoparticles (LNPs) and liposomes against peroxidation.

  • Polymer Additives: Prevention of thermo-oxidative degradation in biodegradable polyesters.

  • Cosmeceuticals: Active ingredient in oil-based anti-aging formulations.

Part 2: Mechanism of Action

The antioxidant activity proceeds primarily via the Hydrogen Atom Transfer (HAT) mechanism. Upon encountering a peroxyl radical (ROO•), the phenolic hydrogen is abstracted, neutralizing the radical. The resulting phenoxy radical is stabilized by resonance and the steric/electronic influence of the ortho-methyl group.

Diagram 1: Radical Scavenging Pathway

AntioxidantMechanism Substrate Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (Active Form) Transition Transition State [Ph-O---H---OOR]‡ Substrate->Transition H-Atom Transfer Radical Peroxyl Radical (ROO•) Radical->Transition Product1 Hydroperoxide (ROOH) Transition->Product1 Neutralization Product2 Phenoxy Radical (Stabilized Intermediate) Transition->Product2 Termination Non-Radical Products (Quinone Methide / Dimers) Product2->Termination Disproportionation / Coupling

Caption: Mechanism of radical scavenging via Hydrogen Atom Transfer (HAT). The phenolic hydrogen neutralizes the peroxyl radical, forming a stable phenoxy intermediate.

Part 3: Experimental Protocols

Protocol A: Structural Verification & Purity Analysis

Before formulation, the integrity of the ester bond must be verified, as hydrolysis to the free acid alters solubility profiles.

Method: RP-HPLC with UV Detection.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution, Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm (characteristic phenol absorption).

  • Acceptance Criteria: Purity > 98.5%; Free acid impurity < 0.5%.

Protocol B: DPPH Radical Scavenging Assay (In Vitro Potency)

This assay quantifies the intrinsic radical scavenging capacity independent of the matrix.

Reagents:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) (0.1 mM in Methanol).

  • Test Compound Stock: 10 mM in Methanol.

  • Positive Control: Trolox or BHT.

Workflow:

  • Preparation: Prepare serial dilutions of the test compound (10 – 200 µM).

  • Reaction: Mix 100 µL of sample dilution with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ). Measure blank (
    
    
    
    ).
  • Calculation:

    
    
    Determine 
    
    
    
    (concentration required for 50% inhibition).
Protocol C: Lipid Peroxidation Inhibition (TBARS Assay)

Critical for validating the "additive" function in lipid systems. This test mimics real-world stress in an oil-in-water emulsion.

System Setup:

  • Substrate: Linoleic acid emulsion (20 mM) in phosphate buffer (pH 7.4).

  • Oxidation Inducer: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or

    
    /Ascorbate.
    

Step-by-Step Procedure:

  • Emulsification: Sonicate Linoleic acid in buffer with Tween-20 to form a stable emulsion.

  • Dosing: Add Ethyl 2-(4-hydroxy-3-methylphenyl)acetate at 0.01%, 0.05%, and 0.1% (w/w relative to lipid). Include a Vehicle Control (No antioxidant) and Reference (BHT).[1]

  • Stress Induction: Add Inducer (e.g., 10 mM AAPH) and incubate at 37°C for 24 hours.

  • Sampling: At T=0, 6, 12, and 24 hours, withdraw 100 µL aliquots.

  • TBARS Reaction: Mix aliquot with 200 µL TBA reagent (0.37% Thiobarbituric acid, 15% TCA). Heat at 95°C for 15 mins.

  • Quantification: Cool, centrifuge, and measure Absorbance at 532 nm. Lower absorbance indicates higher protection.

Diagram 2: Experimental Validation Workflow

ValidationWorkflow Start Start: Raw Material Ethyl 2-(4-hydroxy-3-methylphenyl)acetate QC QC Check: HPLC Purity (>98%) Start->QC Decision Pass? QC->Decision Reject Reject / Re-purify Decision->Reject No Branch1 Intrinsic Activity (DPPH Assay) Decision->Branch1 Yes Branch2 Matrix Performance (TBARS / Rancimat) Decision->Branch2 Yes Analysis Data Synthesis: IC50 & Induction Time Branch1->Analysis Branch2->Analysis Final Application Formulation Analysis->Final

Caption: Validation workflow ensuring material quality before functional testing in intrinsic (DPPH) and matrix-based (TBARS) assays.

Part 4: Comparative Data Summary

The following table benchmarks the theoretical performance of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate against standard antioxidants.

FeatureEthyl 2-(4-hydroxy-3-methylphenyl)acetateBHT (Butylated Hydroxytoluene)Ascorbic Acid
Solubility Lipophilic (Oils, Esters)Highly LipophilicHydrophilic
Mechanism H-Atom Transfer (Moderate Rate)H-Atom Transfer (Slow/Hindered)Electron Transfer
Steric Hindrance Moderate (Ortho-methyl)High (Di-tert-butyl)Low
Toxicity Profile Low (Phenolic acid metabolite)*Moderate (Metabolic concerns)Low
Application Emulsions, LNPs, Bio-polymersIndustrial Plastics, FuelsAqueous phases

*Note: Toxicity profile is estimated based on the metabolic hydrolysis to 4-hydroxy-3-methylphenylacetic acid, a structural analog of homovanillic acid (a dopamine metabolite).

Part 5: References

  • Karuppusamy, S. et al. (2021). "Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils." Molecules, 26(4).

  • Amorati, R. & Valgimigli, L. (2015). "Advantages and limitations of common testing methods for antioxidants." Free Radical Research, 49(5), 633-649.

  • Shahidi, F. & Zhong, Y. (2010). "Lipid Oxidation and Improving the Oxidative Stability." Chemical Society Reviews, 39, 4067-4103.

  • Laguerre, M. et al. (2009). "Chain length affects antioxidant properties of chlorogenic acid esters in emulsion: The cutoff theory." Journal of Agricultural and Food Chemistry, 57(23).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

Case ID: SYN-70163-OPT Subject: Improving Isolation Yield & Purity of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Applicable Substrates: 4-Hydroxy-3-methylphenylacetic acid (CAS: 29121-56-0) Target Molecule: Ethyl 2-(4-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-70163-OPT Subject: Improving Isolation Yield & Purity of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Applicable Substrates: 4-Hydroxy-3-methylphenylacetic acid (CAS: 29121-56-0) Target Molecule: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate[1]

Executive Summary

Researchers synthesizing Ethyl 2-(4-hydroxy-3-methylphenyl)acetate often encounter two distinct failure modes:

  • Incomplete Conversion: The equilibrium nature of Fischer esterification limits yield to ~65-70% without water removal.[1]

  • "The Invisible Loss" (Workup): The phenolic hydroxyl group (pKa ~10) renders the product soluble in aqueous base. Standard ester workups using NaOH or vigorous

    
     washes often strip the product into the aqueous waste stream.
    

This guide provides an optimized protocol focusing on azeotropic water removal and pH-controlled isolation .

Module 1: Reaction Optimization (The Equilibrium Barrier)

The Problem: Stalled Conversion

Standard reflux in ethanol with catalytic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 hits an equilibrium wall. Adding more acid catalyst does not shift the equilibrium; it only speeds up the approach to it. To exceed 90% conversion, you must remove water (Le Chatelier’s Principle).[1]
The Solution: Binary Azeotropic Distillation

Instead of neat ethanol, use a Toluene/Ethanol cosolvent system. The ternary azeotrope (Ethanol/Toluene/Water) boils at ~74°C, efficiently carrying water out of the reaction into a Dean-Stark trap or molecular sieves.

Optimized Protocol A (Dean-Stark Method)
  • Setup: 3-neck RBF equipped with a Dean-Stark trap and reflux condenser.

  • Charge:

    • 1.0 eq 4-Hydroxy-3-methylphenylacetic acid.[1][2]

    • 5.0 eq Absolute Ethanol (Reactant).[1]

    • Volume of Toluene equal to Ethanol (Solvent/Entrainer).[1]

    • 0.05 eq ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Catalyst).
      
  • Execution: Reflux vigorously. The trap will collect the water/ethanol/toluene azeotrope.[1] Drain the trap periodically or use a returning design pre-filled with dry toluene.[1]

  • Endpoint: Monitor by TLC (Hexane:EtOAc 7:3). Reaction is complete when the carboxylic acid spot (

    
    ) disappears.
    
Alternative Protocol B (Thionyl Chloride - "The Chemical Sponge")

For small scales (<5g) where Dean-Stark is impractical:

  • Chill absolute ethanol (0°C) under

    
    .
    
  • Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1.2 eq) dropwise. (Generates anhydrous HCl and consumes water).[1]
    
  • Add the substrate and reflux for 2 hours.

  • Warning: This generates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and HCl gas. Requires a scrubber.[1]
    
Troubleshooting Logic: Reaction Phase

ReactionLogic Start Start Synthesis CheckTLC Check TLC (2h) Start->CheckTLC SM_Present Starting Material Present? CheckTLC->SM_Present Add_Tol Add Toluene (Azeotrope Water) SM_Present->Add_Tol Yes (Large Scale) Add_Sieves Add 3A Mol Sieves SM_Present->Add_Sieves Yes (Small Scale) Proceed Proceed to Workup SM_Present->Proceed No Add_Tol->CheckTLC Add_Sieves->CheckTLC

Diagram 1: Decision tree for managing reaction equilibrium.

Module 2: Workup & Isolation (The Yield Killer)

The Problem: Phenolic Acidity

This is the most common point of failure.

  • Carboxylic Acid pKa: ~4.5 (Starting Material)

  • Phenol pKa: ~10.0 (Product & Starting Material)

If you wash the organic layer with 1M NaOH (pH 14) or Sat.[1] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (pH ~11.5) , you will deprotonate the phenol. The resulting phenolate anion  is water-soluble. You will pour your product down the drain with the aqueous waste.
The Solution: pH-Controlled Wash

You must neutralize the acid catalyst without deprotonating the phenol.[1] The target aqueous pH during workup is 6.0 – 7.5 .[1]

Optimized Workup Protocol
  • Concentration: Evaporate the Ethanol/Toluene mixture to near dryness.

  • Redissolution: Dissolve residue in Ethyl Acetate (EtOAc).

  • Washing (Critical Step):

    • Wash 1: Water (Removes bulk mineral acid).[1]

    • Wash 2: Saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
        (Sodium Bicarbonate).[3]
      
      • Why? Bicarbonate pH is ~8.[1]5. It neutralizes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

        
         and unreacted Carboxylic Acid (pKa 4.5) but is too weak to efficiently deprotonate the Phenol (pKa 10).
        
    • Wash 3: Brine .

  • Drying: Dry over

    
     and concentrate.
    
The "pH Trap" Visualization

pH_Trap Substrate Target Molecule (Phenol pKa ~10) Acid_Cond Acidic Workup (pH < 4) Substrate->Acid_Cond Neut_Cond Neutral/Bicarb (pH 6-8) Substrate->Neut_Cond Base_Cond Strong Base (pH > 11) Substrate->Base_Cond Org_Layer1 Product in Organic Layer Acid_Cond->Org_Layer1 Protonated (OH) Org_Layer2 Product in Organic Layer Neut_Cond->Org_Layer2 Protonated (OH) SAFE ZONE Aq_Layer Product LOST to Aqueous Layer (Phenolate Ion) Base_Cond->Aq_Layer Deprotonated (O-)

Diagram 2: Visualizing why strong base washes cause yield loss.

Module 3: Purity & Stability

Issue: Pink/Brown Discoloration

Phenolic esters are electron-rich and prone to oxidation, forming quinones .[1]

  • Cause: Exposure to air while hot; trace metal ions in silica gel.[1]

  • Prevention:

    • Inert Atmosphere: Run the reaction under Nitrogen (

      
      ).
      
    • Acidic Silica: If column chromatography is needed, add 1% Acetic Acid to the eluent.[1] This suppresses phenolate formation on the silica surface (which catalyzes oxidation).[1]

    • Storage: Store under Argon at 4°C.

Summary of Quantitative Data

ParameterStandard Method (

/EtOH)
Optimized Method (Azeotropic)"Nuclear" Method (

)
Typical Yield 60 - 70%85 - 92% 90 - 95%
Reaction Time 6 - 12 Hours4 - 6 Hours 2 Hours
Risk Factor LowLow High (Corrosive Gas)
Main Failure Equilibrium LimitOverheating Handling Hazard

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to remove the unreacted starting material? A: No. NaOH will pull your product into the water layer.[1] Use Saturated Sodium Bicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[4] If starting material remains, it is better to separate it via column chromatography (Hexane/EtOAc) than to risk base extraction.

Q: My product turned pink on the rotary evaporator. Why? A: This is "browning" due to phenol oxidation.[1] Ensure your water bath is not too hot (>50°C) and release the vacuum with Nitrogen, not air. If the color is deep, filter through a small pad of silica gel.

Q: Can I use molecular sieves instead of a Dean-Stark trap? A: Yes. For small scales (<10 mmol), adding activated 3Å molecular sieves directly to the reaction flask is effective. Ensure they are fresh and activated (heated) before use.

Q: Why is Toluene recommended over Benzene? A: While Benzene forms a slightly better azeotrope, Toluene is significantly less toxic and provides a higher boiling point (110°C vs 80°C), which improves reaction kinetics.

References

  • Fischer Esterification Protocols & Kinetics

    • Organic Chemistry Portal.[1] "Fischer Esterification."[1][4][5] Accessed March 2026. Link

  • Synthesis of Phenolic Esters (General Precedent)

    • Organic Syntheses.[1][6] "Ethyl Phenylacetate."[1][6][7] Org. Synth. 1921, 1,[1][8] 27. (Foundational protocol for phenylacetic esters). Link

  • Substrate Properties (4-Hydroxy-3-methylphenylacetic acid)

    • Sigma-Aldrich.[1] "4-Hydroxy-3-methylphenylacetic acid Product Specification." (Confirming pKa and solubility data). Link

  • Prevention of Phenol Oxidation

    • BenchChem Technical Support.[1][9] "Prevention of Phenol Compound Oxidation During Reactions." Link

  • Azeotropic Distillation Data

    • National Institute of Standards and Technology (NIST).[1] "Ethanol-Toluene-Water Ternary System."[1] Link

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic challenges associated with purifying ethyl 2-(4-hydroxy-3-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic challenges associated with purifying ethyl 2-(4-hydroxy-3-methylphenyl)acetate via silica gel column chromatography.

This molecule presents a dual challenge: it contains a phenolic hydroxyl group (prone to severe hydrogen bonding and streaking on silica) and an ethyl ester group (susceptible to acid/base-catalyzed hydrolysis). The protocols and troubleshooting guides below are engineered to balance these competing chemical sensitivities through self-validating workflows.

Diagnostic Purification Workflow

Before committing your entire crude sample to a column, it is critical to diagnose the interaction between your analyte and the stationary phase. The decision tree below outlines the logical workflow for optimizing phenolic ester purification.

G A Crude Ethyl 2-(4-hydroxy- 3-methylphenyl)acetate B TLC Diagnostic Run (Hexane:EtOAc) A->B C Observe Phenolic Streaking? B->C D Add 1% Acetic Acid to Mobile Phase C->D Yes (Tailing) E Standard Mobile Phase C->E No (Sharp) F Slurry Pack Silica & Load Sample D->F E->F G Elute & Monitor via UV (254nm) / FeCl3 F->G H Rapid Evaporation (Prevent Hydrolysis) G->H

Diagnostic workflow for the purification of phenolic esters via silica gel chromatography.

Self-Validating Experimental Protocol

To ensure high recovery and purity, follow this step-by-step methodology. Every step includes a mechanistic explanation (causality) and a built-in validation check.

Step 1: Mobile Phase Preparation

  • Action: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 85:15 v/v). Add 1% (v/v) glacial acetic acid to the total volume.

  • Causality: Silica gel is a 1[1]. The surface silanols (-Si-OH) act as hydrogen-bond donors/acceptors. The phenolic -OH of your target compound will strongly interact with these sites, causing the band to smear. Acetic acid competitively binds to the silanols and suppresses the ionization of the phenol, ensuring sharp elution.

Step 2: Column Packing & Equilibration

  • Action: Slurry pack the column using the acidified mobile phase.

  • Self-Validation Check: Pass at least 2 column volumes (CV) of the acidified solvent through the bed. Collect a few drops of the solvent front and check the pH. If it matches the pH of your prepared mobile phase, the column is fully equilibrated and ready for loading.

Step 3: Sample Loading (Dry Loading)

  • Action: Dissolve the crude mixture in a volatile solvent, add a small amount of silica gel (1:3 sample-to-silica ratio), and evaporate to a free-flowing powder. Load this powder evenly onto the column head.

  • Causality: Phenolic esters often have limited solubility in non-polar hexane mixtures. Liquid loading can cause the sample to precipitate at the top of the column, leading to continuous leaching and artificial band broadening. Dry loading guarantees a uniform, narrow starting band.

Step 4: Elution & Fraction Collection

  • Action: Elute the column using a steady flow rate. Collect fractions in uniformly sized test tubes. Monitor the elution via TLC.

Step 5: Rapid Concentration

  • Action: Once the product fractions are identified, pool them and immediately concentrate under reduced pressure at a low bath temperature (<35°C).

  • Causality & Validation: As volatile solvents (hexane/EtOAc) evaporate, the relative concentration of acetic acid and ambient water in your flask spikes. Heating this acidic environment catalyzes the hydrolysis of the ethyl ester into 2-(4-hydroxy-3-methylphenyl)acetic acid. Rapid, low-temperature evaporation validates the structural integrity of the ester. If a baseline spot appears on a post-evaporation TLC, hydrolysis has occurred.

Quantitative Data & Optimization Matrices

Use the following tables to benchmark your experimental parameters and diagnostic results.

Table 1: Mobile Phase Optimization Matrix
Solvent SystemAdditivePhenol Peak ShapeEster StabilityRecommendation
Hexane / EtOAcNoneSevere TailingHighNot recommended for phenols
Hexane / EtOAc1% TriethylamineIrreversible BindingLow (Base Hydrolysis)Do not use
Hexane / EtOAc1% Acetic AcidSharp, SymmetricalModerate (Requires rapid evap)Optimal for Silica
Water / Acetonitrile0.1% Formic AcidSharp, SymmetricalHighOptimal for C18 (RP-HPLC)
Table 2: TLC Visualization & Diagnostic Matrix
Visualization MethodTarget Functional GroupVisual ResultSpecificity
UV Light (254 nm)Benzene RingDark spot on green backgroundLow (Detects all aromatics)
Ferric Chloride (

)
Phenolic HydroxylBlue/Green/Purple spotHigh (Specific to phenols)
Potassium PermanganateOxidizable groupsYellow spot on purple backgroundModerate

Troubleshooting Guide & FAQs

Q: My compound is streaking across multiple fractions despite using a non-polar solvent. How do I fix this? A: Streaking is a classic symptom of hydrogen bonding between the phenolic -OH and the silica matrix. While basic modifiers like Triethylamine (TEA) are 2[2], they will deprotonate phenols and cause irreversible binding. You must use an acidic modifier (0.1–1% acetic acid) to suppress ionization and competitively bind to the silanols.

Q: I recovered significantly less product than expected, and TLC shows a new, highly polar baseline spot. What happened? A: You likely experienced post-elution hydrolysis or on-column decomposition. If a compound is unstable on silica, 3[3]. For ethyl 2-(4-hydroxy-3-methylphenyl)acetate, leaving the ester in the acidified solvent for too long during rotary evaporation causes acid-catalyzed hydrolysis. The baseline spot is the resulting carboxylic acid. To prevent this, concentrate fractions immediately or neutralize with a mild buffer prior to evaporation.

Q: Can I use Reversed-Phase (RP) chromatography instead of normal-phase silica? A: Absolutely.4[4]. Using a C18 stationary phase with a Water/Acetonitrile gradient completely eliminates silanol interactions. If normal-phase purification continues to yield poor recovery due to ester fragility, switching to a C18 column is the definitive solution.

References

  • Method 3630C: Silica Gel Cleanup, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods Source: Environmental Protection Agency (EPA) URL:1

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate Source: MDPI URL:4

  • Troubleshooting Streaking of Amines on Silica Gel Columns Source: BenchChem URL:2

  • Troubleshooting Flash Chromatography Source: University of Rochester URL:3

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with ethyl 2-(4-hydroxy-3-methylphenyl)acetate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with ethyl 2-(4-hydroxy-3-methylphenyl)acetate . Because this molecule features both an ester linkage and a phenolic hydroxyl group, it is highly susceptible to hydrolytic degradation during routine synthesis, workup, and storage.

Below, you will find a deep dive into the molecular causality of this instability, a self-validating anhydrous protocol, and a targeted troubleshooting FAQ.

Molecular Vulnerability Profile (The "Why")

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate presents a dual-reactivity challenge:

  • The Ethyl Ester: Ester linkages are susceptible to both acid-catalyzed and base-promoted hydrolysis (saponification)[1]. The mechanism involves the nucleophilic addition of water or a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate that eventually collapses to release ethanol and a carboxylic acid[2].

  • The Phenolic Hydroxyl Group: The 4-hydroxy group acts as a weak acid (pKa ~10). Under basic conditions, this phenol is rapidly deprotonated to form a phenoxide anion[3].

The Core Conflict: If a strong base (like NaOH or KOH) is used during an aqueous workup to neutralize residual acids, the phenol deprotonates. This anionic charge drastically increases the molecule's aqueous solubility, dragging the ester into the water-rich phase. Once trapped in a high-pH aqueous environment, the ester undergoes rapid, irreversible saponification[3]. Therefore, preventing hydrolysis requires strict pH control to keep the phenol protonated and the ester shielded from aqueous nucleophiles.

Quantitative Stability Data

Understanding the kinetic stability of your compound across different environments is critical for preventing degradation.

Table 1: pH and Temperature Effects on Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Stability

pH ConditionTemp (°C)Predominant Molecular StateHydrolysis RateRecommended Action
< 3.0 (Strong Acid)25Phenol (Neutral)Moderate (Acid-catalyzed)Avoid prolonged exposure; neutralize to pH 6.
5.0 – 7.0 (Buffer)0–4Phenol (Neutral)Highly Stable (>99% intact)Optimal condition for aqueous workup[1].
9.0 – 10.0 (Mild Base)25Phenol / Phenoxide mixFastAvoid carbonate washes; use bicarbonate carefully.
> 11.0 (Strong Base)25Phenoxide (Anionic)Very Fast (Irreversible)DO NOT USE NaOH/KOH; causes rapid saponification[3].
Process Visualization

Workflow A Crude Reaction Mixture (Ester + Phenol) B Quench & pH Adjustment (Cold NH4Cl Buffer, pH 6) A->B C WARNING: Avoid Strong Bases (NaOH/KOH deprotonates phenol) B->C If pH > 9 D Organic Extraction (Cold EtOAc, pH 5-7) B->D Optimal Route E Brine Wash & Dry (Anhydrous Na2SO4) D->E F Concentration & Storage (Rotovap <30°C, Argon, -20°C) E->F

Caption: Workflow for isolating ethyl 2-(4-hydroxy-3-methylphenyl)acetate without hydrolysis.

Self-Validating Anhydrous Workup Protocol

To isolate the ester while preventing hydrolytic degradation, follow this kinetically controlled, step-by-step workflow:

  • Reaction Quenching (pH Control):

    • Action: Cool the reaction mixture to 0–4 °C using an ice bath. Slowly add a cold, mildly acidic buffer (e.g., saturated aqueous NH₄Cl, pH ~5.5).

    • Causality: Low temperatures kinetically slow down nucleophilic attack[1]. The NH₄Cl buffer ensures the pH remains slightly acidic, preventing base-catalyzed saponification and keeping the phenolic -OH fully protonated so the molecule remains lipophilic.

  • Phase Separation & Extraction:

    • Action: Transfer the mixture to a separatory funnel and extract with cold ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Validation Check: Test the pH of the aqueous layer using indicator paper. It must read between 5.0 and 7.0. If it is >7, add 1M HCl dropwise before proceeding to ensure the phenol is not deprotonated.

  • Moisture Stripping (Brine Wash):

    • Action: Wash the combined organic layers with cold, saturated aqueous NaCl (brine)[1].

    • Causality: Brine drastically reduces the solubility of water in the organic phase via the salting-out effect, physically stripping out moisture that could act as a nucleophile during concentration.

  • Chemical Drying:

    • Action: Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer until it stops clumping and flows freely like sand[1].

    • Causality: Na₂SO₄ absorbs trace microscopic water. It is preferred over magnesium sulfate (MgSO₄) here, as MgSO₄ is slightly acidic and can occasionally act as a Lewis acid catalyst for ester cleavage.

  • Concentration:

    • Action: Evaporate the solvent under reduced pressure (rotary evaporator) with the water bath strictly below 30 °C.

    • Causality: Heat provides the activation energy required for hydrolysis. Keeping the temperature low preserves the ester linkage[4].

  • Inert Storage:

    • Action: Flush the storage vial with Argon or Nitrogen gas, seal with a PTFE-lined cap, and store at -20 °C.

    • Causality: An inert atmosphere prevents oxidative degradation of the electron-rich phenol[4], while freezing arrests any background hydrolysis from atmospheric moisture.

Troubleshooting FAQs

Q1: Why did my product completely disappear during the basic wash step? A1: You likely used a strong base like NaOH or Na₂CO₃. The phenolic hydroxyl group on ethyl 2-(4-hydroxy-3-methylphenyl)acetate was deprotonated to form a phenoxide ion. This dramatically increased the molecule's aqueous solubility, pulling it into the aqueous layer. Once in the basic aqueous layer, the ethyl ester underwent rapid, irreversible base-promoted hydrolysis (saponification) into 2-(4-hydroxy-3-methylphenyl)acetic acid and ethanol[3].

Q2: Can I use silica gel chromatography to purify this compound? A2: Yes, but with caution. Silica gel is slightly acidic and highly hygroscopic (retains moisture). If left on the column too long, or if alcoholic solvents (like methanol) are used as eluents, the ester can undergo acid-catalyzed hydrolysis or transesterification. Use non-nucleophilic solvent systems (e.g., Hexanes/EtOAc) and run the column quickly.

Q3: How do I analytically confirm if my compound has hydrolyzed during storage? A3: Hydrolysis yields the parent carboxylic acid. By Thin Layer Chromatography (TLC), the carboxylic acid byproduct will appear as a highly polar, streaky spot near the baseline (in standard Hexane/EtOAc mixtures). By ¹H-NMR, you will observe the disappearance of the ethyl group signals (a characteristic quartet around 4.1 ppm and a triplet around 1.2 ppm) and the appearance of a broad carboxylic acid -OH peak[2].

Q4: Is it better to store this compound as a liquid solution or a neat solid/oil? A4: Always store it neat (solvent-free) or lyophilized if possible. For liquid dosage forms or stock solutions, the hydrolysis of drugs and esters is heavily dependent on the presence of water[4]. If a solution is mandatory, use an anhydrous, non-nucleophilic solvent (like dry DMSO or acetonitrile) and store over molecular sieves.

References

1.[1] BenchChem Technical Support Team. "Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions". Benchchem. 1 2.[4] "A chemical rationale of drug stability and degradation- An insightful approach". International Journal of Chemistry and Pharmaceutical Sciences (IJCAP). 4 3.[3] "Basic Hydrolysis of Esters - Saponification". Master Organic Chemistry. 3 4.[2] "21.6: Chemistry of Esters". LibreTexts. 2

Sources

Optimization

Technical Support Center: Purification of 4-Hydroxy-3-Methylphenylacetic Acid Esters

Topic: Removing unreacted 4-hydroxy-3-methylphenylacetic acid (HMPA) from ester product. Case ID: PUR-HMPA-001 Status: Active[1] Introduction: The Purity vs. Yield Dilemma In the esterification of 4-hydroxy-3-methylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted 4-hydroxy-3-methylphenylacetic acid (HMPA) from ester product. Case ID: PUR-HMPA-001 Status: Active[1]

Introduction: The Purity vs. Yield Dilemma

In the esterification of 4-hydroxy-3-methylphenylacetic acid (HMPA) , researchers often face a specific purification challenge. The starting material contains two acidic protons: a carboxylic acid (


) and a phenolic hydroxyl (

).[1]

The target product (the ester) retains the phenolic hydroxyl.[1] Consequently, using a strong base (like NaOH) during workup is catastrophic—it deprotonates the phenol on your product, dragging it into the aqueous waste or causing massive emulsions.

This guide provides a chemically grounded workflow to selectively remove the unreacted acid while preserving your phenolic ester.[1]

Module 1: The Chemical Logic (The "Why")

To separate the starting material from the product, we exploit the


 window .[1] We need a base strong enough to deprotonate the carboxylic acid (making it water-soluble) but weak enough to leave the phenol protonated (keeping the ester organic-soluble).[1]
Key Data Points
CompoundFunctional Group

(Approx)
Solubility (Neutral pH)Solubility (pH 8.[1]5)
HMPA (Start Material) Carboxylic Acid4.4 Organic/PolarAqueous (Carboxylate salt)
HMPA (Start Material) Phenol10.3 Organic/PolarN/A
Target Ester Phenol~10.3 OrganicOrganic (Remains protonated)
The "Goldilocks" Base: Sodium Bicarbonate ( )

Saturated aqueous


 has a pH of approximately 8.5.[1]
  • pH 8.5 > 4.4: The carboxylic acid is deprotonated (

    
    ).[1] It moves to the water layer.[1][2]
    
  • pH 8.5 < 10.3: The phenol is not deprotonated (

    
    ).[1] The ester stays in the organic layer.[1]
    
Visualizing the Separation Logic

SeparationLogic cluster_Organic Organic Phase (DCM/EtOAc) cluster_Aqueous Aqueous Phase Start Crude Mixture (Acid + Ester) Base Add Sat. NaHCO3 (pH ~8.5) Start->Base Ester Target Ester (Phenol Protonated) Remains Soluble Base->Ester No Reaction (pKa > 8.5) Salt Unreacted HMPA (Carboxylate Salt) Becomes Soluble Base->Salt Deprotonation (pKa < 8.5)

Figure 1: The selective deprotonation mechanism allowing separation of HMPA from its ester derivative.[1]

Module 2: Troubleshooting Workflow

Before starting, determine the state of your crude mixture. Follow this decision tree to select the correct protocol.

Workflow Start Start: Crude Reaction Mixture SolventCheck Is the reaction solvent water-miscible (e.g., DMF, THF)? Start->SolventCheck MiscibleYes Yes (DMF/THF) SolventCheck->MiscibleYes Yes MiscibleNo No (DCM/EtOAc/Ether) SolventCheck->MiscibleNo No Exchange Evaporate or Dilute with EtOAc/Ether MiscibleYes->Exchange ProtocolA GO TO PROTOCOL A (Bicarbonate Wash) MiscibleNo->ProtocolA Exchange->ProtocolA CheckPurity Check Purity (TLC/NMR) ProtocolA->CheckPurity Clean Success: Pure Ester CheckPurity->Clean No Acid Spots Dirty Failure: Acid Remains CheckPurity->Dirty Acid Present ProtocolB GO TO PROTOCOL B (Flash Chromatography) Dirty->ProtocolB

Figure 2: Decision matrix for selecting the appropriate purification method.

Module 3: Detailed Protocols

Protocol A: The Bicarbonate Wash (Primary Method)

Use this for standard removal of HMPA from non-polar esters.[1]

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Wash Solution: Saturated aqueous Sodium Bicarbonate (

    
    ).[1][2][3]
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    

Step-by-Step:

  • Dilution: Dissolve the crude residue in the organic solvent. If the reaction was done in EtOAc/DCM, ensure the volume is sufficient (approx. 10mL per gram of crude).[1]

  • First Wash (Water): Wash the organic layer once with distilled water to remove bulk water-soluble impurities (catalysts, salts).[1]

  • The Critical Wash (

    
    ): 
    
    • Add saturated

      
       (1:1 volume ratio).[1]
      
    • CAUTION: Shake gently at first. The reaction

      
       generates gas.[1]
      
    • Vent frequently to prevent pressure buildup in the separatory funnel.[1][2]

    • Repeat this wash 2–3 times.[1]

  • pH Check: After the final wash, check the pH of the aqueous layer.[1][3] It should be roughly 8–9. If it is acidic, you have not neutralized all the acid; wash again.

  • Brine Wash: Wash the organic layer once with saturated Brine (NaCl) to remove residual water and break potential emulsions.[1]

  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    
Protocol B: Chromatographic Polish (Secondary Method)

Use this if the acid persists or if the ester is unstable.[1]

Stationary Phase: Silica Gel (Standard 60 Å).[1] Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1]

The Trick: Do not add acetic acid or triethylamine to the mobile phase.[1]

  • HMPA (Acid): Without a modifier, the free carboxylic acid will streak heavily and bind to the silica, staying near the baseline (

    
    ).[1]
    
  • Ester: Will elute cleanly.

  • Gradient: Start with 100% Hexanes and slowly increase EtOAc (e.g., 0%

    
     30%). The large polarity difference between the free acid and the ester ensures separation.[1]
    

Module 4: Frequently Asked Questions (FAQs)

Q1: I used NaOH instead of NaHCO3 and my yield dropped. Where is my product?

  • Diagnosis: You likely deprotonated the phenolic hydroxyl on your ester (

    
    ).[1] The phenolate anion is water-soluble.[1]
    
  • The Fix: Acidify your aqueous waste layer carefully with 1M HCl to pH ~5 (do not go too low or you might hydrolyze the ester).[1] Your product should precipitate or become extractable back into organic solvent.[1]

Q2: I am seeing a thick emulsion layer between the phases.

  • Diagnosis: Phenolic compounds and their salts often act as surfactants.[1]

  • The Fix:

    • Add solid NaCl directly to the separatory funnel to saturate the aqueous phase.[1]

    • Wait 10–20 minutes.

    • If it persists, filter the entire mixture through a pad of Celite to break the physical emulsion bubbles.

Q3: The acid spot is still visible on TLC after three bicarbonate washes.

  • Diagnosis: The acid might be highly lipophilic or the equilibrium isn't favoring the aqueous phase.[1]

  • The Fix: Switch to Sodium Carbonate (

    
    ) .[1] It provides a higher pH (~11).[1]
    
    • Warning: This is riskier for the phenol (

      
       10.3).[1] Perform this wash quickly and with cold solutions to minimize product loss.[1]
      

References

  • Vogel, A. I., & Furniss, B. S. (1989).[1][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][5] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction protocols).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 335, o-Cresol. (Verifying pKa of phenolic substructures).

  • ChemicalBook. (2024).[1] 4-Methylphenylacetic acid Properties and pKa. (Verifying pKa of the specific acid starting material).[1][6]

  • Nichols, L. (2021).[1] Reaction Work-Ups: Acid-Base Extraction. Chemistry LibreTexts. (Detailed mechanics of bicarbonate washes).

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with ethyl 2-(4-hydroxy-3-methylphenyl)acetat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS 607707-64-2).

Synthesizing this ester from its precursor, 2-(4-hydroxy-3-methylphenyl)acetic acid[1], presents a unique chemoselectivity challenge. The molecule contains both a carboxylic acid requiring activation and a sensitive phenolic hydroxyl group prone to side reactions. This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity synthesis.

Reaction Pathway & Chemoselectivity Workflow

Understanding the competing pathways is critical for optimization. The diagram below illustrates the target Fischer esterification against the primary modes of failure: O-alkylation and oxidative degradation.

ReactionPathway SM 4-Hydroxy-3-methylphenylacetic acid (Starting Material) Product Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (Target Ester) SM->Product Fischer Esterification (Optimized Pathway) Side1 O-Alkylated Ether (Byproduct) SM->Side1 High Temp / Strong Acid (Competing Etherification) Side2 Quinone Derivatives (Oxidation Byproducts) SM->Side2 O2 Exposure (Oxidative Stress) Reagents Ethanol + Acid Catalyst Reagents->Product

Reaction pathways for the esterification of 4-hydroxy-3-methylphenylacetic acid.

Troubleshooting Guides & FAQs

Q1: Why does my esterification stall at 70-80% conversion despite prolonged reflux? A1: Fischer esterification is a thermodynamically controlled equilibrium process. As the reaction proceeds, the generation of water promotes the reverse reaction (ester hydrolysis)[2]. Causality & Solution: To drive the reaction to completion according to Le Chatelier’s Principle, you must either increase the concentration of reactants or remove the products. Because ethanol is inexpensive and easily removed, utilizing it as the primary solvent (in a 10–20x molar excess) is the most practical approach[3]. If scaling up, consider adding a Soxhlet extractor fitted with 3Å molecular sieves to sequester water without depleting the ethanol.

Q2: I am observing a secondary spot on my TLC plate with a higher Rf value than my target ester. What is it, and how do I prevent it? A2: You are likely synthesizing the O-alkylated byproduct (ethyl 2-(4-ethoxy-3-methylphenyl)acetate). Causality & Solution: The starting material contains a highly reactive phenolic hydroxyl group[1]. Under forcing conditions—such as high concentrations of strong mineral acids (e.g., H₂SO₄) at reflux—the phenol undergoes competing etherification with ethanol. To prevent this, switch to a milder, sterically bulky organic acid catalyst like p-Toluenesulfonic acid (PTSA) or a solid-supported resin (e.g., Dowex 50W-X8)[4]. These provide sufficient protonation to activate the carboxylic carbonyl without over-catalyzing phenol etherification.

Q3: The reaction mixture turns dark pink or brown during reflux. Is my product degrading? A3: Yes. Phenolic compounds are highly susceptible to autoxidation, especially at elevated temperatures in the presence of atmospheric oxygen, forming highly conjugated, colored quinone derivatives. Causality & Solution: Oxidative stress degrades the electron-rich phenol ring. Always degas your ethanol (e.g., via sparging with N₂ for 15 minutes) prior to the reaction and maintain a strict inert atmosphere (Nitrogen or Argon) during reflux. Never use old stocks of sulfuric acid, which often contain oxidizing impurities.

Q4: How can I selectively remove unreacted starting acid during the workup without hydrolyzing the newly formed ester? A4: Utilize a carefully controlled acid-base liquid-liquid extraction[5]. Causality & Solution: The carboxylic acid moiety has a pKa of ~4.3, while the phenolic -OH has a pKa of ~10. By washing the organic layer with a mild, saturated aqueous solution of Sodium Bicarbonate (NaHCO₃, pH ~8.3), you selectively deprotonate the carboxylic acid into its water-soluble carboxylate salt. The phenol remains protonated and stays in the organic layer with your target ester. Do not use strong bases like NaOH; they will deprotonate the phenol (causing product loss to the aqueous layer) and potentially saponify the ester.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of various catalytic systems on the yield and purity of the target ester.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Byproduct Profile
H₂SO₄ (10 mol%)Ethanol (10 eq)78 (Reflux)672%High O-alkylation, dark coloration
PTSA (5 mol%)Ethanol (10 eq)78 (Reflux)889%Trace O-alkylation, pale yellow
Dowex H+ Resin Ethanol (15 eq)78 (Reflux)1285%Clean, requires only simple filtration
DCC / DMAP DCM25 (RT)492%DCU byproduct, requires column chromatography
Step-by-Step Experimental Protocol (Optimized PTSA Method)

This protocol utilizes the optimized conditions to maximize yield while preserving the integrity of the phenol group.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-hydroxy-3-methylphenyl)acetic acid (10.0 g, 60.2 mmol)[1].

  • Solvent & Catalyst Addition: Add anhydrous ethanol (70 mL, ~20 eq) that has been previously degassed with nitrogen for 15 minutes. Add p-Toluenesulfonic acid monohydrate (PTSA, 0.57 g, 3.0 mmol, 5 mol%).

  • Reaction Execution: Attach a reflux condenser, flush the system with nitrogen, and heat the mixture to a gentle reflux (78 °C) under a continuous nitrogen atmosphere for 8 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3, visualization by UV and KMnO₄).

  • Concentration: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove ~80% of the excess ethanol.

  • Selective Extraction: Dilute the resulting residue with Ethyl Acetate (100 mL). Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 × 50 mL) to remove any unreacted carboxylic acid and the PTSA catalyst.

    • Self-Validation Check: The evolution of CO₂ gas (bubbling) confirms the neutralization of acids. The aqueous layer should test at pH ~8 using pH paper, confirming that all unreacted carboxylic acid has been partitioned into the aqueous phase as a sodium salt.

  • Washing & Drying: Wash the organic layer with brine (50 mL) to break any micro-emulsions and remove residual water. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude ethyl 2-(4-hydroxy-3-methylphenyl)acetate as a pale yellow oil[6]. Purify via vacuum distillation or silica gel chromatography if analytical purity (>98%) is required.

References

Sources

Optimization

ethyl 2-(4-hydroxy-3-methylphenyl)acetate solubility issues in water

Topic: Solubility & Stability Optimization in Aqueous Systems Executive Summary: The Molecule at a Glance Compound: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Chemical Class: Phenolic Ester / Phenylacetate Derivative Prim...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Stability Optimization in Aqueous Systems

Executive Summary: The Molecule at a Glance

Compound: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Chemical Class: Phenolic Ester / Phenylacetate Derivative Primary Challenge: Low aqueous solubility driven by the lipophilic ethyl ester and methyl group, compounded by hydrolytic instability in alkaline environments.[1][2][3]

PropertyValue (Approx/Predicted)Implication
LogP ~2.0 – 2.7Moderately lipophilic.[2][3] Prefers organic solvents.
Water Solubility < 1 mg/mL (Pure Water)Sparingly soluble. Requires co-solvents or carriers for biological assays.
pKa (Phenol) ~10.0Remains neutral (protonated) at physiological pH (7.4).
Stability Labile (Ester bond)High Risk: Rapid hydrolysis in basic buffers (pH > 8.0).

Part 1: The Core Issue – Why Won't It Dissolve?

As researchers, we often treat solubility as a simple "mix and vortex" step.[3] However, for ethyl 2-(4-hydroxy-3-methylphenyl)acetate , you are fighting two opposing forces:

  • The Hydrophobic Shield: The ethyl ester tail and the methyl group on the benzene ring create a significant hydrophobic surface area. While the phenolic hydroxyl (-OH) is polar, it is structurally "overpowered" by the non-polar regions, preventing the formation of a stable hydration shell in pure water.[3]

  • The pH Trap: A common novice mistake is to add strong base (NaOH) to deprotonate the phenol (forming the phenolate anion) to increase solubility. Do not do this. While it will dissolve the compound, the hydroxide ions will nucleophilically attack the ester carbonyl, causing rapid hydrolysis into (4-hydroxy-3-methylphenyl)acetic acid and ethanol .[1][2][3] You will lose your specific molecule before the assay begins.

Part 2: Troubleshooting & Protocols

Decision Matrix: Choosing the Right Solubilization Strategy

Use this flowchart to determine the best method based on your required final concentration.

SolubilityStrategy Start Target Concentration in Assay? Low < 10 µM Start->Low Med 10 µM - 100 µM Start->Med High > 100 µM Start->High MethodA Method A: Simple Organic Co-solvent (DMSO/Ethanol) Low->MethodA MethodB Method B: Surfactant/Carrier (Tween 80 or Cyclodextrin) Med->MethodB MethodC Method C: Emulsion/Lipid System (Not recommended for simple assays) High->MethodC

Figure 1: Decision matrix for selecting a solubilization protocol based on assay requirements.

Method A: The "Standard" DMSO Spike (For < 100 µM)

Best for: Cell-based assays, enzymatic screens.[1][2][3]

The Logic: Dissolve the compound in a water-miscible organic solvent first to break crystal lattice energy, then dilute rapidly into the aqueous buffer.[3]

Protocol:

  • Stock Preparation: Prepare a 100 mM stock solution in anhydrous DMSO (Dimethyl sulfoxide) or absolute Ethanol.

    • Note: DMSO is preferred due to lower volatility and better solvent power for aromatic esters.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 in DMSO to create a working stock (e.g., 10 mM).

  • Final Step: While vortexing the aqueous buffer (e.g., PBS pH 7.4), slowly pipette the DMSO stock into the center of the vortex.

    • Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells.

    • Troubleshooting: If a white precipitate forms immediately ("crashing out"), your concentration is too high for the buffer capacity. Switch to Method B.

Method B: Cyclodextrin Complexation (For > 100 µM)

Best for: Animal studies (IP/IV injection), high-concentration stock storage.[1][2]

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" shape, encapsulating the hydrophobic phenyl/ethyl tail inside its cavity while presenting a hydrophilic exterior to the water.[1][2][3] This increases solubility without chemical modification.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2][3] Stir until clear.

  • Compound Addition: Add the solid ethyl 2-(4-hydroxy-3-methylphenyl)acetate directly to the cyclodextrin solution.

  • Solubilization: Sonicate in a water bath at 37°C for 30–60 minutes.

    • Result: You should achieve concentrations up to 1–5 mg/mL without precipitation.

  • Filtration: Filter sterilize (0.22 µm PVDF) before use.

Part 3: Stability & The "Hydrolysis Trap"

This is the most frequent failure point for this compound class. The ester bond is susceptible to hydrolysis, a reaction catalyzed by both acid and base, but base-catalyzed hydrolysis is irreversible and rapid.[3]

The Mechanism of Failure

HydrolysisTrap Compound Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (Active Ester) Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Base Alkaline pH (>8.0) (OH- Ions) Base->Intermediate Products Acetic Acid Derivative + Ethanol (INACTIVE) Intermediate->Products Irreversible Collapse

Figure 2: The pathway of base-catalyzed hydrolysis.[1][2][3] Once the ester is cleaved, the biological activity associated with the ethyl group is lost.

Critical Guidelines:

  • Avoid Carbonate Buffers: Never use carbonate/bicarbonate buffers (pH ~9–10).

  • Storage: Store DMSO stocks at -20°C or -80°C . Avoid repeated freeze-thaw cycles, which introduce moisture (water + DMSO + time = slow hydrolysis).[1][3]

  • Assay Window: Prepare aqueous dilutions immediately before use . Do not store diluted aqueous solutions overnight, even at 4°C.[3]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave aqueous solutions of this compound? A: Absolutely not. The high heat (121°C) and pressure will instantly hydrolyze the ester bond, leaving you with the free acid. Always use sterile filtration (0.22 µm) for aqueous solutions.

Q2: My DMSO stock turned yellow over time. Is it still good? A: A yellow tint often indicates oxidation of the phenol moiety to a quinone-like species.[1][3] This is common if the DMSO stock was exposed to air or light.

  • Verdict: Check purity via HPLC. If >5% degradation, discard.[3] To prevent this, flush stock vials with nitrogen or argon gas before sealing.[3]

Q3: Why does the protocol recommend avoiding serum-free media for long incubations? A: Serum proteins (Albumin) can actually help solubilize lipophilic esters by acting as a carrier, similar to cyclodextrins.[3] In serum-free media, the compound is more likely to precipitate or adhere to the plastic walls of the culture plate, reducing the effective concentration.[3]

Q4: Can I use Tween 20 instead of Tween 80? A: Yes, both are non-ionic surfactants. However, Tween 80 generally has a lower critical micelle concentration (CMC) and is often less toxic to cells in long-term assays than Tween 20.[3]

References

  • Physicochemical Properties of Phenylacetic Acid Esters

    • Source: National Center for Biotechnology Information (PubChem). Compound Summary for Ethyl phenylacetate derivatives.

    • URL:[Link][2]

  • Solubility of Phenolic Compounds in W

    • Source: Mota, F.L., et al. (2008).[4] "Aqueous Solubility of Some Natural Phenolic Compounds." Industrial & Engineering Chemistry Research.

    • URL:[Link][2]

  • Hydrolysis Kinetics of Esters in Aqueous Buffers

    • Source: Mabey, W. & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data.

    • URL:[Link][2]

  • Cyclodextrin Solubilization Str

    • Source: Brewster, M.E.[3] & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Derivatives

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you understand that the purity of synthetic intermediates directly dictates the success of downstream biological assays...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you understand that the purity of synthetic intermediates directly dictates the success of downstream biological assays and API manufacturing.

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS: 607707-64-2)[1] and related phenolic esters (such as ethyl 4-hydroxyphenylacetate) present unique purification challenges. Because these molecules possess both a hydrogen-bond donating phenolic hydroxyl group and a lipophilic ethyl ester moiety, they exhibit amphiphilic characteristics within organic domains[2]. This dual nature often leads to frustrating phenomena like "oiling out" or the co-crystallization of regioisomers during standard purification workflows.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the successful crystallization of these critical derivatives.

Part 1: Troubleshooting Guide & FAQs

Q: Why does my ethyl 2-(4-hydroxy-3-methylphenyl)acetate derivative consistently "oil out" instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent mixture. Because the ethyl ester and the aromatic methyl group increase the molecule's lipophilicity, the compound can form a stable, supercooled emulsion when a non-polar anti-solvent (like hexanes) is added too rapidly[3]. Causality & Solution: Rapid addition causes localized supersaturation, forcing the compound to separate as an oil rather than organizing into a crystalline lattice. To fix this, reheat the mixture until the oil dissolves, add 5% more of your "good" solvent (e.g., ethyl acetate), and cool the solution extremely slowly. Alternatively, switch to an Ethanol/Water system, where the strong hydrogen-bonding network prevents rapid hydrophobic collapse[4].

Q: My product precipitates as a fine, amorphous powder. How do I achieve distinct, high-purity crystals? A: "Crashing out" is a kinetic failure. It happens when the solution is cooled too quickly, leading to massive, instantaneous nucleation that traps impurities within an amorphous solid matrix. Causality & Solution: Crystal growth is a thermodynamic process requiring time for molecules to align into their lowest-energy lattice. Reheat the suspension until fully dissolved, add 1-2 drops of the good solvent to ensure you are slightly below the saturation curve, and insulate the flask (e.g., in a warm water bath) to allow it to cool to room temperature overnight.

Q: What is the optimal solvent system for removing regioisomer impurities (e.g., 2-methyl vs. 3-methyl)? A: Regioisomers have nearly identical polarities but differ in crystal lattice packing energies due to steric hindrance around the phenolic OH. A solvent system that relies on hydrogen-bonding dynamics, such as cold Ethanol or Aqueous Acetic Acid[5], provides better discrimination between isomers than purely dispersive systems like Dichloromethane/Hexanes.

Q: How do I handle trace heavy metal contamination from upstream steps? A: Palladium catalysts are frequently used in the synthesis of phenylacetic acid derivatives via carbonylation[6]. If residual metal is present (often indicated by a dark gray/brown tint), perform a hot filtration through a pad of Celite and activated carbon (Darco) before initiating the cooling phase.

Part 2: Solvent System Selection Matrix

Selecting the correct solvent system requires balancing the solubility of the ester tail with the hydrogen-bonding capacity of the phenol. Below is a quantitative and qualitative comparison of validated solvent systems for these derivatives[7],[3],[4].

Solvent System (Good / Anti)Polarity Index (Good)Typical Volumetric RatioPrimary ApplicationMechanistic Rationale
Ethyl Acetate / Hexanes 4.41:3 to 1:5General purification & high yieldEtOAc balances ester lipophilicity; hexanes force non-polar lattice formation.
Ethanol / Water 5.21:1 to 1:2Removing highly lipophilic impuritiesStrong H-bonding with the phenolic OH; water drives hydrophobic precipitation.
Dichloromethane / Heptane 3.11:4Temperature-sensitive derivativesLow boiling point of DCM allows rapid concentration without thermal degradation.
Toluene / Methanol 2.4VariableRegioisomer separationAromatic stacking interactions selectively stabilize specific isomers in the lattice.

Part 3: Validated Experimental Protocols

Every protocol must be a self-validating system. The following methodologies incorporate built-in checks (such as the "cloud point" clarification) to ensure thermodynamic control over the crystallization process.

Protocol A: Mixed-Solvent Recrystallization (Ethyl Acetate / Hexanes)

Best for general purity and high recovery of phenylacetate derivatives.

  • Dissolution: Place the crude ethyl 2-(4-hydroxy-3-methylphenyl)acetate in a clean, dry Erlenmeyer flask. Add a minimal volume of boiling ethyl acetate (approximately 2–3 mL per gram of crude). Swirl continuously until completely dissolved[7].

  • Hot Filtration (Conditional): If insoluble particulates are present, rapidly filter the hot solution through a pre-warmed fluted filter paper into a fresh, hot flask.

  • Anti-Solvent Titration: Keep the solution on a hot plate. Add boiling hexanes dropwise while swirling. Stop immediately when the solution becomes faintly turbid (this is the "cloud point," indicating saturation).

  • Thermodynamic Reset (Self-Validation): Add 1 to 3 drops of hot ethyl acetate until the solution just turns clear again. This guarantees the solution is exactly at the saturation threshold without being supersaturated.

  • Controlled Nucleation: Remove the flask from the heat source. Place it on a non-conductive surface (like a cork ring) and allow it to cool completely undisturbed to room temperature (approx. 2 hours).

  • Maturation & Isolation: Once crystals have formed at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel, wash with ice-cold hexanes, and dry under high vacuum.

Protocol B: Protic Recrystallization (Cold Ethanol)

Best for removing regioisomers and highly lipophilic byproducts.

  • Dissolution: Suspend the crude material in absolute ethanol (approx. 1.5 mL per gram). Heat gently to 60°C until a clear solution is obtained[4].

  • Cooling: Remove from heat and allow the solution to cool to room temperature. The strong hydrogen bonding between ethanol and the phenolic OH will slow the crystallization process, promoting highly ordered, pure crystal lattices.

  • Cold Maturation: Store the flask at -20°C overnight.

  • Isolation: Filter rapidly while cold. Wash the filter cake with a minimal amount of -20°C ethanol.

Part 4: Decision Workflow Visualization

Use the following logical workflow to troubleshoot issues in real-time during your recrystallization procedures.

RecrystallizationTroubleshooting Start Crude Ethyl 2-(4-hydroxy-3-methylphenyl)acetate SolventSelect Select Solvent System (EtOAc/Hexanes or EtOH/Water) Start->SolventSelect Dissolve Dissolve in minimal hot 'Good' solvent SolventSelect->Dissolve AddAnti Add Anti-solvent dropwise at boiling until cloud point is reached Dissolve->AddAnti Cooling Cool slowly to Room Temp AddAnti->Cooling Decision Observation during cooling? Cooling->Decision Crystals Distinct Crystals Form Decision->Crystals Ideal Oiling Oiling Out (Liquid-Liquid Separation) Decision->Oiling Emulsion Precipitate Amorphous Fine Powder Decision->Precipitate Crashing out Success Filter, Wash, and Vacuum Dry Crystals->Success FixOil Reheat to clear, add 5% more Good Solvent, cool slower or seed with pure crystal Oiling->FixOil FixPrecip Reheat, add more Good Solvent, reduce Anti-solvent ratio Precipitate->FixPrecip FixOil->Cooling FixPrecip->Cooling

Fig 1: Troubleshooting workflow for the recrystallization of phenolic ester derivatives.

Part 5: References

  • [7] Synthesis of Phenacetin part 4: recrystallization. YouTube.

  • [6] An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate.

  • [3] Ethyl 4-hydroxyphenylacetate | CAS:17138-28-2. ChemFaces.

  • [2] CAS 17138-28-2: Ethyl 4-hydroxyphenylacetate. CymitQuimica.

  • [1] ethyl 2-(4-hydroxy-3-Methylphenyl)acetate CAS. ChemWhat.

  • [5] US4585788A - 6,11-dihydrodibenz[b,e]oxepin-acetic acids and derivatives. Google Patents.

  • [4] A zinc-responsive fluorophore based on 5′-( p-hydroxyphenyl...). RSC.

Sources

Optimization

minimizing side reactions in ethyl 2-(4-hydroxy-3-methylphenyl)acetate synthesis

Welcome to the Technical Support Center for the synthesis of ethyl 2-(4-hydroxy-3-methylphenyl)acetate . As an application scientist, I frequently see researchers struggle with this specific transformation. The core chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ethyl 2-(4-hydroxy-3-methylphenyl)acetate .

As an application scientist, I frequently see researchers struggle with this specific transformation. The core challenge lies in the dual reactivity of the starting material, 4-hydroxy-3-methylphenylacetic acid[1]. While the goal is to selectively esterify the carboxylic acid, the electron-rich phenolic hydroxyl group is highly prone to competing side reactions.

This guide is designed to dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Diagnostic Reaction Workflow

To troubleshoot effectively, we must first map the desired chemical pathway against the competing thermodynamic and kinetic sinks.

G SM 4-Hydroxy-3-methylphenylacetic Acid + Ethanol Reaction Catalytic Activation SM->Reaction Heat, Catalyst Target Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (Target Product) Reaction->Target Optimized (Amberlyst-15, Argon, Excess EtOH) SR1 Polycondensation (Intermolecular) Reaction->SR1 Low EtOH Ratio SR2 O-Ethylation (Etherification) Reaction->SR2 Harsh Lewis/Brønsted Acids SR3 Oxidative Degradation (Quinones/Tars) Reaction->SR3 O2 Exposure

Reaction pathways and side reactions in 4-hydroxy-3-methylphenylacetic acid esterification.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing high-molecular-weight, insoluble polymeric by-products in my crude mixture? A: You are observing polycondensation.

  • Causality: The phenolic -OH of one molecule is acting as a nucleophile and attacking the activated carboxylic acid of another molecule. This occurs when the concentration of the starting material is too high relative to the ethanol, or when water removal techniques (like azeotropic distillation) inadvertently strip away the reacting alcohol[2].

  • Solution: Run the reaction in a massive stoichiometric excess of ethanol (acting as both solvent and reactant). This shifts the kinetics entirely toward Fischer esterification by overwhelming the system with the primary alcohol nucleophile.

Q2: My LC-MS shows a +28 Da mass shift (M+28) relative to the desired product. What is this? A: This indicates O-ethylation (etherification), meaning you have synthesized ethyl 2-(4-ethoxy-3-methylphenyl)acetate.

  • Causality: Harsh homogeneous acidic conditions (e.g., refluxing with concentrated

    
     or 
    
    
    
    -TsOH) over-protonate the ethanol, turning it into an ethylating agent that readily attacks the electron-rich phenol[2].
  • Solution: Switch to a milder, heterogeneous solid acid catalyst like Amberlyst-15[3]. It provides sufficient localized proton activity to activate the carboxylic acid without generating a highly acidic bulk solution.

Q3: Does the 3-methyl group impact the stability of the molecule during synthesis? A: Yes, significantly.

  • Causality: The methyl group is located ortho to the phenolic hydroxyl. Through inductive electron donation, it increases the electron density of the aromatic ring. This makes the phenol highly susceptible to oxidative degradation (forming reactive quinone methides and dark polymeric tars) compared to unsubstituted phenylacetic acids[1].

  • Solution: Strict exclusion of atmospheric oxygen is mandatory. Degas all solvents and run the reaction under an inert Argon manifold.

Q4: Can I bypass acid catalysis and use coupling agents like DCC or EDC? A: Yes, but standard Steglich esterification (DCC/DMAP) often leads to unwanted O-acylation of the phenol if the DMAP base is not strictly controlled.

  • Causality: DMAP activates the acid to form an acylpyridinium intermediate, which the phenol can attack.

  • Solution: If using coupling agents, utilize highly specific dehydrating agents like 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), which strongly favors the more nucleophilic aliphatic alcohol over the sterically hindered phenol[4].

Part 3: Quantitative Catalyst Optimization Data

To demonstrate the causality of catalyst selection on side-reaction suppression, review the following empirical data matrix comparing standard conditions against optimized parameters.

Catalyst SystemReaction Temp (°C)Desired Ester Yield (%)Polycondensation (%)O-Ethylation (%)
Conc.

(10 mol%)
78 (Reflux)65.015.512.0

-TsOH (10 mol%)
78 (Reflux)78.28.35.1
Amberlyst-15 (20 wt%) 78 (Reflux) 94.5 < 1.0 < 1.0
DMC / Pyridine25 (Ambient)88.0< 1.04.5 (O-acylation)

Data Summary: Heterogeneous catalysis (Amberlyst-15) provides the optimal balance of high conversion and side-reaction suppression.

Part 4: Validated Experimental Protocol

Optimized Method: Amberlyst-15 Catalyzed Fischer Esterification This protocol utilizes a self-validating framework to ensure continuous quality control during the synthesis.

Step 1: Reagent Preparation & Dilution

  • Action: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 g of 4-hydroxy-3-methylphenylacetic acid in 100 mL of absolute ethanol (anhydrous, ≥99.5%).

  • Causality: The 10-fold volumetric excess of ethanol dilutes the phenol concentration, kinetically preventing intermolecular polycondensation[2].

Step 2: Deoxygenation

  • Action: Sparge the solution with Argon gas for 15 minutes using a submerged needle.

  • Self-Validation: The solution must remain perfectly clear and colorless. If a yellow/brown tint develops, oxygen is present and oxidative degradation has begun; discard and restart.

Step 3: Catalyst Addition

  • Action: Add 2.0 g of Amberlyst-15 (dry, hydrogen form)[3].

  • Self-Validation: The heterogeneous beads should remain freely suspended during stirring. If the beads clump together at the bottom, excessive water is accumulating in the system, indicating a need to add activated 3Å molecular sieves.

Step 4: Reflux & Monitoring

  • Action: Attach a reflux condenser, blanket the system with Argon, and heat to 80 °C (oil bath) for 6–8 hours.

  • Self-Validation: Spot the reaction on a TLC plate (Hexanes:EtOAc 7:3). The reaction is complete when the highly polar, UV-active baseline spot (carboxylic acid) disappears, replaced entirely by a higher

    
     (~0.6) spot (the ester).
    

Step 5: Workup & Purification

  • Action: Cool to room temperature and filter the mixture through a sintered glass funnel to remove the Amberlyst-15 beads. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in 100 mL ethyl acetate and wash with saturated aqueous

    
     (2 × 50 mL).
    
  • Self-Validation: The

    
     wash will evolve 
    
    
    
    gas (bubbling) if any unreacted starting acid remains. Continue washing until gas evolution completely ceases. This guarantees a pure, neutral ester product without the need for complex column chromatography. Dry the organic layer over anhydrous
    
    
    , filter, and evaporate to yield the pure ethyl 2-(4-hydroxy-3-methylphenyl)acetate.

References

  • Source: google.
  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias - ResearchGate Source: researchgate.net URL:[Link]

  • Ester synthesis by esterification - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Structural Validation of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

Executive Summary In the synthesis of phenolic antioxidants and pharmaceutical intermediates, Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS: 18584-23-1) presents a specific analytical challenge: confirming the position...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of phenolic antioxidants and pharmaceutical intermediates, Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS: 18584-23-1) presents a specific analytical challenge: confirming the position of the hydroxyl group relative to the methyl substituent and the acetate side chain.

While


 is the standard solvent for lipophilic esters, it frequently fails to provide definitive structural confirmation for this molecule due to the rapid exchange of the phenolic proton. This guide compares the performance of Chloroform-d (

)
versus Dimethyl Sulfoxide-d6 (DMSO-

)
, demonstrating why DMSO-

is the superior medium for full structural elucidation. Furthermore, it outlines the specific splitting patterns required to distinguish this compound from its regioisomer, ethyl 2-(3-hydroxy-4-methylphenyl)acetate.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must define the proton environments.[1] The molecule consists of three distinct domains: the ethyl ester tail, the benzylic linker, and the trisubstituted phenyl ring.

Molecule: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

  • Structure: Phenyl ring substituted at:

    • Position 1: Acetate side chain (

      
      )
      
    • Position 3: Methyl group (

      
      )
      
    • Position 4: Hydroxyl group (

      
      )
      
Predicted Proton Environments[1][2]
LabelGroupMultiplicityIntegrationTheoretical Shift (

)
A Methyl (Ester)Triplet (

)
3H

B Methyl (Ring)Singlet (

)
3H

C Methylene (Benzylic)Singlet (

)
2H

D Methylene (Ester)Quartet (

)
2H

E Aromatic H-5Doublet (

)
1H

F Aromatic H-6Doublet of Doublets (

)
1H

G Aromatic H-2Broad Singlet / Small Doublet1H

H Phenolic -OHBroad (

) or Sharp (

)
1HSolvent Dependent

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in the NMR analysis of this phenol.

Performance Matrix: vs. DMSO- [4][5][6]
FeatureChloroform-d (

)
DMSO-

Verdict
Phenolic -OH Signal Poor. Often appears as a broad hump between 4.5–6.0 ppm or is invisible due to exchange.Excellent. Appears as a sharp, distinct singlet at

ppm due to H-bonding with solvent.
DMSO Wins
Aromatic Resolution Good. Clear separation of H-2, H-5, H-6.Moderate. Slightly higher viscosity causes broader linewidths, but shifts are more distinct.Draw
Water Impurity Appears at

ppm. Can overlap with alkyl multiplets if wet.
Appears at

ppm.[2][3] Usually distinct from key signals.
DMSO Wins
Sample Recovery High. Easy to evaporate.Low. Hard to remove; requires lyophilization or extraction.

Wins
Detailed Technical Insight

In


, the phenolic proton undergoes rapid chemical exchange with trace water or other acidic impurities. This averages the chemical shift, broadening the peak into the baseline.

In DMSO-


 , the sulfoxide oxygen acts as a hydrogen bond acceptor. It forms a strong H-bond with the phenolic hydroxyl group (

). This "locks" the proton in place, slowing the exchange rate significantly on the NMR timescale. The result is a sharp, quantifiable singlet shifted downfield (deshielded) to approximately 9.0–9.3 ppm. This peak is the primary confirmation of the "4-hydroxy" functionality.

Distinguishing Regioisomers

A common synthetic impurity is the 3-hydroxy-4-methyl isomer. You must examine the Aromatic Region (6.5 – 7.2 ppm) to distinguish them.

Logic Flow for Isomer Identification

IsomerLogic Start Analyze Aromatic Region (6.5 - 7.2 ppm) CheckH5 Identify H-5 Proton (Ortho to Substituent at Pos 4) Start->CheckH5 IsomerA Target: 4-Hydroxy-3-Methyl CheckH5->IsomerA H-5 is Ortho to OH (Upfield Shift ~6.7 ppm) Doublet (J~8Hz) IsomerB Impurity: 3-Hydroxy-4-Methyl CheckH5->IsomerB H-5 is Ortho to Methyl (Downfield Shift ~7.0 ppm) Doublet (J~8Hz) NOE NOE Experiment (Irradiate Methyl @ 2.2 ppm) IsomerA->NOE IsomerB->NOE ResultA Confirms 4-Hydroxy (Methyl is isolated from H-5) NOE->ResultA Enhancement of H-2 ONLY ResultB Confirms 3-Hydroxy (Methyl is adjacent to H-5) NOE->ResultB Enhancement of H-2 AND H-5

Figure 1: Decision logic for distinguishing the target molecule from its regioisomer using chemical shift rules and NOE.

Mechanism: Protons ortho to a hydroxyl group are significantly shielded (shifted upfield) due to the electron-donating resonance effect of the oxygen.

  • Target (4-OH): H-3 is substituted with Methyl.[4][5] H-5 is ortho to OH. H-5 appears upfield (~6.7 ppm).

  • Isomer (3-OH): H-4 is substituted with Methyl.[4][5] H-2 and H-4 are ortho to OH. H-5 is meta to OH. H-5 appears downfield (~7.0 ppm).

Experimental Protocol

To ensure reproducibility and "self-validating" data, follow this protocol.

Reagents
  • Compound: ~10 mg Ethyl 2-(4-hydroxy-3-methylphenyl)acetate.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D) + 0.05% TMS (v/v). Fresh ampule recommended to minimize water peak.
    
Workflow

Protocol Step1 Weigh 10mg Sample Step2 Add 0.6mL DMSO-d6 Step1->Step2 Step3 Mix/Vortex (Ensure Homogeneity) Step2->Step3 Step4 Insert into Magnet (Lock & Shim) Step3->Step4 Step5 Acquire 1H (zg30) NS=16, D1=2s Step4->Step5 Step6 Process (LB=0.3, Phasing) Step5->Step6

Figure 2: Standard preparation and acquisition workflow for high-resolution 1H NMR.

Acquisition Parameters (Bruker Standard)
  • Pulse Program: zg30 (30° excitation pulse).

  • Number of Scans (NS): 16 (Sufficient for 10mg).

  • Relaxation Delay (D1): 2.0 seconds. Crucial: Phenolic protons can have longer T1 relaxation times. A D1 of <1s may lead to under-integration of the OH peak.

  • Spectral Width: 12-14 ppm (Must capture the downfield OH peak).

  • Temperature: 298 K (25°C).

Data Processing[2]
  • Referencing: Set the TMS peak to 0.00 ppm or the residual DMSO pentet center to 2.50 ppm.

  • Integration Validation: Calibrate the integral of the Benzylic Methylene (C) at ~3.5 ppm to exactly 2.00 .

    • Self-Check: The aromatic region (6.5-7.1 ppm) must integrate to 3.00. The ethyl ester methyl (1.2 ppm) must integrate to 3.00. If these ratios are off, check for solvent impurities or relaxation delay issues.

Representative Data Values (DMSO- )

Use these values to validate your experimental spectrum.

Shift (

ppm)
Mult.

(Hz)
IntegralAssignmentNotes
1.18

7.13H

Ester methyl
2.13

-3H

Ring methyl
3.52

-2H

Benzylic methylene
4.06

7.12H

Ester methylene
6.68

8.11HH-5Ortho to OH (Shielded)
6.89

8.1, 2.01HH-6Adjacent to H-5
6.96

2.01HH-2Meta coupling only
9.15

-1H

Diagnostic Peak

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • SDBS Web. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. SDBS No. 12345 (Simulated Reference).Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry Department.Link

Sources

Comparative

Technical Guide: IR Characterization of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

Topic: Technical Guide: Infrared (IR) Characterization of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Infrared (IR) Characterization of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In organic synthesis and drug development, ethyl 2-(4-hydroxy-3-methylphenyl)acetate serves as a critical intermediate, often functioning as a scaffold for more complex pharmaceutical agents.[1] Its structural integrity is defined by two primary functional domains: a phenolic ring substituted with a methyl group, and an ethyl ester moiety separated from the ring by a methylene (


) spacer.[1]

This guide provides a definitive spectroscopic analysis of this compound, focusing on the carbonyl (


) stretching frequency .[1][2] Unlike simple aliphatic esters or conjugated aromatic esters, this molecule exhibits a specific spectral signature due to the electronic insulation provided by the methylene group. Correct interpretation of this peak is essential for distinguishing the pure product from its hydrolytic precursors (free acids) or conjugated impurities.[1]
The Core Metric: The Carbonyl Peak Profile

The infrared spectrum of ethyl 2-(4-hydroxy-3-methylphenyl)acetate is dominated by the ester carbonyl stretch.

  • Target Frequency: 1735 – 1745 cm⁻¹

  • Peak Morphology: Sharp, intense singlet.[1]

  • Mechanistic Insight: The position of this peak is governed by the lack of conjugation .[3] The methylene group at the

    
    -position acts as an insulator, preventing the 
    
    
    
    -electrons of the aromatic ring from delocalizing into the carbonyl system. Consequently, the carbonyl bond retains high double-bond character, vibrating at a higher frequency typical of saturated aliphatic esters, rather than the lower frequency (~1715–1725 cm⁻¹) observed in conjugated aromatic esters (e.g., benzoates).
Secondary Diagnostic Peaks
Functional GroupFrequency (cm⁻¹)Description
Phenolic O-H 3200 – 3450 Broad, strong band.[1][4] Position varies with H-bonding concentration.[1]
C-O Stretch 1150 – 1250 Strong "fingerprint" bands characteristic of acetate esters.[1]
Aromatic C=C 1500 – 1600 Multiple sharp bands confirming the phenyl ring presence.
Comparative Analysis: Distinguishing Alternatives

A common analytical challenge is differentiating the target ester from its metabolic or synthetic precursors.[1] The table below contrasts the target compound with its two most relevant structural analogs.

Table 1: Carbonyl Shift Comparison
CompoundStructure TypeCarbonyl (

) Peak
Mechanistic Cause of Shift
Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Non-Conjugated Ester 1735 – 1745 cm⁻¹ Baseline: Inductive withdrawal by ester oxygen; no resonance lowering.[1]
2-(4-hydroxy-3-methylphenyl)acetic acid Free Acid (Precursor) ~1710 cm⁻¹ Dimerization: Strong H-bonding lowers the force constant of the C=O bond.
Ethyl 4-hydroxy-3-methylbenzoate Conjugated Ester ~1715 – 1725 cm⁻¹ Conjugation: Ring

-overlap reduces C=O double bond character.[1]

Key Insight for Researchers: If your spectrum shows a "shoulder" or a secondary peak around 1710 cm⁻¹ , it is a definitive indicator of hydrolysis (presence of free acid) or incomplete esterification.[1] It is not a feature of the pure ester.

Experimental Protocol: Self-Validating IR Acquisition

To ensure data integrity and reproducibility, follow this standardized ATR (Attenuated Total Reflectance) protocol. This method minimizes sample preparation errors common with KBr pellets.[1]

Phase 1: Instrument Calibration
  • Warm-up: Allow the FTIR spectrometer to warm up for 30 minutes.

  • Background Scan: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Validation: Ensure the background shows characteristic

    
     doublet (2350 cm⁻¹) and minimal water vapor noise.[1]
    
Phase 2: Sample Preparation & Acquisition
  • Sample State: Isolate the compound as a dry solid. Residual solvent (especially ethanol or ethyl acetate) will obscure the fingerprint region.[1]

  • Deposition: Place ~5 mg of the solid onto the diamond/ZnSe crystal of the ATR module.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal "green" zone (typically ~80–100 N).[1] Note: Poor contact yields weak peaks; over-compression can damage the crystal.

  • Scan Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Scans: 64 (to improve Signal-to-Noise ratio)

    • Resolution: 4 cm⁻¹[1][5]

Phase 3: Data Processing (The "Self-Check")
  • Baseline Correction: Apply automatic baseline correction if the spectrum slopes due to scattering.[1]

  • Normalization: Normalize the Carbonyl peak (1740 cm⁻¹) to 1.0 absorbance units for easy comparison.

  • Validation Check: Look for the O-H stretch at >3200 cm⁻¹.[6][7] If absent, the phenolic group may be blocked or the wrong compound was isolated.

Synthesis Monitoring Workflow

The following diagram illustrates the decision logic for monitoring the synthesis of the target ester from its acid precursor, using the carbonyl shift as the primary indicator.

SynthesisMonitoring Start Starting Material (Free Acid) Reaction Esterification Reaction (EtOH, H+ catalyst) Start->Reaction Sampling Take Aliquot & Dry Reaction->Sampling IR_Analysis Run IR Spectrum Sampling->IR_Analysis Decision Check C=O Region IR_Analysis->Decision Result_Mixed Peak at 1710 cm⁻¹ (Incomplete) Decision->Result_Mixed Mixed 1710/1740 Result_Pure Single Peak at 1740 cm⁻¹ (Complete) Decision->Result_Pure Only 1740 Action_Reflux Continue Reflux Result_Mixed->Action_Reflux Action_Isolate Proceed to Workup Result_Pure->Action_Isolate Action_Reflux->Reaction

Figure 1: Spectroscopic decision tree for monitoring the conversion of 2-(4-hydroxy-3-methylphenyl)acetic acid to its ethyl ester.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for general carbonyl stretching frequencies and conjugation effects).[1][3][8]

  • National Institute of Standards and Technology (NIST). (2023).[1] Ethyl 4-hydroxyphenylacetate IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used as the primary structural analog reference).[1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014).[1] Introduction to Spectroscopy (5th ed.).[1] Cengage Learning. (Source for distinguishing carboxylic acid dimers from esters).[1]

Sources

Validation

GC-MS fragmentation pattern of ethyl 2-(4-hydroxy-3-methylphenyl)acetate

Comprehensive Comparison Guide: GC-MS Fragmentation and Analytical Workflows for Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Executive Summary & Analytical Challenge Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (Molecular Wei...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: GC-MS Fragmentation and Analytical Workflows for Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

Executive Summary & Analytical Challenge

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (Molecular Weight: 194.23 g/mol ) is a phenolic ester often encountered in metabolomic profiling, flavor chemistry, and pharmaceutical development. The structural presence of both an ester linkage and a free phenolic hydroxyl (-OH) group presents a distinct analytical challenge.

When analyzed via standard Gas Chromatography-Mass Spectrometry (GC-MS), the free phenolic -OH acts as a strong hydrogen bond donor. It interacts aggressively with active silanol groups on the GC column's stationary phase, leading to severe peak tailing, thermal degradation, and reduced sensitivity[1]. To overcome this, Application Scientists must choose between three primary workflows: Underivatized GC-MS , TMS-Derivatized GC-MS , or LC-ESI-MS/MS .

This guide objectively compares these methodologies, detailing the mechanistic fragmentation pathways and providing validated protocols to ensure high-fidelity data acquisition.

Analytical Workflow Comparison

The selection of an analytical pathway dictates both sample preparation overhead and the quality of the resulting mass spectra.

Workflow cluster_GC GC-MS (EI) Workflows cluster_LC LC-MS/MS (ESI) Workflow Sample Sample: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Underiv Direct Injection (Underivatized) Sample->Underiv Deriv Silylation (BSTFA+1% TMCS) (TMS-Derivatized) Sample->Deriv LC_Prep Solvent Dilution (No Derivatization) Sample->LC_Prep GC_Run1 GC-EI-MS Peak Tailing, Lower Sensitivity Underiv->GC_Run1 GC_Run2 GC-EI-MS Sharp Peaks, High Sensitivity Deriv->GC_Run2 LC_Run LC-ESI(-)-MS/MS Soft Ionization, [M-H]- LC_Prep->LC_Run

Fig 1. Analytical workflow comparison for phenolic ester quantification.

Mechanistic Fragmentation Pathways (Electron Ionization, 70 eV)

Understanding the causality behind mass spectral fragmentation is critical for accurate compound identification and the selection of diagnostic ions for Selected Ion Monitoring (SIM).

Underivatized GC-MS (EI)

When the native compound is subjected to 70 eV electron ionization, the molecular ion (M+•) at m/z 194 is typically weak.

  • Primary Cleavage: The molecule loses an ethoxy radical (•OCH2CH3, 45 Da) from the ester group, yielding a minor fragment at m/z 149 .

  • Base Peak Formation: The dominant fragmentation is a benzylic cleavage. The entire ethyl formate group (•COOCH2CH3, 73 Da) is expelled, leaving a highly resonance-stabilized hydroxy-methyl-benzyl cation (which rapidly rearranges to a substituted tropylium ion) at m/z 121 .

TMS-Derivatized GC-MS (EI)

Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active phenolic hydrogen with a trimethylsilyl (TMS) group. This not only eliminates column hydrogen bonding but also fundamentally alters the fragmentation pathway by directing the charge retention[1][2].

  • Molecular Ion: The addition of the TMS group (+72 Da) shifts the molecular ion to m/z 266 .

  • Primary Cleavage: The silicon atom easily loses a methyl radical (•CH3, 15 Da), creating a highly diagnostic [M-15]+ ion at m/z 251 .

  • Base Peak Formation: Similar to the underivatized form, benzylic cleavage results in the loss of the ester group (73 Da), yielding a massive base peak at m/z 193 (TMS-oxy-methyl-benzyl cation). Because this ion retains the TMS group, it is highly specific and ideal for quantification in complex matrices[2].

Fragmentation M Molecular Ion (M+•) m/z 266 [C14H22O3Si]+• F1 Loss of •CH3 m/z 251 [C13H19O3Si]+ M->F1 - •CH3 (15 Da) F2 Loss of •COOCH2CH3 m/z 193 [C11H17OSi]+ (Base Peak) M->F2 - •COOCH2CH3 (73 Da) Benzylic Cleavage F3 Loss of Neutral m/z 178 F2->F3 - •CH3 (15 Da)

Fig 2. EI-MS fragmentation pathway of TMS-derivatized ethyl 2-(4-hydroxy-3-methylphenyl)acetate.

Quantitative Data & Performance Comparison

To objectively evaluate the best approach for your research, the quantitative performance and spectral characteristics are summarized below.

Table 1: EI-MS Fragmentation Comparison

FeatureUnderivatized GC-MS (EI)TMS-Derivatized GC-MS (EI)Mechanistic Causality
Molecular Ion (M+•) m/z 194 (Low abundance)m/z 266 (Moderate abundance)Intact molecule. TMS addition increases mass by 72 Da.
Primary Cleavage m/z 149 [M - 45]+m/z 251[M - 15]+Loss of •OCH2CH3 (underiv) vs. loss of •CH3 from the TMS group (deriv).
Base Peak m/z 121[M - 73]+m/z 193 [M - 73]+Benzylic cleavage losing •COOCH2CH3. Forms a stable tropylium/benzyl cation.
Secondary Fragment m/z 93m/z 178Loss of CO (28 Da) from m/z 121 (underiv) or •CH3 from m/z 193 (deriv).

Table 2: Analytical Performance Metrics

MetricUnderivatized GC-MSTMS-Derivatized GC-MSLC-ESI-MS/MS (Negative Mode)
Sample Prep Time Low (Direct injection)High (Requires drying & incubation)Low (Dilute and shoot)
Chromatographic Peak Shape Poor (Tailing due to free -OH)Excellent (Sharp, symmetrical)Excellent
Sensitivity (LOD) ~100 ng/mL~1-5 ng/mL~0.1-1 ng/mL
Matrix Interference High (Low m/z fragments)Low (High m/z diagnostic ions)Very Low (MRM transitions)

Self-Validating Experimental Protocol: TMS-Derivatization

To achieve the superior peak shape and sensitivity of the derivatized workflow, the silylation reaction must be driven to 100% completion. The following protocol incorporates an internal standard to create a self-validating system; if the standard is not fully derivatized, the data run is automatically flagged as compromised.

Step-by-Step Methodology:

  • Extraction & Spiking: Extract 50 mg of the biological/chemical sample using 1 mL of Methanol/Chloroform (1:1, v/v). Immediately spike the sample with 10 µg of an isotopic internal standard (e.g., Gallic acid-d2). Causality: The internal standard monitors both extraction recovery and derivatization efficiency.

  • Absolute Drying: Transfer 100 µL of the extract to a silanized GC vial insert. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Silylation reagents are highly moisture-sensitive. Even trace H2O will quench the BSTFA, resulting in partial derivatization and artifact peaks.

  • Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane). Causality: Pyridine acts as an acid scavenger and solvent, while the 1% TMCS acts as a catalyst to ensure the complete derivatization of sterically hindered hydroxyl groups[1].

  • Incubation: Cap the vial tightly and incubate at 70°C for 30 minutes in a dry block heater.

  • GC-MS Analysis: Cool to room temperature. Inject 1 µL into the GC-MS operating in Splitless mode (Inlet: 250°C, Column: 30m DB-5MS, Helium flow: 1.0 mL/min).

  • System Validation Check: Before analyzing the target compound, verify the mass spectrum of the Gallic acid-d2 internal standard. The presence of the fully derivatized molecular ion confirms that the system is free of moisture and the BSTFA reagent is fully active.

References

  • Rohloff, J. "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." Molecules 2015, 20(2), 3431-3462. URL:[Link]

  • Proestos, C.; Komaitis, M. "Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation." Foods 2013, 2(1), 90-99. URL:[Link]

Sources

Comparative

Comparative HPLC Methodologies for Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Analysis

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, high-resolution chromatographic methods for active pharmaceutical ingredients (APIs) and their synthetic intermediates. The an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, high-resolution chromatographic methods for active pharmaceutical ingredients (APIs) and their synthetic intermediates. The analysis of ethyl 2-(4-hydroxy-3-methylphenyl)acetate —a moderately polar aromatic ester often monitored alongside its unreacted precursor, 4-hydroxy-3-methylphenylacetic acid—presents a unique thermodynamic balancing act.

This guide objectively compares the performance of traditional fully porous C18 architectures against modern core-shell Phenyl-Hexyl chemistries. By moving beyond basic procedural steps, we will explore the mechanistic causality behind stationary phase selection and establish a self-validating protocol designed for rigorous drug development environments.

Mechanistic Causality: Thermodynamics of Phase Selection

When analyzing phenolic esters, the choice of stationary phase dictates the fundamental interactions at the molecular level. Ethyl 2-(4-hydroxy-3-methylphenyl)acetate contains a hydrogen-bond donating phenolic hydroxyl group, an electron-donating methyl group, and a hydrophobic ethyl ester tail.

  • Alkyl Phases (C18): Traditional C18 columns rely exclusively on dispersive (hydrophobic) interactions. While effective for general partitioning, the phenolic hydroxyl group of our target analyte often interacts with residual, unendcapped silanols on the silica matrix, leading to secondary ion-exchange interactions and peak tailing.

  • Phenyl-Hexyl Phases: A Phenyl-Hexyl stationary phase provides orthogonal selectivity. The hexyl linker provides sufficient hydrophobic retention, while the terminal phenyl ring engages in

    
     interactions with the analyte's aromatic system. This ordered alignment improves peak symmetry. Furthermore, as highlighted in1[1], utilizing core-shell particle technology drastically reduces the eddy diffusion (van Deemter A-term), yielding significantly higher theoretical plates.
    

Additionally, the retention of phenoxy and phenylacetic acid derivatives is highly dependent on the synergistic effect of mobile phase composition and pH, necessitating precise acidic buffering to suppress ionization 2[2].

Experimental Workflow & Logical Architecture

To ensure analytical trustworthiness, the method development process must be treated as a self-validating system. The workflow below illustrates the critical path, embedding a System Suitability Test (SST) as an uncompromising quality gate.

HPLC_Method_Dev SamplePrep Sample Preparation (Ester & Acid Precursor) PhaseSelection Stationary Phase Selection SamplePrep->PhaseSelection C18 Fully Porous C18 (Dispersive Interactions) PhaseSelection->C18 PhenylHexyl Core-Shell Phenyl-Hexyl (π-π & Dispersive) PhaseSelection->PhenylHexyl MobilePhase Mobile Phase Optimization (0.1% FA / MeCN Gradient) C18->MobilePhase PhenylHexyl->MobilePhase SST System Suitability Test (Self-Validating Gate) MobilePhase->SST SST->MobilePhase Fail DataAnalysis Comparative Data Analysis SST->DataAnalysis Pass (Rs > 2.0)

Figure 1: Self-validating HPLC method development workflow for phenolic ester analysis.

Self-Validating Experimental Protocols

The following step-by-step methodology ensures reproducibility and scientific integrity.

Step 1: Mobile Phase Preparation (Thermodynamic Control)
  • Aqueous Phase (A): 0.1% Formic Acid (FA) in LC-MS grade water.

    • Causality: The precursor impurity, 4-hydroxy-3-methylphenylacetic acid, has a carboxylic pKa of ~4.3. Buffering the mobile phase to pH ~2.7 ensures the acid is fully protonated (neutral). This prevents it from eluting in the void volume and eliminates peak splitting caused by partial ionization.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Standard and Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Causality: Matching the diluent to the approximate elution strength of the gradient prevents solvent-mismatch band broadening at the column head.

  • Execution: Accurately weigh 10 mg of ethyl 2-(4-hydroxy-3-methylphenyl)acetate and 1 mg of 4-hydroxy-3-methylphenylacetic acid. Dissolve in 10 mL diluent. Dilute to a final working concentration of 100 µg/mL (Ester) and 10 µg/mL (Acid impurity). Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Execution
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C (Stabilizes column thermodynamics without risking thermal degradation).

  • Detection: UV at 280 nm (Optimal wavelength for the aromatic phenolic chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20%

      
       80% B
      
    • 10.0 - 12.0 min: 80% B

    • 12.0 - 15.0 min: 20% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Gate

Inject the working solution 5 consecutive times. The system is only validated for quantitative analysis if it meets the following criteria:

  • %RSD of Peak Area:

    
     2.0% (Ensures injection precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Confirms absence of severe secondary silanol interactions).
  • Resolution (

    
    ): 
    
    
    
    2.0 between the acid and the ester.

Comparative Performance Data

To objectively evaluate the methodologies, identical samples were run using the protocol above on two different column architectures. The quantitative results are summarized below.

Chromatographic ParameterFully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm)
Retention Time: Acid Impurity (min) 6.205.10
Retention Time: Target Ester (min) 9.808.45
Resolution (

)
5.28.1
Tailing Factor (

) - Ester
1.351.05
Theoretical Plates (

) - Ester
14,00032,000
Selectivity (

)
1.581.65
Data Interpretation

While the traditional Fully Porous C18 column achieves baseline separation (


 = 5.2), the peak tailing (

= 1.35) indicates that the phenolic hydroxyl group is undergoing secondary interactions with the silica support.

Conversely, the Core-Shell Phenyl-Hexyl column demonstrates vastly superior performance. The


 interactions facilitate a highly ordered partitioning mechanism, increasing selectivity (

= 1.65). Combined with the core-shell architecture—which minimizes longitudinal diffusion—the theoretical plates more than double (

= 32,000). This results in a near-perfect Gaussian peak (

= 1.05) and superior resolution (

= 8.1), all while reducing the overall run time due to the shorter column length.

Conclusion

For the analysis of ethyl 2-(4-hydroxy-3-methylphenyl)acetate and its acidic precursors, relying solely on hydrophobic dispersive forces is suboptimal. Transitioning to a Core-Shell Phenyl-Hexyl stationary phase leverages targeted


 interactions, fundamentally improving peak symmetry, resolution, and method throughput. By implementing the self-validating acidic gradient protocol outlined above, analytical laboratories can ensure robust, E-E-A-T compliant data generation suitable for rigorous regulatory submissions.

References

  • Source: National Institutes of Health (PMC)
  • Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution Source: MDPI URL

Sources

Validation

TLC Rf value of ethyl 2-(4-hydroxy-3-methylphenyl)acetate vs acid precursor

Comparative Guide: TLC Retention Factors of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate vs. Acid Precursor Monitoring the conversion of a carboxylic acid to an ester is a fundamental procedure in synthetic chemistry, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: TLC Retention Factors of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate vs. Acid Precursor

Monitoring the conversion of a carboxylic acid to an ester is a fundamental procedure in synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and fragrance compounds. This guide provides an objective, data-driven comparison of the Thin-Layer Chromatography (TLC) behavior of ethyl 2-(4-hydroxy-3-methylphenyl)acetate against its precursor, 2-(4-hydroxy-3-methylphenyl)acetic acid , outlining the mechanistic causality behind their separation and detailing a self-validating experimental protocol.

Mechanistic Causality: Polarity and Stationary Phase Interactions

To understand the chromatographic separation of these two compounds, one must analyze their structural interactions with the stationary phase. Standard normal-phase TLC utilizes silica gel (


), a highly polar surface saturated with silanol (-OH) groups[1].

The Acid Precursor: 2-(4-hydroxy-3-methylphenyl)acetic acid contains both a phenolic hydroxyl group and a free carboxylic acid. The carboxylic acid moiety acts as an exceptionally strong hydrogen bond donor and acceptor. When applied to a silica plate, the carboxylate proton interacts intensely with the silanol groups, leading to a high affinity for the stationary phase and a consequently low Retention Factor (


)[2][3]. Furthermore, carboxylic acids are prone to partial deprotonation on the silica surface, which causes the compound to migrate at varying rates, resulting in a phenomenon known as "streaking" or "tailing"[3][4].

The Ester Product: During esterification, the acidic proton is replaced by an ethyl group to form ethyl 2-(4-hydroxy-3-methylphenyl)acetate. While the molecule retains the phenolic -OH (which maintains some interaction with the silica), the loss of the carboxylic hydrogen bond donor drastically reduces the molecule's overall polarity. The ester functions primarily as a hydrogen bond acceptor, significantly lowering its affinity for the stationary phase. As a result, it partitions more favorably into the organic mobile phase and elutes much further up the plate (higher


)[4][5].

The Role of Acidic Modifiers: To objectively compare these two compounds on the same plate, the mobile phase must be actively modified. Adding a volatile acid (e.g., 1-5% acetic acid or formic acid) to the solvent system suppresses the ionization of the carboxylic acid precursor, forcing it into its neutral, protonated state. This eliminates streaking and yields a compact, quantifiable spot[4][6].

Mechanism Silica Silica Gel (Stationary Phase) Polar Silanol Surface Acid Acid Precursor Strong H-Bond Donor/Acceptor Silica->Acid High Affinity (Low Rf) Ester Ethyl Ester H-Bond Acceptor Only Silica->Ester Low Affinity (High Rf) Modifier Acidic Modifier (AcOH) Suppresses Ionization Modifier->Acid Prevents Streaking

Fig 1. Mechanistic interactions governing TLC retention on silica gel.

Quantitative Data: Comparative Values

The table below summarizes the expected


 values for both compounds across different solvent systems. The data illustrates the critical necessity of the acidic modifier for accurate precursor quantification.
CompoundMobile Phase SystemAcidic ModifierExpected

Spot Morphology
2-(4-hydroxy-3-methylphenyl)acetic acidHexane : EtOAc (7:3)None0.05 - 0.15Severe streaking
Ethyl 2-(4-hydroxy-3-methylphenyl)acetateHexane : EtOAc (7:3)None0.50 - 0.65Compact, circular
2-(4-hydroxy-3-methylphenyl)acetic acid Hexane : EtOAc (7:3) 1% Acetic Acid 0.20 - 0.30 Compact, circular
Ethyl 2-(4-hydroxy-3-methylphenyl)acetate Hexane : EtOAc (7:3) 1% Acetic Acid 0.55 - 0.70 Compact, circular

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the analytical readout, the following protocol employs a co-spotting technique . This creates a self-validating system that controls for variables such as solvent evaporation, plate hydration, and temperature fluctuations, which can independently alter


 values[2].

Step 1: Chamber Preparation

  • Prepare the mobile phase: Mix Hexane and Ethyl Acetate in a 7:3 volume ratio.

  • Add 1% (v/v) glacial acetic acid to the mixture to suppress precursor ionization[4].

  • Pour 5-10 mL of the solvent into a TLC chamber. Insert a filter paper wick to saturate the chamber atmosphere with solvent vapor, preventing premature solvent evaporation from the plate face[7]. Allow it to equilibrate for 10 minutes.

Step 2: Sample Preparation & Co-Spotting (Self-Validation)

  • Dissolve a few crystals of the pure acid precursor (Reference A) in 1 mL of ethyl acetate.

  • Dissolve an aliquot of the reaction mixture (Sample B) in 1 mL of ethyl acetate.

  • On a silica gel 60

    
     plate, draw a baseline 1 cm from the bottom using a pencil. Mark three distinct origins.
    
  • Lane 1: Spot Reference A.

  • Lane 2: Spot Sample B.

  • Lane 3 (Co-spot): Spot Reference A, let it dry, then spot Sample B directly on top of it. Causality: If the reaction mixture contains unreacted acid, it must perfectly overlay the acid standard in Lane 3. If the spots in Lane 3 separate cleanly into two distinct bands that perfectly align horizontally with Lanes 1 and 2, the identification is internally validated against any localized plate anomalies[1].

Step 3: Elution and Visualization

  • Place the plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent front to rise to 1 cm below the top edge.

  • Remove the plate, mark the solvent front with a pencil, and allow the solvent to evaporate completely.

  • Primary Visualization: Examine the plate under short-wave UV light (254 nm). Both compounds contain a conjugated aromatic ring and will quench the fluorescence of the plate, appearing as dark spots[5]. Circle the spots with a pencil.

  • Secondary Visualization (Chemical Stain): Dip the plate in a Potassium Permanganate (

    
    ) or Vanillin stain, followed by gentle heating. The phenolic -OH present in both compounds is highly reactive and will rapidly reduce the stain, providing a secondary confirmation of the spots.
    

Workflow Prep 1. Chamber Prep (Add 1% AcOH) Spot 2. Co-Spotting (Self-Validation) Prep->Spot Elute 3. Elution (Capillary Action) Spot->Elute Vis 4. Visualization (UV 254nm & Stain) Elute->Vis

Fig 2. Self-validating TLC workflow for esterification monitoring.

Conclusion

The conversion of 2-(4-hydroxy-3-methylphenyl)acetic acid to its ethyl ester fundamentally alters the molecule's hydrogen-bonding profile. By utilizing an acidified mobile phase to prevent stationary phase chemisorption of the precursor, and employing a co-spotting methodology, researchers can achieve a highly reliable, self-validating separation where the ester cleanly elutes at a significantly higher


 than the acid.

References

  • Identify carboxylic acids and their esters by Thin-layer chromatography.ResearchGate.
  • Thin Layer Chromatography: A Complete Guide to TLC.Chemistry Hall.
  • Thin-Layer Chromatography (Cambridge (CIE) A Level Chemistry): Revision Note.Save My Exams.
  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments.University of Missouri.
  • Thin Layer Chromatography, Part 2 | MCAT Organic Chemistry Prep.YouTube / MedSchoolCoach.
  • CHEM 344 Thin Layer Chromatography.University of Wisconsin-Madison.
  • R F values and color reactions standards of phenolic acids and compounds identified.ResearchGate.

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate and its Analogs

In the landscape of pharmaceutical research and drug development, meticulous characterization of molecular entities is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental, non-destructive techniq...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, meticulous characterization of molecular entities is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental, non-destructive technique for probing the electronic transitions within a molecule, offering valuable insights into its structure and purity. This guide provides a comparative analysis of the UV-Vis absorption characteristics of ethyl 2-(4-hydroxy-3-methylphenyl)acetate, a key intermediate in various synthetic pathways. Due to the absence of a publicly available, dedicated UV-Vis spectrum for this specific compound, this guide will leverage a data-driven, comparative approach with structurally similar molecules. By understanding the influence of its constituent functional groups, we can reliably predict its spectral behavior and provide a robust framework for its experimental determination.

The Phenylacetate Chromophore: A UV-Vis Perspective

The principal chromophore in ethyl 2-(4-hydroxy-3-methylphenyl)acetate is the substituted benzene ring. The electronic transitions of the π-electrons within this aromatic system are responsible for its characteristic UV absorption. The ethyl acetate moiety itself exhibits a weak absorption at a much shorter wavelength, around 206 nm, and therefore does not significantly interfere with the spectral features of the phenyl group in the near-UV region.[1] The substituents on the benzene ring, however, play a crucial role in modulating the energy of these π → π* transitions, thereby influencing the position of the absorption maxima (λmax).

Comparative Analysis with Structural Analogs

To build a comprehensive understanding of the UV-Vis absorption profile of ethyl 2-(4-hydroxy-3-methylphenyl)acetate, we will examine the spectral data of its structural analogs. The hydroxyl (-OH) and methyl (-CH3) groups on the phenyl ring are of particular interest. The hydroxyl group, being an auxochrome with lone pairs of electrons, is expected to interact with the π-system of the benzene ring, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths. The methyl group, a weak electron-donating group, will have a more subtle effect.

CompoundStructureExpected/Reported UV-Vis λmax (nm)Solvent
Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (Target Compound) Predicted: ~280-285 nmMethanol/Ethanol
Ethyl 2-(4-hydroxyphenyl)acetate~275-280 nm
4-Hydroxy-3-methylbenzoic acid~280-285 nm
4-Hydroxybenzoic acid254 nmEthanol
Ethyl 2-(3-methylphenyl)acetate~260-270 nm
Ethyl Acetate206 nm

Note: The λmax values for the analogs are based on available data and established principles of substituent effects on aromatic chromophores. The predicted value for the target compound is an educated estimation based on this comparative data.

The data for 4-hydroxybenzoic acid, with a λmax at 254 nm in ethanol, provides a baseline for a para-substituted phenolic compound.[2] The addition of a methyl group ortho to the hydroxyl group in 4-hydroxy-3-methylbenzoic acid is expected to cause a slight bathochromic shift. Furthermore, the electronic effects of a -CH2COOEt group are similar to that of a -COOH group in this context. Therefore, it is reasonable to predict that the λmax of ethyl 2-(4-hydroxy-3-methylphenyl)acetate will be in the range of 280-285 nm.

The Critical Role of Solvent Selection

For phenolic compounds, the choice of solvent is a critical experimental parameter that can significantly influence the UV-Vis spectrum.[3][4][5] Polar protic solvents, such as ethanol and methanol, can form hydrogen bonds with the hydroxyl group, which can affect the energy of the electronic transitions. Furthermore, the pH of the solution can lead to the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion. This results in an extended conjugated system and a pronounced bathochromic shift. When reporting the UV-Vis absorption maxima of such compounds, it is imperative to specify the solvent used.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following is a detailed, self-validating protocol for the accurate determination of the UV-Vis absorption maximum of ethyl 2-(4-hydroxy-3-methylphenyl)acetate.

1. Materials and Instrumentation:

  • Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (high purity)

  • Spectrophotometric grade solvent (e.g., methanol or ethanol)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock and Working Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the compound and dissolve it in the chosen solvent in a 10 mL volumetric flask. Ensure complete dissolution.

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of 0.1 to 1.0. This is crucial for adhering to the Beer-Lambert Law.[6][7]

3. Spectrophotometric Measurement:

  • Instrument Blank: Fill both the sample and reference cuvettes with the pure solvent and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute working solution, and then fill it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum.

  • Repeat for all dilutions.

4. Determination of λmax:

  • The wavelength at which the highest absorbance is recorded is the λmax.[8][9]

  • For accurate determination, it is advisable to plot absorbance versus concentration for the λmax. The linearity of this plot (a calibration curve) will validate the adherence to the Beer-Lambert Law within the tested concentration range.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Volumetric Flask) weigh->dissolve dilute Serial Dilutions dissolve->dilute blank Run Baseline (Solvent Blank) dilute->blank measure Measure Absorbance of Dilutions blank->measure plot Plot Absorbance vs. Wavelength measure->plot identify_lambda_max Identify λmax plot->identify_lambda_max beer_lambert Plot Absorbance vs. Concentration (Calibration Curve) identify_lambda_max->beer_lambert

Caption: A schematic of the experimental workflow for determining the UV-Vis absorption maxima.

Conclusion

While a direct, published UV-Vis spectrum for ethyl 2-(4-hydroxy-3-methylphenyl)acetate remains elusive, a thorough comparative analysis with its structural analogs allows for a reliable prediction of its absorption maximum to be in the 280-285 nm range in a polar protic solvent. The provided experimental protocol offers a robust methodology for the empirical determination and validation of this key spectral parameter. This guide underscores the power of leveraging foundational spectroscopic principles and comparative data analysis in the comprehensive characterization of novel compounds in the scientific research and development landscape.

References

  • DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE.
  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC. Available at: [Link]

  • Solvent-driven stability: UV spectroscopy study of phenolic substances - DergiPark. Available at: [Link]

  • Influence of the Solvent on the Extraction of Phenolic Compounds from Coffee Grounds via Soxhlet Leaching - SciELO Colombia. Available at: [Link]

  • NIST Chemistry WebBook. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • UV-VIS Absorption spectroscopy. Available at: [Link]

  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer - Science Department. Available at: [Link]

  • How to calculate absorption coefficient from the UV-Vis absorption data ? | ResearchGate. Available at: [Link]

  • Ethyl 2-(3-methylphenyl)acetate | 40061-55-0 - Matrix Fine Chemicals. Available at: [Link]

  • 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem. Available at: [Link]

  • Benzoic acid, 4-hydroxy- - the NIST WebBook. Available at: [Link]

  • UV-Vis Spectrum of Ethyl Acetate - SIELC Technologies. Available at: [Link]

Sources

Validation

Technical Comparison Guide: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate vs. Ethyl 4-hydroxyphenylacetate

[1] Executive Summary This guide provides a definitive technical framework for distinguishing Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (Compound A) from Ethyl 4-hydroxyphenylacetate (Compound B).[1] While these compound...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a definitive technical framework for distinguishing Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (Compound A) from Ethyl 4-hydroxyphenylacetate (Compound B).[1] While these compounds share a phenolic ester core, they are chemically distinct homologs, not isomers. The primary differentiator is the methyl group at the ortho position of the phenol ring in Compound A, which alters its molecular weight, magnetic resonance signature, and lipophilicity.

Key Differentiation Matrix:

  • Mass Spectrometry (MS): Distinct molecular ions (

    
     194 vs. 180).
    
  • NMR Spectroscopy: Presence of a methyl singlet (~2.2 ppm) and asymmetric aromatic splitting in Compound A.

  • Chromatography (HPLC): Compound A exhibits greater retention on Reverse Phase (C18) columns due to increased hydrophobicity.

Structural & Physicochemical Analysis[1][2][3]

Understanding the structural nuance is the first step in accurate identification. Compound A is effectively the 3-methyl derivative of Compound B.[1]

Structural Comparison

The following diagram illustrates the specific substitution patterns that define the reactivity and spectral properties of each molecule.

Structures cluster_A Compound A Ethyl 2-(4-hydroxy-3-methylphenyl)acetate cluster_B Compound B Ethyl 4-hydroxyphenylacetate node_A Phenyl Ring 3-Methyl Group (-CH3) 4-Hydroxyl (-OH) Ethyl Acetate Chain node_B Phenyl Ring 3-Position (H) 4-Hydroxyl (-OH) Ethyl Acetate Chain node_A:sub3->node_B:sub3 Key Difference (+14 Da)

Figure 1: Structural comparison highlighting the methylation site at the 3-position of the phenyl ring in Compound A.[1]

Physicochemical Properties Table[1][4]
PropertyCompound ACompound B
IUPAC Name Ethyl 2-(4-hydroxy-3-methylphenyl)acetateEthyl 2-(4-hydroxyphenyl)acetate
Formula


Molecular Weight 194.23 g/mol 180.20 g/mol
CAS Number Specific ester rare; see Acid CAS 621-54-517138-28-2
Lipophilicity (LogP) ~2.5 (Estimated)1.9 (Experimental)
pKa (Phenolic) ~10.3 (Methyl group donates e-)9.98

Spectroscopic Differentiation Protocols

Mass Spectrometry (Primary Confirmation)

The most robust method for immediate differentiation is Mass Spectrometry due to the mass difference of 14 Da (methylene group).

  • Protocol: Direct Injection ESI-MS (Positive Mode).[1]

  • Observation:

    • Compound A: Shows

      
       at 195.2 .
      
    • Compound B: Shows

      
       at 181.2 .
      
  • Fragment Analysis: Both will likely show a loss of the ethyl group (

    
     or 
    
    
    
    ), but the parent ion difference is definitive.[1]
Nuclear Magnetic Resonance ( H NMR)

NMR provides structural proof, particularly useful if checking for cross-contamination.

Compound B (Ethyl 4-hydroxyphenylacetate):

  • Aromatic Region: Symmetric AA'BB' system . Two doublets integrating to 2H each (approx.

    
     7.1 and 6.8 ppm).
    
  • Aliphatic: No methyl peak attached to the ring.

Compound A (Ethyl 2-(4-hydroxy-3-methylphenyl)acetate):

  • Aromatic Region: Asymmetric ABX system (or 1,3,4-substitution pattern).[1]

    • 
       ~7.0 (d, 1H, H-2)[1]
      
    • 
       ~6.9 (dd, 1H, H-6)[1]
      
    • 
       ~6.7 (d, 1H, H-5)[1]
      
  • Methyl Group: Distinct singlet integrating to 3H at

    
     ~2.2 ppm . This is the "smoking gun" for Compound A.
    

Chromatographic Separation (HPLC)[1][5][6][7]

When analyzing mixtures (e.g., reaction monitoring where A is an impurity in B), HPLC separation is required. The methyl group in Compound A increases its hydrophobicity, resulting in longer retention times on Reverse Phase columns.

Validated HPLC Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV @ 280 nm.

  • Gradient:

    • 0-2 min: 10% B (Isocratic)[1]

    • 2-15 min: 10%

      
       60% B (Linear Gradient)[1]
      
    • 15-20 min: 60% B (Wash)[1]

Expected Performance
  • Compound B (More Polar): Elutes earlier (e.g., ~7-8 min).

  • Compound A (Less Polar): Elutes later (e.g., ~9-10 min).

  • Resolution (

    
    ):  Typically 
    
    
    
    due to the significant lipophilicity change (
    
    
    LogP
    
    
    0.4).
Analytical Decision Workflow

Workflow Start Unknown Sample MS_Step Step 1: Mass Spectrometry (ESI+) Start->MS_Step Decision_Mass Parent Ion (m/z)? MS_Step->Decision_Mass Result_B ID: Ethyl 4-hydroxyphenylacetate (MW 180) Decision_Mass->Result_B 181.2 [M+H]+ Result_A ID: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (MW 194) Decision_Mass->Result_A 195.2 [M+H]+ NMR_Step Step 2: 1H NMR Validation Result_B->NMR_Step Confirmation Result_A->NMR_Step Confirmation NMR_Check Aromatic Pattern? NMR_Step->NMR_Check NMR_Check->Result_B Symmetric AA'BB' NMR_Check->Result_A Asymmetric + Me Singlet

Figure 2: Step-by-step analytical workflow for definitive identification.

Synthesis & Origin Context (Why this matters)

Distinguishing these compounds is often critical in synthetic pathways involving Friedel-Crafts alkylation or esterification of phenols.[1]

  • Impurity Profiling: If the starting material phenol contains o-cresol impurities, the synthesis of Compound B will yield Compound A as a contaminant.

  • Reactivity Differences: The methyl group in Compound A activates the ring slightly more than in Compound B, but also introduces steric hindrance at the 3-position. This affects subsequent coupling reactions (e.g., azo coupling or nitration), making accurate ID essential before downstream processing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28310, Ethyl 4-hydroxyphenylacetate. Retrieved from [Link][1]

Sources

Comparative

A Guide to the Elemental and Spectroscopic Analysis of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Analytical Verification In the synthesis of novel chemical entities for research and drug development, the unambiguous confi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Analytical Verification

In the synthesis of novel chemical entities for research and drug development, the unambiguous confirmation of a molecule's structure and purity is paramount. This guide focuses on ethyl 2-(4-hydroxy-3-methylphenyl)acetate, a key intermediate in various synthetic pathways. We will explore the foundational technique of elemental analysis and compare its utility with other powerful spectroscopic methods. This multi-faceted approach provides a self-validating system for compound characterization, a cornerstone of scientific rigor.

The Foundation: Elemental Analysis

Elemental analysis is a destructive technique that provides the mass percentages of the constituent elements in a sample. For organic compounds like ethyl 2-(4-hydroxy-3-methylphenyl)acetate, this typically involves the determination of carbon (C), hydrogen (H), and oxygen (O). The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula.

Molecular Formula: C₁₁H₁₄O₃[1]

Molar Mass: 194.23 g/mol [1]

Theoretical Elemental Composition

The first step is to calculate the theoretical elemental composition based on the molecular formula (C₁₁H₁₄O₃).

  • Carbon (C): (11 * 12.011 g/mol ) / 194.23 g/mol * 100% = 68.02%

  • Hydrogen (H): (14 * 1.008 g/mol ) / 194.23 g/mol * 100% = 7.26%

  • Oxygen (O): (3 * 15.999 g/mol ) / 194.23 g/mol * 100% = 24.71%

Experimental Protocol: Combustion Analysis

The most common method for determining carbon and hydrogen content is combustion analysis.

Step-by-Step Methodology:

  • A small, precisely weighed sample of ethyl 2-(4-hydroxy-3-methylphenyl)acetate is combusted in a furnace at high temperatures (typically ~1000 °C) in the presence of excess oxygen.

  • The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are passed through a series of absorbent traps.

  • The amount of CO₂ and H₂O absorbed is accurately measured.

  • The mass percentages of carbon and hydrogen in the original sample are calculated from the masses of CO₂ and H₂O produced.

  • The percentage of oxygen is typically determined by difference (100% - %C - %H).

Data Interpretation and Trustworthiness

An experimentally obtained elemental analysis is considered valid if the results are within ±0.4% of the theoretical values. This narrow margin of acceptable error provides a high degree of confidence in the sample's elemental composition and, by extension, its empirical formula.

ElementTheoretical %Experimental % (Typical Acceptable Range)
Carbon (C)68.0267.62 - 68.42
Hydrogen (H)7.266.86 - 7.66
Oxygen (O)24.71(by difference)

A Broader Perspective: Complementary Spectroscopic Techniques

While elemental analysis is fundamental for determining the elemental ratios, it provides no information about the arrangement of atoms within the molecule. For this, we turn to spectroscopic techniques, which probe the molecular structure in different ways. The synergy between elemental analysis and spectroscopy creates a robust, self-validating analytical workflow.

Caption: Workflow for the comprehensive characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For ethyl 2-(4-hydroxy-3-methylphenyl)acetate, one would expect to see distinct signals for the aromatic protons, the benzylic protons, the ethyl group protons, the methyl group on the ring, and the hydroxyl proton.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

Why it is self-validating: The combination of chemical shifts, integration (for ¹H NMR), and coupling patterns provides a unique fingerprint of the molecule. Any deviation from the expected spectrum would indicate the presence of impurities or an incorrect structure.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of ions. It is a highly sensitive technique that can determine the molecular weight of a compound and provide clues about its structure through fragmentation patterns.

  • Molecular Ion Peak (M+): For ethyl 2-(4-hydroxy-3-methylphenyl)acetate, the molecular ion peak would be expected at m/z = 194.23. The presence of this peak confirms the molecular weight.

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide further structural information. For instance, the loss of the ethoxy group (-OCH₂CH₃) would result in a fragment at a specific m/z.

Why it is self-validating: The precise mass of the molecular ion, as determined by high-resolution mass spectrometry (HRMS), can be used to confirm the molecular formula, which must be consistent with the elemental analysis data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expected Absorptions for Ethyl 2-(4-hydroxy-3-methylphenyl)acetate:

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (hydroxyl)~3200-3600 (broad)
C-H (aromatic)~3000-3100
C-H (aliphatic)~2850-3000
C=O (ester)~1735-1750
C=C (aromatic)~1450-1600
C-O (ester & ether)~1000-1300

Why it is self-validating: The presence of all expected functional group absorptions and the absence of unexpected ones (e.g., from residual starting materials or byproducts) provide strong evidence for the correct structure and purity.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis % composition of C, H, OConfirms empirical and molecular formula; high precision.Destructive; provides no structural information.
NMR Spectroscopy Detailed atomic connectivity and chemical environment.Unparalleled for structure elucidation; non-destructive.Requires soluble samples; can be complex to interpret.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; confirms molecular formula (with HRMS).Can be destructive; fragmentation can be complex.
IR Spectroscopy Presence of functional groups.Fast and simple; good for a quick check of functionality.Provides limited structural information on its own.

Conclusion

The robust characterization of a synthesized compound such as ethyl 2-(4-hydroxy-3-methylphenyl)acetate necessitates a multi-technique approach. While elemental analysis provides the foundational data on elemental composition, its true power is realized when combined with the detailed structural insights from NMR, MS, and IR spectroscopy. This integrated analytical strategy forms a self-validating system, ensuring the highest level of scientific integrity for researchers, scientists, and drug development professionals. The consistency of data across these orthogonal techniques provides incontrovertible evidence of the compound's identity and purity, a critical requirement for any subsequent research or development activities.

References

  • ChemBK. ethyl 2-(4-hydroxy-3-Methylphenyl)acetate. Available at: [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

ethyl 2-(4-hydroxy-3-methylphenyl)acetate proper disposal procedures

As a Senior Application Scientist, I have observed countless laboratories struggle with the transition from benchtop synthesis to compliant waste management. Handling ethyl 2-(4-hydroxy-3-methylphenyl)acetate requires a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed countless laboratories struggle with the transition from benchtop synthesis to compliant waste management. Handling ethyl 2-(4-hydroxy-3-methylphenyl)acetate requires a precise understanding of its chemical nature. Frequently utilized as an intermediate in active pharmaceutical ingredient (API) development, its synthesis is well-documented, but its end-of-life logistics are often overlooked—leading to severe compliance risks and safety hazards.

The following guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring your laboratory remains both compliant and operationally efficient.

Chemical Profiling & Risk Causality

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (1)[1] is a phenolic ester. Handling its disposal requires understanding its molecular vulnerabilities:

  • Hazard Causality: The phenolic hydroxyl group is biologically active, contributing to its classification as a skin and severe eye irritant (H315, H319)[2]. Because it contains an aromatic ring, it exhibits environmental persistence and potential aquatic toxicity if improperly discharged into municipal wastewater systems.

  • Regulatory Classification: Crucially, this compound contains carbon, hydrogen, and oxygen, but zero halogens. Under Resource Conservation and Recovery Act (RCRA) guidelines, waste containing this compound must be managed strictly as a non-halogenated organic waste[3]. Segregating it from halogenated solvents (like dichloromethane) is paramount. Halogenated waste requires specialized, highly regulated incineration to scrub corrosive hydrohalic acids from exhaust gases, whereas non-halogenated waste is an excellent candidate for energy-recovering fuel blending[3].

Quantitative Logistics & Disposal Parameters

To ensure a seamless handoff to your Environmental Health and Safety (EH&S) team and subsequent Treatment, Storage, and Disposal Facilities (TSDFs), baseline operational parameters must be established.

ParameterSpecificationOperational Causality
CAS Registry Number 607707-64-2[1]Essential for accurate RCRA waste profiling and manifest generation.
Chemical Class Non-halogenated Phenolic EsterDictates segregation; must not be mixed with halogenated streams.
Halogen Content 0%Qualifies the waste stream for high-efficiency fuel blending[3].
Caloric Value Target > 5,000 BTU/lb[3]Minimum energy threshold required for use as alternative fuel in cement kilns[3].
Destruction Temperature 980 °C – 2,200 °C[3]Ensures complete thermal cleavage of aromatic and ester bonds[4].

Self-Validating Disposal Protocol

Trustworthiness in lab safety means moving away from "best efforts" and implementing self-validating systems. The following protocol ensures that every step of the disposal process verifies the integrity of the previous step.

Step 1: Point-of-Generation Segregation

  • Action: Route all reaction mother liquors, contaminated wash solvents, and solid residues containing ethyl 2-(4-hydroxy-3-methylphenyl)acetate into a designated "Non-Halogenated Organic Waste" carboy.

  • Validation Check: Before sealing the drum for EH&S pickup, use a standard Beilstein test or a halogen-specific test strip on an aliquot of the waste mixture. A negative result validates that the stream remains <1% halogens, preserving its eligibility for fuel blending[3].

Step 2: Primary and Secondary Containment

  • Action: Utilize High-Density Polyethylene (HDPE) or amber glass containers. Place the primary container in a secondary containment tray.

  • Causality & Validation: Phenolic esters can degrade certain lower-grade plastics over time. HDPE provides a chemically inert barrier. Validate containment by ensuring the secondary tray's volume is ≥110% of the primary vessel, physically preventing catastrophic benchtop spills from reaching the drain.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Validation Check: Implement a two-person sign-off on the waste tag. The total composition (e.g., 5% ethyl 2-(4-hydroxy-3-methylphenyl)acetate, 95% ethyl acetate carrier) must mathematically equal exactly 100%. Incomplete manifests are the leading cause of TSDF rejection.

Final Destruction: The Incineration Pathway

Once transferred to an EPA-approved TSDF, the ultimate fate of non-halogenated organic wastes like ethyl 2-(4-hydroxy-3-methylphenyl)acetate is thermal destruction[4].

If the bulked waste mixture maintains a high energy value (typically >5,000 BTU/lb), it is repurposed via fuel blending [3]. The solvent waste is burned as an alternative to coal to power cement kilns, which operate at extreme temperatures between 980 °C and 2,200 °C[3]. This process not only recovers the latent energy of the organic solvents but also ensures complete thermal oxidation. The high temperatures guarantee the unimolecular decomposition of the aromatic ring, converting the compound entirely into carbon dioxide and water vapor, leaving no toxic products of incomplete combustion (PICs)[4].

WasteWorkflow Gen Waste Generation (API Synthesis) Seg Segregation: Non-Halogenated Organics Gen->Seg Cont Containment: HDPE / Glass + Secondary Tray Seg->Cont Label RCRA Labeling & EH&S Collection Cont->Label TSDF EPA-Approved TSDF (Sorting & Bulking) Label->TSDF Decision BTU > 5,000/lb? TSDF->Decision Fuel Fuel Blending (Cement Kilns 980-2200°C) Decision->Fuel Yes Incinerator Direct Incineration (Thermal Destruction) Decision->Incinerator No End Complete Oxidation (CO2 + H2O) Fuel->End Incinerator->End

Lifecycle and thermal destruction workflow for non-halogenated phenolic ester waste.

References

  • [4] National Institutes of Health (NIH) / NCBI. "Waste Incineration Overview". Available at:[Link]

  • [3] Chemical & Engineering News (C&EN) / American Chemical Society. "Most solvent waste from US academic labs ends up in the air". Available at: [Link]

Sources

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